molecular formula C13H10O3 B1296595 4'-Hydroxy-4-biphenylcarboxylic acid CAS No. 58574-03-1

4'-Hydroxy-4-biphenylcarboxylic acid

Cat. No.: B1296595
CAS No.: 58574-03-1
M. Wt: 214.22 g/mol
InChI Key: JTGCXYYDAVPSFD-UHFFFAOYSA-N
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Description

4'-Hydroxy-4-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGCXYYDAVPSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306717
Record name 4'-Hydroxy-4-biphenylcarboxylic acid
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58574-03-1
Record name 58574-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419
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Record name 4'-Hydroxy-4-biphenylcarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxy-4-biphenylcarboxylic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 4'-Hydroxy-4-biphenylcarboxylic Acid

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and structural characteristics of this compound. The information is intended to support research, development, and application activities involving this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-(4-hydroxyphenyl)benzoic acid, is a biphenyl derivative containing both a carboxylic acid and a hydroxyl functional group.[1] These groups confer specific chemical reactivity and are responsible for its utility as an intermediate in the synthesis of polymers, pharmaceuticals, and liquid crystals.[2][3][4]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid[1][5]
CAS Number 58574-03-1[1][6][7]
Molecular Formula C₁₃H₁₀O₃[1][8][9]
Molecular Weight 214.22 g/mol [1][7][9]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O[1][10]
InChI Key JTGCXYYDAVPSFD-UHFFFAOYSA-N[1][5][7]
Physical and Chemical Data

The physical properties and key chemical descriptors are crucial for handling, storage, and application development.

PropertyValueSource
Appearance White to light yellow or beige powder, crystals, or chunks[7][11]
Melting Point 295 °C (decomposes)[2][6][7][11]
pKa (Predicted) 4.29 ± 0.10[6][12]
Solubility Almost transparent in hot methanol; Soluble in hot ethanol-water (1:1 v/v)[8][11][12]
Storage Store at room temperature, sealed in a dry environment[7][12]

Spectroscopic and Structural Data

Spectroscopic and crystallographic data provide insight into the molecular structure and conformation of the compound.

Spectroscopic Information

Various spectroscopic data are available for this compound, confirming its structure.

Data TypeAvailabilitySource
¹H NMR Spectrum available[1][13]
¹³C NMR Spectrum available[1]
GC-MS Data available, shows a molecular ion peak at m/z 214[1]
Crystal Structure

The crystal structure of this compound has been determined, revealing a monoclinic crystal system.[8] The molecule participates in significant intermolecular hydrogen bonding. The carboxylic acid groups of two neighboring molecules form hydrogen-bonded dimers.[8] Furthermore, a second hydrogen-bonding interaction between the hydroxyl groups of adjacent dimers creates a chain, extending the structure into a layered arrangement.[8]

Crystal Data ParameterValueSource
Formula C₁₃H₁₀O₃[8]
Molecular Weight 214.21[8]
Crystal System Monoclinic[8]
a 8.6500 (7) Å[8]
b 5.5077 (5) Å[8]
c 20.9655 (18) Å[8]
β 94.145 (3)°[8]
Volume 996.22 (15) ų[8]
Z 4[8]

The diagram below illustrates the key hydrogen bonding interactions that define the solid-state structure of the compound.

G Intermolecular Hydrogen Bonding in this compound cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C molA_COOH Carboxylic Acid (-COOH) molA_Core Biphenyl Core molB_COOH Carboxylic Acid (-COOH) molA_COOH->molB_COOH Carboxylic Dimer (O-H···O) molA_OH Hydroxyl (-OH) molC_OH Hydroxyl (-OH) molA_OH->molC_OH Hydroxyl Chain (O-H···O) molB_Core Biphenyl Core molC_Core Biphenyl Core

Caption: Hydrogen bonding interactions forming dimers and chains.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are provided below.

Synthesis Protocol via Demethylation

This protocol describes the synthesis from a methoxy-substituted precursor.[14]

Materials:

  • 4-methoxybiphenyl-4-carboxylic acid (25 g)

  • Acetic acid (1 L)

  • 48% Hydrobromic acid (200 mL)

  • Water (2.5 L)

Procedure:

  • A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of acetic acid, and 200 mL of 48% hydrobromic acid is prepared in a suitable reaction vessel.

  • The mixture is refluxed for a period of 12-14 hours.

  • After reflux, the hot reaction mixture is poured into 2.5 L of water.

  • The aqueous mixture is allowed to cool.

  • The resulting crystalline precipitate of this compound is collected by filtration.

The workflow for this synthesis is visualized in the following diagram.

G Synthesis Workflow of this compound start Reactants: - 4-methoxybiphenyl-4-carboxylic acid - Acetic Acid - 48% HBr reflux Reflux for 12-14 hours start->reflux precipitate Pour into Water reflux->precipitate cool Cool Mixture precipitate->cool collect Collect Crystals by Filtration cool->collect end_product Final Product: This compound collect->end_product

Caption: Synthesis of this compound.

Alternative Synthesis Pathway

An alternative patented process involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation reactions in the presence of a base and a dehydrogenation catalyst like palladium or platinum.[15]

Protocol for Single Crystal Growth

This method is suitable for preparing high-quality single crystals for X-ray diffraction analysis.[8]

Materials:

  • This compound (crude product)

  • Ethanol

  • Water

Procedure:

  • Dissolve the this compound in a hot ethanol-water solution (1:1 v/v) with stirring until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Permit the solvent to evaporate slowly over a period of several days.

  • Colorless single crystals suitable for X-ray diffraction will form during this process.

References

A Technical Guide to the Structural Elucidation of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-4-biphenylcarboxylic acid, a biphenyl derivative with the chemical formula C₁₃H₁₀O₃, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its rigid biphenyl core, coupled with reactive hydroxyl and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and high-performance polymers.[1][3] This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its molecular structure.

Physicochemical Properties

This compound is a white to cream or pale brown powder.[4] It has a molecular weight of 214.22 g/mol .[5][6] The compound has a high melting point, decomposing at approximately 295 °C.[5][6]

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₀O₃[5][7]
Molecular Weight214.22 g/mol [5][6]
IUPAC Name4-(4-hydroxyphenyl)benzoic acid[7]
CAS Number58574-03-1[5][7]
Melting Point295 °C (decomposes)[5][6]
AppearanceWhite to cream to pale brown powder[4]

Spectroscopic Analysis for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.90broad singlet1H-COOH
~8.01doublet2HAr-H
~7.78doublet2HAr-H
~7.64doublet2HAr-H
~7.31doublet2HAr-H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~167C=O (Carboxylic acid)
~160Ar-C-OH
~145Ar-C
~131Ar-CH
~128Ar-CH
~127Ar-C
~116Ar-CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3200BroadO-H stretch (phenol)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic rings)
~1300-1000StrongC-O stretch
~860-680StrongAromatic C-H bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is observed, and characteristic fragmentation patterns can be identified.

m/zRelative IntensityAssignment
214High[M]⁺ (Molecular ion)
197Moderate[M - OH]⁺
169Low[M - COOH]⁺
141Low
215Low[M+1]⁺

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system. The crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid groups of neighboring molecules, forming dimers. Further hydrogen bonding interactions involving the hydroxyl groups create a layered structure.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of a precursor such as 4'-methoxy-4-biphenylcarboxylic acid.

Protocol:

  • A mixture of 4'-methoxy-4-biphenylcarboxylic acid, acetic acid, and hydrobromic acid is refluxed for 12-14 hours.

  • The reaction mixture is then poured into water.

  • Upon cooling, the product crystallizes out of the solution.

  • The crystals of this compound are collected by filtration.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of this compound.

Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is often required to increase the volatility of the compound.

Protocol:

  • Derivatization: The hydroxyl and carboxylic acid groups are derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ethers.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

  • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280°C).

  • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Detector: A mass spectrometer is used as the detector to identify and quantify the compound and any impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Elucidation cluster_purity Purity Assessment start Starting Materials (e.g., 4'-methoxy-4-biphenylcarboxylic acid) reaction Chemical Reaction (e.g., Hydrolysis) start->reaction crystallization Crystallization reaction->crystallization product This compound crystallization->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xrd X-ray Crystallography product->xrd hplc HPLC product->hplc Quantification gcms GC-MS product->gcms

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its structural motif is found in compounds with biological activity. For instance, derivatives of biphenyl carboxylic acids have been investigated as potential anticancer agents.[9] Some studies have shown that certain biphenyl derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

signaling_pathway stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A₂ membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox substrate for pgs Prostaglandins cox->pgs produces inflammation Inflammation pgs->inflammation mediates hbca 4'-Hydroxy-4-biphenyl- carboxylic acid derivative hbca->cox inhibits

Caption: Postulated anti-inflammatory signaling pathway involving inhibition of cyclooxygenase (COX) by a this compound derivative.

Conclusion

The structural elucidation of this compound is a clear and well-established process that relies on the synergistic application of modern analytical techniques. The data obtained from NMR, IR, and mass spectrometry, corroborated by X-ray crystallography, provide an unambiguous confirmation of its molecular structure. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid (CAS: 58574-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-4-biphenylcarboxylic acid, a versatile organic compound with significant applications in pharmaceuticals, material science, and cosmetics. This document consolidates its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a white to cream or pale brown powder, crystal, or chunk solid at room temperature.[1][2] Its core structure consists of a biphenyl backbone with a hydroxyl group and a carboxylic acid group at the 4' and 4 positions, respectively. This bifunctional nature makes it a valuable intermediate in various chemical syntheses.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 58574-03-1[3][4]
Molecular Formula C₁₃H₁₀O₃[2][3]
Molecular Weight 214.22 g/mol [3][4]
Melting Point 292-298 °C (decomposes)[2]
Appearance White to cream to pale brown powder, crystals, or chunks[1][2]
Solubility Almost transparent in hot methanol[5]
Storage Room temperature, sealed in a dry environment[4][5]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations/DataSource(s)
¹H NMR Spectral data available.[3]
Infrared (IR) Spectroscopy Spectral data available.[3]
Mass Spectrometry (GC-MS) Top 5 Peaks (m/z): 214 (99.99), 197 (24.58), 215 (15.66), 141 (5.51), 169 (5.46)[3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are two distinct experimental protocols.

Synthesis from 4-methoxybiphenyl-4-carboxylic acid

Experimental Protocol:

  • A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of acetic acid, and 200 ml of 48% bromic acid is refluxed for 12-14 hours.

  • The reaction mixture is then poured into 2.5 L of water.

  • After cooling, the resulting crystals of 4'-hydroxybiphenylcarboxylic acid are collected by filtration.

Synthesis from a Cyclohexanone-4-carboxylic acid Compound

This patented process involves a multi-step reaction.

Experimental Protocol:

  • A cyclohexanone-4-carboxylic acid compound is reacted with phenol in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound.

  • The resulting intermediate is then subjected to decomposition and dehydrogenation reactions in the presence of a base and a dehydrogenation catalyst (e.g., palladium or platinum) to yield 4'-hydroxybiphenyl-4-carboxylic acid.[6]

  • The crude product is purified by precipitation from a solution by adjusting the pH to 1 with diluted hydrochloric acid, followed by filtration, washing with water, and drying.[6]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several high-tech industries.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[7] Its biphenyl core provides a rigid scaffold, while the hydroxyl and carboxylic acid moieties offer reactive sites for further chemical modifications. It has been investigated as a precursor for:

  • Anti-inflammatory and Analgesic Agents: The biphenylcarboxylic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • EGFR Allosteric Inhibitors: Derivatives of this compound have been synthesized and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Materials Science

The rigid, rod-like structure of the biphenyl unit is advantageous for the synthesis of advanced polymers.

  • Liquid Crystals: It is a key component in the production of liquid crystal polymers, contributing to their thermal stability and mechanical strength.[8]

  • Specialty Polymers: Incorporation of this molecule into polymer backbones can enhance the thermal, mechanical, and optical properties of high-performance plastics and resins.[8]

Cosmetics

The antioxidant properties of phenolic compounds make this compound a potential ingredient in cosmetic formulations to protect the skin from oxidative stress.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on its derivatives and related compounds provide insights into its potential mechanisms of action.

Anti-Cancer Activity: EGFR-Mediated Apoptosis and Cell Cycle Arrest

Derivatives of this compound have been shown to act as allosteric inhibitors of EGFR. Inhibition of EGFR signaling can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth. One such derivative, compound S4, was found to induce the intrinsic apoptotic pathway and cause cell cycle arrest at the G2/M phase in HCT-116 colorectal cancer cells.

EGFR_Apoptosis_Pathway 4H4BCA_Derivative 4'-Hydroxy-4-biphenyl- carboxylic acid Derivative EGFR EGFR 4H4BCA_Derivative->EGFR Allosteric Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MCL1 MCL-1 mTOR->MCL1 Downregulation Apoptosis Apoptosis MCL1->Apoptosis Induction

G2_M_Arrest_Pathway 4H4BCA_Derivative 4'-Hydroxy-4-biphenyl- carboxylic acid Derivative DNA_Damage_Sensors DNA Damage Sensors (ATM/ATR) 4H4BCA_Derivative->DNA_Damage_Sensors Induces Stress Chk1_Chk2 Chk1/Chk2 DNA_Damage_Sensors->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibition Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Activation G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition Arrest

Hypothesized Anti-inflammatory Signaling Pathway

Biphenyl carboxylic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory pathways such as NF-κB and MAPK. While the specific mechanism for this compound is not fully elucidated, a plausible pathway involves the inhibition of these cascades, leading to a reduction in the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway 4H4BCA 4'-Hydroxy-4-biphenyl- carboxylic acid IKK IKK 4H4BCA->IKK Inhibition MAPK_Pathway MAPK Pathway (p38, JNK, ERK) 4H4BCA->MAPK_Pathway Inhibition IkB IκB IKK->IkB Inhibits Degradation NFkB NF-κB IkB->NFkB Sequesters Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Inhibition of Transcription MAPK_Pathway->Pro_inflammatory_Genes Inhibition of Transcription

Experimental Protocols for Key Applications

Synthesis of Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (Liquid Crystal Precursor)

This protocol details the esterification of this compound, a key step in the synthesis of certain liquid crystals.

Experimental Workflow:

Esterification_Workflow start Start dissolve Dissolve 4'-Hydroxy-4- biphenylcarboxylic acid in Ethanol start->dissolve add_catalyst Add catalytic amount of H₂SO₄ dissolve->add_catalyst reflux Reflux for 20 hours add_catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize filter Filter the precipitate neutralize->filter end End filter->end

Detailed Protocol:

  • Dissolve 4.284 g (20 mmol) of 4'-(4-hydroxyphenyl)benzoic acid in 100 mL of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the solution for 20 hours.

  • After cooling, neutralize the solution with sodium bicarbonate until a precipitate forms.

  • Filter the precipitate to obtain Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate.

In Vitro Evaluation of EGFR Allosteric Inhibitors (Derivative Synthesis)

The following protocol outlines the general steps for synthesizing and evaluating derivatives of this compound as potential EGFR inhibitors.

Experimental Workflow:

EGFR_Inhibitor_Workflow start Start synthesis Synthesize Derivatives from This compound start->synthesis characterization Characterize Derivatives (IR, ¹H NMR, ¹³C NMR, HRMS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) characterization->cytotoxicity apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) cytotoxicity->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle end End cell_cycle->end

Methodologies:

  • Synthesis: Derivatives such as hydrazine-1-carbothioamides and 1,2,4-triazoles can be synthesized from the parent compound.

  • Characterization: The chemical structures of the synthesized derivatives are confirmed using spectroscopic methods including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).

  • Cytotoxicity Assays: The anti-proliferative activity of the compounds is determined against various cancer cell lines (e.g., HCT-116) using assays like the MTT assay to determine the IC₅₀ values.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to analyze the induction of apoptosis (e.g., using Annexin V/Propidium Iodide staining) and to determine the effect on the cell cycle distribution of treated cells.

Safety and Handling

This compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[4] It is a combustible solid and should be stored in a dry, well-ventilated area at room temperature.[4][5]

This technical guide provides a solid foundation for researchers and professionals working with this compound. Further research is warranted to fully elucidate its biological mechanisms and to explore its full potential in various applications.

References

synonyms for 4'-Hydroxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceuticals and materials science. This document details its chemical identity, synthesis, and key applications, supported by experimental data and protocols.

Chemical Identity and Synonyms

This compound is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group at the 4 and 4' positions, respectively. This structure imparts a unique combination of rigidity and functionality, making it a valuable intermediate in various synthetic processes.

Below is a table summarizing the common synonyms and chemical identifiers for this compound.

Identifier TypeValue
IUPAC Name 4-(4-hydroxyphenyl)benzoic acid[1]
CAS Number 58574-03-1[2][3][4][5]
Molecular Formula C13H10O3[3][4][5]
Molecular Weight 214.22 g/mol [2][3][5]
InChI Key JTGCXYYDAVPSFD-UHFFFAOYSA-N[2]
SMILES OC(=O)c1ccc(cc1)-c2ccc(O)cc2[2]
Synonyms 4-(4-Hydroxyphenyl)benzoic acid[2][3], 4'-Hydroxybiphenyl-4-carboxylic acid[6][7], 4-Hydroxy-4'-biphenylcarboxylic acid, [1,1'-Biphenyl]-4-carboxylic acid, 4'-hydroxy-[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the Suzuki-Miyaura cross-coupling reaction. Additionally, patented industrial processes offer scalable production methods.

Laboratory Scale Synthesis via Suzuki-Miyaura Coupling

A general one-step synthesis involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated precursor.

Experimental Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 1-(4-bromophenyl)cyclopropane-1-carboxylic acid E Solvent: 1,4-dioxane:H2O A->E B Substituted Boronic Acids B->E C Pd(PPh3)4 C->E D Alkaline Medium (e.g., K2CO3) D->E F Temperature: 80°C Time: 16h E->F Stir G Dilute with water F->G After reaction completion H Extract with EtOAc G->H I Wash with brine, dry over Na2SO4 H->I J Evaporate solvent I->J K Column Chromatography J->K L 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives K->L Purified Product EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR TK Tyrosine Kinase Domain EGFR->TK Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding Adaptor Adaptor Proteins (Grb2, Shc) TK->Adaptor Recruitment PI3K PI3K TK->PI3K STAT STAT TK->STAT RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Inhibitor 4'-Hydroxy-4-biphenyl- carboxylic acid derivative (Allosteric Inhibitor) Inhibitor->TK Inhibition

References

An In-depth Technical Guide to the Physical Characteristics of 4-(4-hydroxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical characteristics of 4-(4-hydroxyphenyl)benzoic acid, also known as 4'-hydroxybiphenyl-4-carboxylic acid. The information is presented in a structured format, supplemented with detailed experimental protocols and a workflow visualization to facilitate comprehension and application in a laboratory setting.

Core Physical and Chemical Properties

4-(4-hydroxyphenyl)benzoic acid is a biphenyl derivative containing both a hydroxyl and a carboxylic acid functional group. These groups significantly influence its physical and chemical behavior, including its melting point, solubility, and acidity.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1][2]
Appearance White to off-white powder, crystals, or chunks
Melting Point 295 °C (decomposes)
pKa Not explicitly found for 4-(4-hydroxyphenyl)benzoic acid, but for the structurally related 4-hydroxybenzoic acid, the pKa is 4.54.[3]
Solubility Soluble in hot methanol.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-(4-hydroxyphenyl)benzoic acid.

Spectroscopy Type Key Data Points
¹H NMR (DMSO-d₆)δ ~7.79 (d, 2H), δ ~6.82 (d, 2H)
¹³C NMR (DMSO-d₆)δ ~167.6, δ ~162.0, δ ~132.0, δ ~121.8, δ ~115.6
Infrared (IR) Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H and C=C stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z 214.

Experimental Protocols

The following are detailed methodologies for determining the key physical characteristics of 4-(4-hydroxyphenyl)benzoic acid, adapted from standard organic chemistry laboratory procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range and is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes[4][5][6]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry 4-(4-hydroxyphenyl)benzoic acid is finely ground using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

  • Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.[6]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[6]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Balance

Procedure:

  • Qualitative Solubility:

    • Place approximately 10-20 mg of 4-(4-hydroxyphenyl)benzoic acid into a series of test tubes.

    • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.[8]

    • Visually observe whether the solid dissolves completely, partially, or not at all. Record the observations.

  • Quantitative Solubility (if required):

    • Prepare a saturated solution of 4-(4-hydroxyphenyl)benzoic acid in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

    • Carefully filter the saturated solution to remove any undissolved solid.

    • A known volume of the clear filtrate is taken, and the solvent is evaporated to dryness.

    • The mass of the remaining solid is measured, and the solubility is calculated in terms of g/100 mL or mol/L.

Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. Due to the presence of both a phenolic hydroxyl group and a carboxylic acid group, 4-(4-hydroxyphenyl)benzoic acid will have two pKa values. Potentiometric titration is a common and accurate method for pKa determination.[9]

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of 4-(4-hydroxyphenyl)benzoic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO if solubility in pure water is low).

  • Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

  • Titration: The NaOH solution is added to the beaker in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the pKa of the more acidic proton (carboxylic acid), and the second will correspond to the pKa of the less acidic proton (phenol).

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of 4-(4-hydroxyphenyl)benzoic acid.

G Workflow for Physical Characterization of 4-(4-hydroxyphenyl)benzoic acid cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis and Reporting Synthesis Synthesis of 4-(4-HPBA) Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Testing Purification->Solubility pKa pKa Determination Purification->pKa DataCompilation Compile Data in Tables MeltingPoint->DataCompilation Solubility->DataCompilation pKa->DataCompilation Report Generate Technical Report DataCompilation->Report

Caption: Logical workflow for the synthesis, purification, and physical characterization of 4-(4-hydroxyphenyl)benzoic acid.

References

An In-depth Technical Guide to the Spectroscopic Data of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxy-4-biphenylcarboxylic acid, a vital intermediate in the synthesis of pharmaceuticals and advanced materials. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols and workflow visualizations to aid researchers in its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₁₃H₁₀O₃, Molecular Weight: 214.22 g/mol ).

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0-13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.07Doublet2HAromatic protons ortho to -COOH
~7.82Doublet2HAromatic protons meta to -COOH
~7.52Doublet2HAromatic protons ortho to -OH
~6.94Doublet2HAromatic protons meta to -OH
~4.8-5.1Singlet (broad)1HPhenolic proton (-OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~167-172Carboxylic acid carbon (-COOH)
~155-160Aromatic carbon attached to -OH
~140-145Quaternary aromatic carbon in the carboxylated ring
~130-135Quaternary aromatic carbon in the hydroxylated ring
~128-132Aromatic CH ortho to -COOH
~126-129Aromatic CH meta to -COOH
~127-130Aromatic CH ortho to -OH
~115-118Aromatic CH meta to -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.[1]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid, H-bonded)
~3200Broad, MediumO-H stretch (Phenol)
~3030MediumC-H stretch (Aromatic)
1760-1690StrongC=O stretch (Carboxylic acid)
1600-1585, 1500-1400MediumC=C stretch (Aromatic ring)
1320-1210StrongC-O stretch (Carboxylic acid/Phenol)
950-910MediumO-H bend (Carboxylic acid)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

m/zRelative Intensity (%)Assignment
21499.99[M]⁺ (Molecular ion)
19724.58[M - OH]⁺
1695.46[M - COOH]⁺
1415.51[C₁₁H₉]⁺
115-Further fragmentation

Note: Relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Sample Preparation (for solid aromatic acids):

  • Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a small, clean vial. Gentle heating or vortexing may be applied to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1 s

Sample Preparation and Analysis:

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

Instrumentation and Parameters:

  • Spectrometer: Bruker ALPHA II FT-IR spectrometer (or equivalent) with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • If the sample is not for direct injection and is in a complex matrix, an extraction step may be necessary.

  • For increased volatility, derivatization to a more volatile ester (e.g., methyl ester) may be performed, although direct analysis is often possible.

Instrumentation and Parameters:

  • Gas Chromatograph (GC): Agilent 7890B GC (or equivalent)

  • Mass Spectrometer (MS): Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Workflow Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 4'-Hydroxy-4- biphenylcarboxylic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place Powder on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis.

Fragmentation_Pathway M Molecular Ion [C₁₃H₁₀O₃]⁺ m/z = 214 F1 [M - OH]⁺ m/z = 197 M->F1 - OH F2 [M - COOH]⁺ m/z = 169 M->F2 - COOH F3 [C₁₁H₉]⁺ m/z = 141 F2->F3 - CO

Proposed mass spectral fragmentation pathway.

References

The Biological Frontier of 4'-Hydroxy-4-biphenylcarboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4'-Hydroxy-4-biphenylcarboxylic acid represent a promising class of small molecules with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer properties. We delve into their mechanism of action as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), present quantitative data on their cytotoxic effects, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their structure-activity relationships and therapeutic promise.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of this compound have emerged as a focal point of research due to their potent and selective biological activities. Recent studies have highlighted their potential as anticancer agents, primarily through the allosteric inhibition of EGFR, a key signaling protein often dysregulated in cancer.[2][3] This guide aims to consolidate the current knowledge on these derivatives, providing a technical resource for researchers and drug developers in the field.

Quantitative Biological Activity

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, have been determined for various derivatives. The data presented in the following tables summarize the cytotoxic effects of amide, ester, and hydrazine-1-carbothioamide derivatives.

Table 1: Cytotoxicity of this compound Amide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3aMCF-710.14 ± 2.05[4][5]
MDA-MB-23110.78 ± 2.58[4][5]
Compound 3jMCF-79.92 ± 0.97[4][5]
MDA-MB-2319.54 ± 0.85[4][5]

Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Ester Derivatives

CompoundCandida albicans (MIC, µg/mL)Candida tropicalis (MIC, µg/mL)Reference
Ethyl 4-biphenyl carboxylate512 - 1024512 - 1024[6]
Decanoyl 4-biphenyl carboxylate512512[6]

Table 3: Cytotoxicity of 4'-Hydroxybiphenyl-4-carbohydrazide Derivatives

CompoundA549 (IC50, µM)Reference
Compound W40.4[7]
Erlotinib (Reference)7.3[7]

Mechanism of Action: Allosteric Inhibition of EGFR

The primary anticancer mechanism of many this compound derivatives is the allosteric inhibition of the EGFR tyrosine kinase.[3] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase domain.[3] This binding event induces a conformational change in the protein that prevents its proper function, even in the presence of ATP.

This allosteric mode of inhibition offers several advantages, including the potential to overcome resistance mechanisms that arise from mutations in the ATP-binding site.[3] Upon binding of an allosteric inhibitor, the dimerization and subsequent autophosphorylation of EGFR are blocked, leading to the downregulation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MAPK and PI3K/AKT pathways.[8][9]

EGFR_Allosteric_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR_Monomer EGFR Monomer EGFR_Dimer Inactive EGFR Dimer EGFR_Monomer->EGFR_Dimer Dimerization Active_Dimer Active EGFR Dimer EGFR_Dimer->Active_Dimer Conformational Change P_Dimer Phosphorylated Active Dimer Active_Dimer->P_Dimer Autophosphorylation Ligand EGF Ligand Ligand->EGFR_Monomer Binding Allosteric_Inhibitor 4'-Hydroxy-4-biphenyl carboxylic acid derivative Allosteric_Inhibitor->EGFR_Dimer Binding to allosteric site Allosteric_Inhibitor->Active_Dimer Downstream Downstream Signaling (RAS/RAF/MAPK, PI3K/AKT) P_Dimer->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition_Node Downstream->Inhibition_Node Inhibition_Node->Apoptosis Inhibition of anti-apoptotic signals

EGFR allosteric inhibition pathway.

Experimental Protocols

Synthesis of this compound Hydrazine-1-carbothioamide Derivatives

This protocol describes a general method for the synthesis of hydrazine-1-carbothioamide derivatives of this compound, which have shown promising anticancer activity.

Synthesis_Workflow start Start esterification Esterification of This compound start->esterification hydrazinolysis Hydrazinolysis of the ester to form hydrazide esterification->hydrazinolysis thiosemicarbazide_reaction Reaction with isothiocyanate to form thiosemicarbazide hydrazinolysis->thiosemicarbazide_reaction cyclization Cyclization to form hydrazine-1-carbothioamide derivative thiosemicarbazide_reaction->cyclization purification Purification by recrystallization cyclization->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

Synthesis workflow for derivatives.

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Hydrazine hydrate

  • Appropriate isothiocyanate

  • Ethanol

  • Pyridine

Procedure:

  • Esterification: Reflux a mixture of this compound and thionyl chloride in the appropriate alcohol for several hours. After cooling, the solvent is evaporated, and the crude ester is purified.

  • Hydrazinolysis: The synthesized ester is refluxed with hydrazine hydrate in ethanol for several hours. The resulting hydrazide precipitates upon cooling and is collected by filtration.

  • Thiosemicarbazide Formation: The hydrazide is reacted with an appropriate isothiocyanate in ethanol with a catalytic amount of pyridine. The reaction mixture is refluxed for several hours.

  • Purification: The resulting hydrazine-1-carbothioamide derivative is purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10][11]

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add serial dilutions of test compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

MTT assay experimental workflow.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][2][12]

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[2][13][14]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the biphenyl core. For instance, the introduction of a benzyloxy group in compound 3j resulted in potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[5] In contrast, the presence of chloro, cyano, methoxy, trifluoromethyl, and methyl groups led to lower activities.[5] The unsubstituted phenyl ring in compounds 3a and 3j appears to be favorable for activity, potentially by fitting into the target's binding pocket more effectively.[5] Further SAR studies are crucial to optimize the potency and selectivity of these derivatives.

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential as anticancer agents. Their ability to allosterically inhibit EGFR provides a promising strategy to overcome drug resistance. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance these compounds into the next generation of cancer therapeutics. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully realize their clinical potential.

References

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-4-biphenylcarboxylic acid, a versatile organic compound with significant applications in pharmaceuticals, material science, and organic synthesis. This document details its discovery and history, outlines key experimental protocols for its synthesis, presents its physicochemical and spectroscopic data in a structured format, and explores its biological significance.

Introduction

This compound, also known as 4-(4-hydroxyphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group at the para positions of the two phenyl rings. This unique structure, with its rigid biphenyl core and reactive functional groups, makes it a valuable intermediate in the synthesis of a wide range of complex molecules.[1] Its applications span from the development of advanced polymers and liquid crystals to its use as a foundational scaffold in the design of novel therapeutic agents.[1][2]

Discovery and History

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in contemporary databases, the development of synthetic methodologies for biphenyl derivatives dates back to the early 20th century. Reactions such as the Ullmann reaction, discovered in 1904, provided early pathways to couple aromatic rings.[3] Over the century, numerous other methods for creating biphenyl structures have been developed, including the Bennett–Turner reaction (1914) and, more recently, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] The specific synthesis and characterization of this compound likely emerged from the broader exploration of functionalized biphenyls for applications in dyes, polymers, and eventually, pharmaceuticals. Its importance grew with the recognition of the biphenyl moiety as a significant pharmacophore in medicinal chemistry.[3][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number58574-03-1[7][8][9]
Molecular FormulaC₁₃H₁₀O₃[7][8]
Molecular Weight214.22 g/mol [7][8]
Melting Point295 °C (decomposes)[8]
AppearanceWhite to off-white powder or crystalsN/A
IUPAC Name4-(4-hydroxyphenyl)benzoic acid[7]

Table 2: Spectroscopic Data of this compound

TechniqueData HighlightsReference
¹H NMR Spectra available on chemical databases.[7]
¹³C NMR Spectra available on chemical databases.[7]
Infrared (IR) Spectra available on chemical databases, showing characteristic O-H and C=O stretching frequencies.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 214.[7]

Experimental Protocols for Synthesis

Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.

Synthesis via Demethylation of 4'-Methoxy-4-biphenylcarboxylic acid

This method involves the cleavage of the methyl ether in the precursor molecule to yield the desired hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-methoxy-4-biphenylcarboxylic acid, glacial acetic acid, and 48% hydrobromic acid.

  • Reflux: Heat the mixture to reflux and maintain for 12-14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the resulting crystals by filtration, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Synthesis via a Patented Multi-step Process

A process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation.[10]

Experimental Protocol:

  • Condensation: React a cyclohexanone-4-carboxylic acid derivative with phenol in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediate.[10]

  • Decomposition and Dehydrogenation: Subject the intermediate to decomposition and dehydrogenation in the presence of a base and a dehydrogenation catalyst (e.g., palladium on carbon).[10]

  • Workup: After the reaction, cool the mixture and adjust the pH to precipitate the crude product.[10]

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The purity of the final product can be assessed by liquid chromatography.[10]

Logical Relationships in Synthesis

The synthesis of this compound can be approached through various strategic pathways, often involving the formation of the biphenyl core as a key step.

synthesis_logic cluster_suzuki Suzuki-Miyaura Coupling cluster_demethylation Demethylation Aryl_Halide Aryl Halide (e.g., 4-bromobenzoic acid) Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Aryl_Boronic_Acid Aryl Boronic Acid (e.g., 4-hydroxyphenylboronic acid) Aryl_Boronic_Acid->Suzuki_Coupling Pd_Catalyst Pd Catalyst Pd_Catalyst->Suzuki_Coupling Base Base Base->Suzuki_Coupling Target_Molecule This compound Suzuki_Coupling->Target_Molecule Methoxy_Precursor 4'-Methoxy-4-biphenylcarboxylic acid Demethylation Demethylation Methoxy_Precursor->Demethylation Demethylating_Agent Demethylating Agent (e.g., HBr) Demethylating_Agent->Demethylation Demethylation->Target_Molecule EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor 4'-Hydroxy-4-biphenyl- carboxylic acid Derivative (Allosteric Inhibitor) Inhibitor->EGFR Inhibits experimental_workflow Start Starting Materials (e.g., Aryl Halide, Boronic Acid) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

A Theoretical and Computational Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Hydroxy-4-biphenylcarboxylic Acid

This compound is a biphenyl derivative containing both a hydroxyl and a carboxylic acid functional group. These features make it an interesting candidate for applications in materials science, particularly in the development of liquid crystals and specialty polymers, as well as a versatile intermediate in organic synthesis and potentially in pharmaceutical development.[1] The structural rigidity of the biphenyl core, combined with the reactive hydroxyl and carboxylic acid moieties, allows for a wide range of chemical modifications.[1]

Theoretical studies are crucial for understanding the fundamental electronic and structural properties of this molecule, which in turn dictate its macroscopic behavior and potential for various applications. Computational chemistry allows for the prediction of molecular geometry, vibrational frequencies, electronic properties, and reactivity, providing insights that are complementary to experimental data.

Computational Methodologies

The primary theoretical approach for studying molecules of this nature is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting the electronic structure and properties of organic molecules. A common and well-validated combination of functional and basis set for similar aromatic carboxylic acids is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3][4]

Experimental Protocol: Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry. This process determines the lowest energy conformation of the molecule.

Protocol:

  • Initial Structure Input: The molecular structure of this compound is created using a molecular modeling program. Initial bond lengths and angles can be based on known values for similar compounds or from experimental data, such as X-ray crystallography.

  • Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT method is chosen, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

  • Geometry Optimization: An optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

Structural Properties

A key output of the geometry optimization is the set of optimized bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography to validate the computational method.

Data Presentation: Optimized Geometrical Parameters

The following table presents a comparison of selected experimental bond lengths and angles from a crystal structure study of this compound with hypothetical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterExperimental Value (Å or °)Hypothetical Calculated Value (Å or °)
Bond Lengths (Å)
C-C (inter-ring)1.4891.485
C-O (hydroxyl)1.3651.360
C=O (carboxyl)1.2591.210
C-O (carboxyl)1.2851.350
Bond Angles (°) **
C-C-C (inter-ring)120.5120.3
C-C-O (hydroxyl)119.8119.9
O=C-O (carboxyl)122.7123.0
Dihedral Angle (°) **
Inter-ring Twist35.437.2

Note: Experimental values are derived from crystallographic data, which can be influenced by packing forces in the solid state. Calculated values are for the molecule in the gas phase.

Electronic Properties

The electronic properties of a molecule are critical for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this.

Experimental Protocol: HOMO-LUMO Analysis

Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with the same DFT method (B3LYP/6-311++G(d,p)).

  • Molecular Orbital Analysis: The output of the calculation provides the energies and compositions of the molecular orbitals. The HOMO and LUMO energies are identified.

  • Visualization: The 3D shapes of the HOMO and LUMO are visualized using a molecular visualization tool (e.g., GaussView, Avogadro).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Data Presentation: Frontier Molecular Orbital Energies

The following table summarizes the key electronic properties that would be calculated for this compound.

ParameterHypothetical Calculated Value (eV)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)3.90
Ionization Potential5.85
Electron Affinity1.95

Vibrational Analysis

Vibrational analysis through theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. This is valuable for interpreting experimental spectra and identifying characteristic vibrational modes.

Experimental Protocol: Vibrational Frequency Calculation

Protocol:

  • Frequency Calculation: As part of the geometry optimization confirmation, a frequency calculation is performed. This computes the vibrational frequencies and their corresponding IR and Raman intensities.

  • Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. A scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.

  • Spectral Visualization: The calculated IR and Raman spectra can be plotted for direct comparison with experimental spectra.

Data Presentation: Calculated Vibrational Frequencies

The table below shows a selection of important, hypothetical calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm-1, scaled)Description
ν(O-H)3550Hydroxyl group stretching
ν(C=O)1720Carboxylic acid carbonyl stretching
ν(C-O)1280Carboxylic acid C-O stretching
δ(O-H)1410Hydroxyl group in-plane bending
ν(C-C)1605, 1495Aromatic ring C-C stretching

Visualization of a Theoretical Study Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.

Theoretical_Study_Workflow A Initial Molecular Structure Generation B Computational Method Selection (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Confirmation of Stable Structure (No Imaginary Frequencies) D->E I Vibrational Analysis (IR and Raman Spectra) D->I F Analysis of Structural Properties (Bond Lengths, Angles) E->F G Single-Point Energy Calculation E->G J Comparison with Experimental Data F->J H Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) G->H H->J I->J

Caption: Workflow for a theoretical study of this compound.

Conclusion

This guide has outlined the standard and robust theoretical methodologies for the in-depth study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the structural, electronic, and vibrational properties of this molecule. The presented protocols and data tables serve as a template for future computational investigations, which will be invaluable for guiding the rational design of new materials and chemical entities based on the this compound scaffold. The synergy between such theoretical work and experimental validation will undoubtedly accelerate advancements in the fields where this versatile molecule finds its applications.

References

Potential Research Areas for 4'-Hydroxy-4-biphenylcarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-4-biphenylcarboxylic acid is a biphenyl derivative characterized by a hydroxyl group and a carboxylic acid moiety at the para positions of the two phenyl rings. While extensive research has focused on its utility as a versatile intermediate in the synthesis of polymers, liquid crystals, and notably, pharmacologically active molecules, the intrinsic biological activities of the core compound remain less explored.[1][2] This technical guide summarizes the known chemical and physical properties of this compound, details its synthesis, and explores potential research avenues based on the biological activities of its derivatives. The primary areas of promise for this chemical scaffold lie in the development of novel anti-inflammatory and anti-cancer agents, particularly as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] This document provides detailed experimental protocols for the synthesis and biological evaluation of compounds based on this promising scaffold, aiming to facilitate further research and drug discovery efforts.

Physicochemical Properties of this compound

This compound, also known as 4-(4-hydroxyphenyl)benzoic acid, is a white to light brown crystalline powder.[4] Its chemical structure combines a rigid biphenyl core with functional groups that allow for diverse chemical modifications.

PropertyValueReference(s)
CAS Number 58574-03-1[5][6]
Molecular Formula C₁₃H₁₀O₃[5]
Molecular Weight 214.22 g/mol [5]
Melting Point 295 °C (decomposes)[4]
IUPAC Name 4-(4-hydroxyphenyl)benzoic acid[5]
Synonyms 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, 4'-Hydroxybiphenyl-4-carboxylic acid[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Two common approaches are the demethylation of a methoxy precursor and Suzuki-Miyaura cross-coupling.

Experimental Protocol: Demethylation

This method involves the cleavage of the methyl ether of a precursor molecule.[7]

Materials:

  • 4-Methoxybiphenyl-4-carboxylic acid

  • Acetic acid

  • 48% Hydrobromic acid

  • Water

Procedure:

  • A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of acetic acid, and 200 ml of 48% hydrobromic acid is refluxed for 12-14 hours.[7]

  • The reaction mixture is then poured into 2.5 L of water.[7]

  • After cooling, the resulting crystals of 4'-hydroxybiphenylcarboxylic acid are collected by filtration.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This versatile method allows for the formation of the biphenyl core structure from two separate aryl fragments.[8][9]

Materials:

  • 4-Bromobenzoic acid

  • 4-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a fullerene-supported PdCl₂ nanocatalyst)[8][10]

  • Base (e.g., K₂CO₃)[8]

  • Solvent (e.g., water, or a mixture of DME/H₂O)[8][10]

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[9]

  • Add the palladium catalyst (e.g., 0.05 mol% of C₆₀-TEGs/PdCl₂) and the solvent (e.g., water).[8][9]

  • Stir the reaction mixture at room temperature for 4 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography or recrystallization to yield this compound.

G cluster_0 Suzuki-Miyaura Coupling Workflow Reaction Setup Reaction Setup: - 4-Bromobenzoic acid - 4-Hydroxyphenylboronic acid - Base (e.g., K2CO3) - Palladium Catalyst Inert Atmosphere Establish Inert Atmosphere (e.g., Argon) Reaction Setup->Inert Atmosphere Solvent Addition Add Solvent (e.g., Water) Inert Atmosphere->Solvent Addition Reaction Stir at Room Temperature Solvent Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final Product This compound Purification->Final Product G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AllostericInhibitor 4'-Hydroxy-4-biphenyl- carboxylic acid Derivative AllostericInhibitor->EGFR Allosteric Inhibition G cluster_0 MTT Assay Workflow Cell Seeding Seed Cells in 96-well plate Incubation_24h Incubate 24h Cell Seeding->Incubation_24h Compound Treatment Treat with Test Compound (various concentrations) Incubation_24h->Compound Treatment Incubation_48_72h Incubate 48-72h Compound Treatment->Incubation_48_72h MTT Addition Add MTT Reagent Incubation_48_72h->MTT Addition Incubation_4h Incubate 4h MTT Addition->Incubation_4h Solubilization Add Solubilization Solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance Reading Read Absorbance (570 nm) Solubilization->Absorbance Reading Data Analysis Calculate % Viability and IC50 Absorbance Reading->Data Analysis G cluster_0 NF-κB Signaling Pathway cluster_1 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK p_IkB p-IκB IKK->p_IkB IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->p_IkB Phosphorylation NFkB NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription Inflammation Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2) Transcription->Inflammation Inhibitor Potential Inhibition by 4'-Hydroxy-4-biphenyl- carboxylic acid Derivative Inhibitor->IKK Inhibition? NFkB_nuc NF-κB DNA κB site NFkB_nuc->DNA Binding DNA->Transcription

References

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-4-biphenylcarboxylic acid, a biphenyl derivative with the chemical formula C₁₃H₁₀O₃, is a versatile organic compound that has garnered significant interest in various scientific and industrial fields. Its rigid biphenyl core, coupled with reactive hydroxyl and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a particular focus on its role as a scaffold in the development of biologically active compounds. While the parent compound itself is primarily utilized as a chemical building block, its derivatives have shown promise in areas such as cancer therapy. This document aims to serve as a detailed resource for researchers and professionals in drug discovery and materials science.

Physicochemical Properties

This compound is a white to cream or pale brown powder or crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[2][3]
Molecular Weight 214.22 g/mol [4]
CAS Number 58574-03-1[3]
Melting Point 292-298 °C (decomposes)[1]
Appearance White to cream to pale brown powder/crystals[1]
Purity ≥98.5%[1]
IUPAC Name 4-(4-hydroxyphenyl)benzoic acid[2]
InChI Key JTGCXYYDAVPSFD-UHFFFAOYSA-N[2][4]
SMILES O=C(O)c1ccc(cc1)-c1ccc(O)cc1[4]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: From 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid

This method involves the decomposition and dehydrogenation of a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound.[5]

Materials:

  • 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid

  • Sodium hydroxide (NaOH)

  • Phenol

  • 5% Palladium on carbon catalyst

  • Benzene

  • Diluted hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • Charge a stainless steel autoclave with 18.7 g (0.060 mole) of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid, 2.9 g (0.072 mole) of sodium hydroxide, 100.0 g of phenol, and 0.4 g of 5% palladium-carbon catalyst.

  • Displace the air within the autoclave with nitrogen gas.

  • Heat the reaction mixture to 200°C and maintain for 6 hours.

  • After the reaction is complete, filter the mixture to separate the catalyst.

  • Pour the filtrate into 500 ml of benzene and stir at 20°C for 1 hour to precipitate the product.

  • Collect the precipitate by filtration.

  • Dissolve the precipitate in an appropriate solvent and adjust the pH to 1 with diluted hydrochloric acid to precipitate the purified product.

  • Collect the white crystals of 4'-hydroxybiphenyl-4-carboxylic acid by filtration, wash with water, and dry.

The reported yield of 4'-hydroxybiphenyl-4-carboxylic acid with a purity of 93% is 11.7 g (85% corrected yield).[5]

Experimental Protocol 2: Hydrolysis of 4-methoxybiphenyl-4-carboxylic acid

This protocol involves the demethylation of 4-methoxybiphenyl-4-carboxylic acid using hydrobromic acid in acetic acid.

Materials:

  • 4-methoxybiphenyl-4-carboxylic acid

  • Glacial acetic acid

  • 48% Hydrobromic acid

  • Water

Procedure:

  • Prepare a mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of glacial acetic acid, and 200 ml of 48% hydrobromic acid.

  • Reflux the mixture for 12-14 hours.

  • After refluxing, pour the reaction mixture into 2.5 L of water.

  • Cool the mixture to allow for crystallization.

  • Collect the resulting crystals of 4'-hydroxybiphenyl-4-carboxylic acid by filtration.

Biological Activity and Potential Applications

While this compound itself is primarily recognized as a key intermediate in organic synthesis, its derivatives have demonstrated significant biological activities, particularly in the realm of oncology.[6] The rigid biphenyl scaffold provides an excellent platform for the design and synthesis of novel therapeutic agents.

A recent study focused on the synthesis and evaluation of novel this compound derivatives as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in cancer therapy, and allosteric inhibitors offer a promising strategy to overcome resistance to traditional ATP-competitive inhibitors.[7]

Antitumor Activity of a this compound Derivative

One of the synthesized derivatives, a hydrazine-1-carbothioamide analog of 4'-hydroxybiphenyl-4-carboxylic acid (referred to as compound S4), exhibited notable cytotoxic activity against three cancer cell lines.[7] The most significant effect was observed against HCT-116 colorectal cancer cells, with an IC₅₀ value comparable to the established EGFR inhibitor, Erlotinib.[7]

Further mechanistic studies revealed that this derivative induces the intrinsic apoptotic pathway in HCT-116 cells and causes cell cycle arrest at the G2/M phase.[7] This suggests that the this compound scaffold can be effectively modified to produce potent anticancer agents that target the EGFR signaling pathway.

The following diagram illustrates the proposed mechanism of action for this derivative, highlighting its role in inhibiting EGFR and inducing apoptosis and cell cycle arrest.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Inhibitor 4'-Hydroxy-4-biphenylcarboxylic acid Derivative (S4) Inhibitor->EGFR Allosterically Inhibits Apoptosis Intrinsic Apoptotic Pathway Inhibitor->Apoptosis Induces CellCycleArrest G2/M Phase Cell Cycle Arrest Inhibitor->CellCycleArrest Induces Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of an EGFR-inhibiting derivative.

Applications in Materials Science

Beyond its pharmaceutical potential, this compound is a valuable monomer in the synthesis of high-performance polymers and liquid crystals. The rigid biphenyl unit contributes to enhanced thermal stability and mechanical strength in polymers, while its anisotropic shape is advantageous for the formation of liquid crystalline phases.

Conclusion

This compound is a fundamentally important chemical intermediate with a diverse range of applications. While its direct biological activity is not extensively documented, its role as a scaffold for the development of potent, biologically active molecules, particularly in the field of oncology, is an area of active research. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in both drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for scientists and researchers in these fields.

References

Methodological & Application

synthesis of 4'-Hydroxy-4-biphenylcarboxylic acid from 4-methoxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4'-Hydroxy-4-biphenylcarboxylic acid via the demethylation of 4-methoxybiphenyl-4'-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and advanced materials. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents several established methods for aryl methyl ether cleavage, including the use of boron tribromide (BBr₃), pyridinium hydrochloride, and hydrobromic acid in acetic acid. Quantitative data is summarized for easy comparison, and a detailed experimental workflow is visualized.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other functional materials. Its synthesis often involves the deprotection of a methoxy-substituted precursor, 4-methoxybiphenyl-4'-carboxylic acid. The cleavage of the aryl methyl ether bond is a common transformation in organic synthesis, and several reagents can be employed for this purpose. The choice of demethylating agent often depends on the substrate's functional group tolerance, desired reaction conditions, and scale of the synthesis. This application note details three robust methods for this conversion, providing researchers with a selection of protocols to suit their specific laboratory capabilities and project requirements.

Key Experimental Protocols

Several methods are available for the demethylation of aryl methyl ethers. The following protocols are recommended for the conversion of 4-methoxybiphenyl-4'-carboxylic acid to this compound.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[1][2][3] The reaction typically proceeds at low temperatures and offers high yields. Due to the presence of a carboxylic acid, which is a Lewis basic group, an excess of BBr₃ is recommended.[4]

Materials:

  • 4-methoxybiphenyl-4'-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-methoxybiphenyl-4'-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add BBr₃ solution (1M in DCM, 3 equivalents) dropwise to the stirred solution.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess BBr₃ by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • To purify, extract the organic layer with a saturated aqueous NaHCO₃ solution.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Demethylation using Pyridinium Hydrochloride

Heating with molten pyridinium hydrochloride is a classic and effective method for cleaving aryl methyl ethers, particularly for gram-scale reactions.[6][7] This method avoids harsh acidic or basic conditions during the reaction itself.

Materials:

  • 4-methoxybiphenyl-4'-carboxylic acid

  • Pyridinium hydrochloride

  • Water

  • Standard high-temperature laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a condenser and under an inert atmosphere, add pyridinium hydrochloride (10-20 equivalents).

  • Heat the flask to 180-200 °C until the pyridinium hydrochloride melts to a clear liquid.[7]

  • Add 4-methoxybiphenyl-4'-carboxylic acid (1 equivalent) to the molten salt.

  • Stir the reaction mixture at 180-200 °C for 3-6 hours. Monitor the reaction by TLC if possible, by taking a small aliquot, quenching with water, and extracting with an organic solvent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the solidified mass and sonicate or stir vigorously to break up the solid.

  • Acidify the aqueous suspension with concentrated HCl to precipitate the product.

  • Filter the crude product, wash thoroughly with water to remove any remaining pyridinium salts.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 3: Demethylation using Hydrobromic Acid in Acetic Acid

This is a classical and robust method that has been specifically reported for the demethylation of 4-methoxybiphenyl-4'-carboxylic acid.[8] It involves refluxing the starting material in a mixture of hydrobromic acid and acetic acid.

Materials:

  • 4-methoxybiphenyl-4'-carboxylic acid

  • Glacial acetic acid

  • 48% Hydrobromic acid (HBr)

  • Ice water

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve 4-methoxybiphenyl-4'-carboxylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.[8]

  • Add 48% hydrobromic acid to the solution.[8]

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker of ice water to precipitate the product.[8]

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water to remove residual acids.

  • Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the described protocols.

ProtocolReagent(s)Stoichiometry (Reagent:Substrate)SolventTemperature (°C)Time (h)Typical Yield (%)
1Boron tribromide (BBr₃)3:1Anhydrous DCM0 to RT12-2485-95
2Pyridinium hydrochloride10-20:1Neat180-2003-670-90
3HBr / Acetic AcidExcessAcetic AcidReflux (~120)8-1280-90

Note: Yields are estimates based on typical outcomes for aryl methyl ether demethylation and may vary depending on the specific reaction scale and conditions.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis of this compound from 4-methoxybiphenyl-4'-carboxylic acid is depicted below.

experimental_workflow cluster_start Starting Material cluster_reaction Demethylation Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-methoxybiphenyl-4'-carboxylic acid protocol1 Protocol 1: BBr₃ in DCM, 0°C to RT start->protocol1 Select Protocol protocol2 Protocol 2: Pyridinium HCl, 180-200°C start->protocol2 Select Protocol protocol3 Protocol 3: HBr in Acetic Acid, Reflux start->protocol3 Select Protocol workup Quenching Extraction Precipitation protocol1->workup protocol2->workup protocol3->workup purification Filtration Washing Recrystallization workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: Preparation of 4'-Hydroxybiphenyl-4-carboxylic Acid via Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Hydroxybiphenyl-4-carboxylic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. This document outlines a detailed protocol for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid through the dehydrogenation of a cyclohexyl precursor. The described method involves a two-step process starting from the condensation of a cyclohexanone-4-carboxylic acid compound with phenol, followed by a one-pot decomposition and dehydrogenation reaction.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Condensation: Reaction of a cyclohexanone-4-carboxylic acid derivative with phenol to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediate.

  • Decomposition and Dehydrogenation: The intermediate undergoes a simultaneous decomposition and dehydrogenation in the presence of a base and a palladium catalyst to yield the final product, 4'-hydroxybiphenyl-4-carboxylic acid.

A logical diagram of the synthesis workflow is presented below.

G A Cyclohexanone-4-carboxylic acid compound D 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound A->D B Phenol B->D C Acid Catalyst C->D H 4'-hydroxybiphenyl-4-carboxylic acid D->H E Base (e.g., NaOH) E->H F Dehydrogenation Catalyst (e.g., 5% Pd/C) F->H G High Temperature G->H

Caption: Synthesis workflow for 4'-hydroxybiphenyl-4-carboxylic acid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4'-hydroxybiphenyl-4-carboxylic acid.

Protocol 1: Synthesis of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid

This protocol describes the formation of the intermediate compound.

Materials:

  • Cyclohexanone-4-carboxylic acid ethyl ester

  • Phenol

  • 35% Hydrochloric acid

Procedure:

  • In a reaction vessel, combine 15.6 g (0.10 mole) of cyclohexanone-4-carboxylic acid ethyl ester and 94.0 g (1.0 mole) of phenol.

  • With stirring, add 10.4 g of 35% hydrochloric acid to the mixture.

  • Heat the reaction mixture to 40-45°C and maintain this temperature for 10 hours with continuous stirring.

  • After the reaction is complete, add 100 g of water to the mixture and stir for an additional 30 minutes.

  • Cool the mixture and collect the precipitated crystals by filtration.

  • Wash the collected crystals thoroughly with water.

  • Dry the crystals to obtain a mixture containing 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid ethyl ester and 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid.

Protocol 2: Decomposition and Dehydrogenation to 4'-hydroxybiphenyl-4-carboxylic acid

This protocol details the conversion of the intermediate to the final product.

Materials:

  • Mixture of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid ethyl ester and 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Phenol

  • 5% Palladium-carbon (Pd/C) catalyst

  • Nitrogen gas

Procedure:

  • Charge a stainless steel autoclave with 20.0 g of the mixture obtained from Protocol 1, 2.9 g (0.072 mole) of sodium hydroxide, 100.0 g of phenol, and 0.4 g of 5% palladium-carbon catalyst.[1]

  • Displace the air within the autoclave with nitrogen gas.

  • Heat the reaction mixture to 200°C and maintain this temperature for 6 hours with stirring.[1]

  • After the reaction is complete, cool the autoclave and filter the reaction mixture to separate the catalyst.

  • The filtrate containing the product can be further purified by standard methods such as recrystallization to isolate 4'-hydroxybiphenyl-4-carboxylic acid.

Data Presentation

The following tables summarize the quantitative data from the synthesis process.

Table 1: Reaction Conditions and Yield for the Decomposition and Dehydrogenation Step

ParameterValueReference
Precursor Amount18.7 g (0.060 mole)[1]
Sodium Hydroxide2.9 g (0.072 mole)[1]
Phenol (solvent)100.0 g[1]
5% Palladium-Carbon Catalyst0.4 g[1]
Reaction Temperature200°C[1]
Reaction Time6 hours[1]
Yield of 4'-hydroxybiphenyl-4-carboxylic acid85% (corrected for purity)[1]

Table 2: Overall Process Yield

Starting MaterialFinal ProductOverall YieldPurityReference
Cyclohexanone-4-carboxylic acid ethyl ester4'-hydroxybiphenyl-4-carboxylic acid79%99%[1]

Catalyst and Reaction Parameters

The choice of catalyst and reaction conditions are critical for the successful dehydrogenation.

  • Catalyst: Platinum group metals, particularly palladium catalysts, are preferred for the dehydrogenation reaction.[1][2] A 5% palladium-on-carbon catalyst is effective.[1] The amount of catalyst used is typically in the range of 0.001 to 0.2 gram atom of the catalyst metal per mole of the precursor compound.[1][2]

  • Base: A strong base, such as sodium hydroxide, is used to facilitate the decomposition of the intermediate.[1] The amount of base is typically 2 to 40% by weight of the precursor compound.[1]

  • Hydrogen Acceptor: While the reaction can proceed without a hydrogen acceptor, its presence can improve the yield.[2]

  • Temperature: The dehydrogenation reaction is carried out at elevated temperatures, for example, 200°C.[1]

Logical Relationship Diagram

The following diagram illustrates the key relationships in the dehydrogenation step.

G cluster_input Inputs cluster_process Process cluster_conditions Conditions cluster_output Output Precursor 4,4-bis(4-hydroxyphenyl) cyclohexanecarboxylic acid Reaction Decomposition & Dehydrogenation Precursor->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base (NaOH) Base->Reaction Solvent Phenol Solvent->Reaction Product 4'-hydroxybiphenyl- 4-carboxylic acid Reaction->Product Temperature 200°C Temperature->Reaction Time 6 hours Time->Reaction Atmosphere Nitrogen Atmosphere->Reaction

Caption: Key factors in the dehydrogenation reaction.

References

Application Notes: 4'-Hydroxy-4-biphenylcarboxylic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Hydroxy-4-biphenylcarboxylic acid is a bifunctional aromatic monomer of significant interest in the field of materials science. Its rigid, rod-like biphenyl structure, combined with the reactive carboxylic acid and hydroxyl functional groups, makes it an excellent building block for high-performance polymers. It is primarily utilized in the synthesis of wholly aromatic polyesters, particularly thermotropic liquid crystalline polymers (LCPs).[1][2] The incorporation of this monomer into a polymer backbone imparts exceptional thermal stability, high mechanical strength, chemical resistance, and the ability to form ordered liquid crystalline phases.[3][4] These properties make the resulting polymers suitable for advanced applications in electronics, automotive components, and potentially, specialized biomedical devices.[2]

Key Applications in Polymer Synthesis

The primary application of this compound is as an A-B type monomer in condensation polymerization.[2] In this reaction, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another to form an ester linkage, with the elimination of a small molecule like water. This process is repeated to build long polymer chains.

  • Liquid Crystalline Polyesters (LCPs): This is the most prominent application. The rigid biphenyl unit acts as a mesogen, which is a structural group that can induce liquid crystalline behavior.[5] When polymerized, often with other aromatic monomers like 4-hydroxybenzoic acid, the resulting copolyesters can exhibit nematic or smectic phases in their molten state.[6][7] This property allows them to be melt-processed into highly oriented fibers and molded parts with outstanding mechanical properties.[2]

  • High-Temperature Resistant Polymers: The aromatic nature of the polymer backbone leads to high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450°C.[6] This makes them suitable for applications requiring resistance to extreme heat.

  • Advanced Coatings and Adhesives: The inherent strength and durability imparted by this monomer make it a valuable component in the formulation of advanced coatings and adhesives designed for harsh environments.[1]

Experimental Protocols

The synthesis of aromatic polyesters from hydroxycarboxylic acids is typically achieved through high-temperature polycondensation in the melt or in a high-boiling solvent. A common and industrially relevant preliminary step is the acetylation of the hydroxyl group to increase its reactivity and prevent side reactions at high temperatures.

Protocol 1: Synthesis of Aromatic Copolyester via Melt Polycondensation

This protocol describes a typical two-step melt polycondensation for synthesizing a copolyester from this compound and 3-hydroxybenzoic acid.

Step 1: Acetylation of Monomers

  • Charge the reactor vessel with equimolar amounts of this compound and 3-hydroxybenzoic acid.

  • Add a molar excess (e.g., 1.1 equivalents relative to total hydroxyl groups) of acetic anhydride.

  • Optionally, add a catalyst such as sodium acetate or titanium(IV) isopropoxide.

  • Fit the reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow nitrogen purge to 140-150°C and maintain for 2-3 hours to allow for complete acetylation. Acetic acid is distilled off during this process.

Step 2: Polycondensation

  • After acetylation, gradually increase the temperature of the reaction mixture to 250-280°C.

  • Continue to distill off the acetic acid byproduct.

  • Once the evolution of acetic acid subsides, gradually apply a vacuum (to <1 mmHg) over a period of 30-60 minutes.

  • Maintain the reaction under high vacuum and elevated temperature for 2-4 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

  • Cool the reactor under nitrogen and extrude or dissolve the resulting polymer for purification and characterization.

Protocol 2: Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the synthesized polymer (40-50 mg/mL) in a suitable deuterated solvent mixture, such as CDCl₃:CF₃COOH (5:1 v/v).[6]

  • Record ¹H and ¹³C NMR spectra to confirm the polymer structure, composition, and absence of residual monomers.[6]

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm). Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample (5-10 mg) in a controlled atmosphere (air or nitrogen) at a heating rate of 10°C/min. This determines the onset temperature of decomposition.[6] The 5% mass loss temperature (TΔ5%) is a key metric for thermal stability.[6]

Quantitative Data Summary

The properties of polymers derived from biphenyl-based monomers are highly dependent on the specific composition and synthesis conditions. The following tables summarize representative data from studies on related aromatic polyesters and polyamides.

Table 1: Thermal Properties of Wholly Aromatic Copolyesters Based on 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA). [6]

3HBCA Content (mol. %)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
0 (poly-3HBA)146> 450
60186> 450

Table 2: Properties of Polyamides Derived from 4,4'-bis(4-carboxymethylene) biphenyl. [8]

PolymerInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Nitrogen) (°C)10% Weight Loss Temp. (Air) (°C)
Polyamide 10.52 - 0.96210620497
Polyamide 20.52 - 0.96261710597

Visualizations

The synthesis of polymers using this compound follows logical workflows that can be visualized.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products MonomerA 4'-Hydroxy-4- biphenylcarboxylic Acid Acetylation Acetylation (with Acetic Anhydride) MonomerA->Acetylation MonomerB Co-monomer (e.g., 3-Hydroxybenzoic Acid) MonomerB->Acetylation Polycondensation Melt Polycondensation (High Temp & Vacuum) Acetylation->Polycondensation Acetylated Monomers Polymer Aromatic Copolyester Polycondensation->Polymer Byproduct Byproduct (Acetic Acid) Polycondensation->Byproduct

Caption: General workflow for aromatic copolyester synthesis.

G start Start: Charge Reactor with Monomers & Acetic Anhydride step1 Step 1: Acetylation Heat to 150°C under N2 Distill off Acetic Acid start->step1 step2 Step 2: Polycondensation Increase Temp to 280°C step1->step2 step3 Step 3: Apply Vacuum Remove remaining byproduct step2->step3 step4 Step 4: High Vacuum Stage Increase Molecular Weight step3->step4 end End: Cool and Collect High-Performance Polymer step4->end

Caption: Detailed workflow for melt polycondensation.

Potential Applications in Drug Development

While the primary applications for polymers derived from this compound are in high-performance engineering materials, their unique properties open avenues for exploration in the biomedical field.

  • Medical Devices: The high strength, sterilizability, and chemical resistance of these polymers could make them candidates for durable, non-implantable medical device components.

  • Controlled Drug Release: The synthesis of novel block copolymers incorporating segments derived from this monomer could lead to stimuli-responsive materials. For instance, creating amphiphilic block copolymers could result in the formation of micelles or hydrogels for encapsulating and delivering therapeutic agents. The rigid biphenyl block could provide structural integrity, while a flexible, hydrophilic block could ensure biocompatibility and control release kinetics. Further research is required to establish the biocompatibility and biodegradability of such polymers for in-vivo applications.

References

Application Notes and Protocols: 4'-Hydroxy-4-biphenylcarboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-4-biphenylcarboxylic acid is a versatile pharmaceutical intermediate utilized in the synthesis of a variety of therapeutic agents. Its rigid biphenyl scaffold, coupled with reactive hydroxyl and carboxylic acid functionalities, provides a valuable platform for the development of novel drugs. This document outlines the applications of this compound in the synthesis of anti-inflammatory agents and as a precursor for potential anti-cancer therapeutics, specifically as Epidermal Growth Factor Receptor (EGFR) allosteric site inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in their drug discovery and development endeavors.

Introduction

This compound (CAS 58574-03-1) is a key building block in medicinal chemistry.[1] Its structural features, including a biphenyl core that imparts rigidity and desirable pharmacokinetic properties, and two functional groups (hydroxyl and carboxylic acid) that allow for diverse chemical modifications, make it an attractive starting material for pharmaceutical synthesis.[1] This intermediate has been instrumental in the development of drugs for inflammation and oncology.[2][3]

Applications in Pharmaceutical Synthesis

Anti-inflammatory and Analgesic Agents

The biphenylcarboxylic acid moiety is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a crucial intermediate in the synthesis of various anti-inflammatory and analgesic medications.[2] While direct synthesis routes for commercial drugs like Felbinac from this specific intermediate are not prominently documented in publicly available literature, the structural similarity highlights its potential. The general synthetic strategy involves the derivatization of the carboxylic acid and hydroxyl groups to achieve the desired pharmacological profile.

EGFR Allosteric Site Inhibitors for Cancer Therapy

A significant application of this compound is in the synthesis of novel anti-cancer agents that function as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] Allosteric inhibition of EGFR tyrosine kinase is a promising strategy to overcome the chemoresistance associated with traditional ATP-competitive inhibitors.[3] Derivatives of this compound have been synthesized and shown to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis.[3]

Quantitative Data Summary

The following table summarizes key physicochemical and biological data for this compound and a representative derivative synthesized for anti-cancer applications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Biological Activity (IC50)Reference
This compoundC₁₃H₁₀O₃214.22295 (dec.)>98N/A[4][5]
Representative EGFR Inhibitor (S4)----Comparable to Erlotinib against HCT-116 colorectal cells[3]

Experimental Protocols

General Synthesis of a this compound Derivative (EGFR Inhibitor Candidate)

This protocol describes a representative method for the synthesis of a hydrazine-1-carbothioamide derivative of this compound, which has been investigated for its potential as an EGFR allosteric inhibitor.[3]

Step 1: Esterification of this compound

  • To a solution of this compound (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl ester (1 eq.) in ethanol.

  • Add hydrazine hydrate (excess, ~10 eq.) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide, will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of the Hydrazine-1-carbothioamide Derivative

  • To a suspension of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (1 eq.) in ethanol, add the desired isothiocyanate (1.1 eq.).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product will precipitate.

  • Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazine-1-carbothioamide derivative.

Characterization: The synthesized compounds should be characterized by IR, ¹H NMR, ¹³C NMR, and HR-mass spectroscopy to confirm their structures.[3]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Allosteric Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates downstream signaling cascades like the RAS/RAF/MEK and PI3K/AKT/mTOR pathways, leading to cell proliferation and survival.[1][2] Allosteric inhibitors bind to a site on the EGFR distinct from the ATP-binding site, inducing a conformational change that prevents its proper activation and subsequent signaling.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Allosteric_Inhibitor 4'-Hydroxy-4-biphenylcarboxylic acid Derivative Allosteric_Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the mechanism of allosteric inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of pharmaceutical candidates derived from this compound.

Synthesis_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Esterification, Hydrazinolysis, Thioamide formation) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (IR, NMR, Mass Spec) Purification->Characterization In_Vitro In Vitro Evaluation (e.g., Cytotoxicity Assays, EGFR Kinase Assay) Characterization->In_Vitro Lead_Compound Lead Compound Identification In_Vitro->Lead_Compound

Caption: General workflow for drug discovery using the target intermediate.

References

Application Notes and Protocols for the Derivatization of 4'-Hydroxy-4-biphenylcarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4'-Hydroxy-4-biphenylcarboxylic acid, a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis of a series of hydrazine-1-carbothioamide derivatives and their evaluation as potential anti-cancer agents targeting the Epidermal Growth Factor Receptor (EGFR). Detailed experimental protocols, quantitative biological data, and visual diagrams of the synthetic workflow and relevant signaling pathway are provided to facilitate further research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry due to its rigid biphenyl core and the presence of two reactive functional groups: a hydroxyl group and a carboxylic acid.[1] These moieties provide convenient handles for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of pharmacological activities. The biphenyl scaffold itself is a common feature in many approved drugs.[2]

Recent research has focused on the derivatization of this compound to develop novel anti-cancer agents. One promising approach involves the synthesis of hydrazine-1-carbothioamide and 1,2,4-triazole derivatives as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] Allosteric inhibition offers a potential advantage over traditional ATP-competitive inhibitors by targeting a different site on the enzyme, which may overcome certain drug resistance mechanisms.[3][5]

This document outlines the synthesis of a series of N-substituted-2-(4'-hydroxy-[1,1'-biphenyl]-4-carbonyl)hydrazine-1-carbothioamide derivatives and presents their cytotoxic activity against the HCT-116 human colon cancer cell line.

Synthetic Pathway and Experimental Protocols

The synthesis of the target hydrazine-1-carbothioamide derivatives proceeds through a three-step sequence starting from this compound, as depicted in the workflow diagram below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Carbothioamide Formation A This compound B Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate A->B Methanol, H₂SO₄ C 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide B->C Hydrazine Hydrate D N-Substituted-2-(4'-hydroxy-[1,1']-biphenyl-4-carbonyl)hydrazine-1-carbothioamide Derivatives C->D Aryl/Alkyl Isothiocyanate

Figure 1: Synthetic workflow for the preparation of this compound derivatives.

Detailed Experimental Protocols

Protocol 2.1.1: Synthesis of Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (Intermediate 1)

  • To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate as a solid.

Protocol 2.1.2: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide (Intermediate 2)

  • Dissolve Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, during which a precipitate will form.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide as a white solid.

Protocol 2.1.3: General Procedure for the Synthesis of N-Substituted-2-(4'-hydroxy-[1,1'-biphenyl]-4-carbonyl)hydrazine-1-carbothioamide Derivatives (Target Compounds)

  • To a solution of 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide (1 equivalent) in absolute ethanol, add the appropriate aryl or alkyl isothiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 6-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure N-substituted-2-(4'-hydroxy-[1,1'-biphenyl]-4-carbonyl)hydrazine-1-carbothioamide derivative.

Biological Evaluation: In Vitro Cytotoxicity

The synthesized derivatives were evaluated for their cytotoxic activity against the HCT-116 human colon carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well in a suitable culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Cytotoxicity Data

The cytotoxic activities of the synthesized hydrazine-1-carbothioamide derivatives against the HCT-116 cell line are summarized in the table below.

Compound IDR-substituent on IsothiocyanateIC₅₀ (µM) against HCT-116[3]
S3 Phenyl> 50
S4 4-Chlorophenyl1.8 ± 0.2
S5 4-Methoxyphenyl15.3 ± 1.1
S6 4-Nitrophenyl8.7 ± 0.7
Erlotinib (Positive Control)2.1 ± 0.3

Table 1: In vitro cytotoxic activity of this compound derivatives.

The results indicate that the nature of the substituent on the phenyl ring of the isothiocyanate has a significant impact on the cytotoxic activity. The derivative with a 4-chloro substituent (S4) exhibited the most potent activity, with an IC₅₀ value comparable to the standard drug, Erlotinib.[3]

Mechanism of Action: EGFR Allosteric Inhibition

The synthesized compounds were designed to act as allosteric inhibitors of EGFR. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[5][6]

Allosteric inhibitors bind to a site on the EGFR kinase domain that is distinct from the ATP-binding site.[1] This binding induces a conformational change in the receptor that prevents its activation, thereby blocking downstream signaling. This mechanism is depicted in the following diagram.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates AllostericSite Allosteric Site ATP_Site ATP Binding Site AllostericSite->ATP_Site Induces Conformational Change ATP_Site->EGFR Inhibits Activation Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation EGF EGF EGF->EGFR Binds to Extracellular Domain Derivative 4'-Hydroxy-4-biphenylcarboxylic Acid Derivative Derivative->AllostericSite Binds to

Figure 2: Proposed mechanism of EGFR allosteric inhibition.

Conclusion

The derivatization of this compound into hydrazine-1-carbothioamide analogs represents a promising strategy for the development of novel anti-cancer agents. The presented protocols provide a clear and reproducible methodology for the synthesis and biological evaluation of these compounds. The potent cytotoxicity of the 4-chlorophenyl derivative (S4) against HCT-116 cells highlights the potential of this scaffold for further optimization. The proposed mechanism of action through allosteric inhibition of EGFR offers a compelling rationale for their continued investigation in drug discovery programs. Further studies should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship and to evaluate their efficacy and safety in preclinical models.

References

Application Notes and Protocols for the Analytical Detection of 4'-Hydroxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the detection and quantification of 4'-Hydroxy-4-biphenylcarboxylic acid, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystal polymers.[1][2] The protocols outlined below are intended to guide researchers in selecting and implementing the most suitable analytical technique for their specific research and development needs.

Introduction

This compound (CAS 58574-03-1), also known as 4-(4-Hydroxyphenyl)benzoic acid, is a bifunctional organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[3][4] Its structure, consisting of a biphenyl core with a hydroxyl and a carboxylic acid group, makes it a valuable building block in organic synthesis.[1][5] Accurate and precise analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies involving this compound. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods and Protocols

A comparative summary of the performance of different analytical methods is presented below. It is important to note that while specific quantitative data for this compound is not extensively available in the public domain, the following table provides typical performance characteristics for structurally related phenolic and carboxylic acids to offer a comparative perspective.

Quantitative Data Summary for Related Analytes
Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference Matrix
HPLC-DAD BPA & metabolites0.5–600 µg/mL0.23–4.99 µg/mL0.69–15.1 µg/mLNot SpecifiedNot SpecifiedVarious
GC-MS Various BisphenolsNot Specified1–50 ng/L (MDL)1–50 ng/L (MQL)87–133%<15%Environmental
LC-MS/MS Various Bisphenols1.0-100.0 µg/L0.75-1.0 ng/L0.05–4.35 ng/L (MLOQ)87.0–106.9%1.26–3.67%Environmental/Biological
UPLC-MS/MS Phenyl-containing acidsNot SpecifiedNot Specified0.02 to 0.25 µmol/L~100%Not SpecifiedHuman Serum

Note: Data presented is for structurally similar compounds like Bisphenol A (BPA) and other phenyl-containing acids to provide a general comparison.[6][7] MDL = Method Detection Limit; MQL = Method Quantification Limit; MLOQ = Method Lower Limit of Quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC-UV/DAD
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). For Mass Spectrometry compatibility, volatile modifiers like formic acid are preferred.[8]

    • Example Gradient: Start with 95% aqueous phase, ramp to 95% organic phase over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (a wavelength between 254 nm and 280 nm is a typical starting point for phenolic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or sample diluent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples.[6]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][9]

  • Column: A reversed-phase C18 or C8 column with a smaller particle size for better resolution and speed (e.g., 50-100 mm x 2.1 mm, <2 µm particle size).[6][9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A suitable gradient program should be developed to ensure adequate retention and separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[9]

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode is typically preferred for phenolic and carboxylic acids.[6][9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For the [M-H]⁻ precursor ion (m/z 213.05), characteristic product ions would be monitored.

  • Sample Preparation (for biological samples like serum):

    • Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold methanol.[9]

    • Vortex the sample thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[9][10]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injection: Splitless injection is recommended for trace analysis.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Sample Preparation and Derivatization:

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dry residue.

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxylic acid groups.

    • After cooling, the sample is ready for injection into the GC-MS.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Dissolve Sample sp2 Filter (0.45 µm) sp1->sp2 hplc HPLC Injection sp2->hplc col C18 Separation hplc->col det UV/DAD Detection col->det integ Peak Integration det->integ quant Quantification integ->quant

Caption: General workflow for HPLC analysis.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Protein Precipitation sp2 Centrifugation sp1->sp2 sp3 Collect Supernatant sp2->sp3 lc UPLC Separation sp3->lc ms ESI Source lc->ms msms MRM Detection ms->msms data_acq Data Acquisition msms->data_acq quant Quantification data_acq->quant

Caption: Workflow for LC-MS/MS analysis of biological samples.

Logical_Relationship_Diagram cluster_methods Analytical Methods cluster_applications Primary Applications cluster_attributes Key Attributes HPLC HPLC-UV/DAD QC Quality Control (Purity, Assay) HPLC->QC Robust Robustness HPLC->Robust LCMS LC-MS/MS Trace Trace Analysis (Biofluids, Environmental) LCMS->Trace Sensitivity High Sensitivity & Specificity LCMS->Sensitivity GCMS GC-MS Impurity Impurity Profiling (Volatile Impurities) GCMS->Impurity Volatility Requires Derivatization & Volatility GCMS->Volatility

Caption: Logical relationships of analytical methods.

References

Application Note: HPLC Analysis of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Hydroxy-4-biphenylcarboxylic acid is a biphenyl compound with significant interest in pharmaceutical and chemical research due to its structural motifs present in various biologically active molecules. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and metabolic research. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for achieving high-resolution separation and precise quantification.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₃[1]
Molecular Weight214.22 g/mol [1][2][3]
Melting Point295 °C (decomposes)[1][2]
AppearancePowder, crystals, or chunks
CAS Number58574-03-1[1][2][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

This method utilizes a standard HPLC system with UV detection, a common setup in analytical laboratories. The reversed-phase C18 column is a versatile choice for non-polar to moderately polar compounds like this compound.[5][6]

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

2. Standard and Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by removing potential interferences.[7][8][9]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For solid samples, dissolve and dilute them in the mobile phase to an expected concentration within the calibration range.

    • For biological matrices, a protein precipitation step may be necessary.[10] Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8][10]

Method Validation and Performance

The following table summarizes the expected performance characteristics of this HPLC method, based on typical results for similar phenolic acids.[5][6]

Table 3: Method Performance Characteristics

ParameterExpected Result
Retention Time Approximately 12-15 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the HPLC analysis and the logical relationship of the key components.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

HPLC_Components Mobile_Phase Mobile Phase A+B Pump Pump Gradient Control Mobile_Phase->Pump Injector Autosampler Sample Injection Pump->Injector Column C18 Column Analyte Separation Injector->Column Detector UV Detector Signal Detection Column->Detector Data_System Data System Chromatogram Detector->Data_System

Caption: Key components of the HPLC system.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. The method is straightforward, robust, and suitable for routine analysis in research and quality control laboratories. The provided experimental details and performance characteristics will enable researchers to implement this method effectively for their specific applications.

References

Application Note: Quantitative Analysis of 4'-Hydroxy-4-biphenylcarboxylic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4'-Hydroxy-4-biphenylcarboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential prior to GC-MS analysis. This protocol outlines a robust silylation procedure to enhance the volatility and thermal stability of this compound, enabling sensitive and reliable quantification. The methodology covers sample preparation, derivatization, instrument parameters, and expected mass spectral data.

Introduction

This compound is a biphenyl derivative that may be of interest in pharmaceutical and metabolic research. Accurate and sensitive quantification of this compound in various biological and chemical matrices is crucial for its study. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound non-volatile and thermally labile, posing a challenge for direct GC-MS analysis.[1][2] To overcome this, a derivatization step is required to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives.[2][3] Silylation, a common and effective derivatization technique, is employed in this protocol to replace the active hydrogens in the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[1][2]

Experimental Protocol

Sample Preparation

The choice of sample preparation will depend on the sample matrix. Below are general guidelines for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE) from Aqueous Samples:

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to acidic (e.g., pH 2-3) using an appropriate acid to ensure the carboxylic acid is in its protonated form.

  • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

b) Solid-Phase Extraction (SPE) from Aqueous Samples:

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 3 mL of ultrapure water.[2]

  • Load the pre-treated aqueous sample (pH adjusted) onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[2]

  • Dry the cartridge under vacuum for 10-15 minutes.[2]

  • Elute the analyte with a suitable organic solvent (e.g., 2 x 1.5 mL of methanol or ethyl acetate).[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization (Silylation)
  • To the dried sample extract, add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the reaction vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters that may require optimization.

Parameter Setting
GC System
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[4]
Injection Volume1 µL
Injection ModeSplitless[2]
Injector Temperature280°C[2]
Carrier GasHelium at a constant flow of 1.0 mL/min[2]
Oven ProgramInitial temperature 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.[4]
MS System
Ion Source Temp.230°C
Transfer Line Temp.280°C[2]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data

The mass spectrum of underivatized this compound shows a molecular ion at m/z 214.[5] Following silylation, the molecular weight will increase by 144 (2 x 72 for two TMS groups), resulting in a di-TMS derivative with a molecular weight of 358. The mass spectrum of the derivatized compound will show a prominent molecular ion peak and characteristic fragment ions.

Table 1: Mass Spectral Data for this compound and its di-TMS Derivative

Compound Molecular Ion (M+) Key Fragment Ions (m/z)
This compound214[5]197, 169, 141[5]
di-TMS-4'-Hydroxy-4-biphenylcarboxylic acid358 (Predicted)343 (M-15), 285, 73

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization Heating Heating (60-70°C) Derivatization->Heating GCMS_Injection GC-MS Injection Heating->GCMS_Injection Separation Chromatographic Separation GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described method, which includes an essential silylation derivatization step, is designed to yield reliable and sensitive quantification of the target analyte. The provided instrumental parameters serve as a starting point and should be optimized for the specific instrumentation and sample matrix being used. This protocol is intended to be a valuable resource for researchers in drug development and related scientific fields.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of 4'-Hydroxy-4-biphenylcarboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 4'-Hydroxy-4-biphenylcarboxylic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and other drug development applications.

Introduction

This compound is a compound of interest in pharmaceutical development and analytical chemistry, often used as a key intermediate or a standard.[1] Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a straightforward sample preparation procedure and sensitive chromatographic and mass spectrometric conditions to achieve a low limit of quantification.

Experimental Protocols

Internal Standard Selection

Due to the lack of a commercially available stable isotope-labeled internal standard for this compound, a structurally similar compound, 4-phenylbenzoic acid, is proposed as the internal standard (IS). This choice is based on its structural analogy, which is expected to result in similar extraction recovery and ionization response, ensuring reliable quantification.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines a solid phase extraction (SPE) procedure for the cleanup and concentration of this compound and the internal standard from human plasma.[2]

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

    • To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution (4-phenylbenzoic acid, 1 µg/mL in methanol).

    • Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding. Vortex for 10 seconds.

    • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Solid Phase Extraction:

    • Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column, which is commonly used for the separation of acidic and moderately polar compounds.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 95% B over 6 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR) 10.0 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) -4500 V
Temperature (TEM) 600°C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 213.1169.1 (Quantifier)-20
213.1141.1 (Qualifier)-35
4-phenylbenzoic acid (IS) 197.1153.1 (Quantifier)-18

Note: The fragmentation of this compound is predicted to involve the loss of CO2 (44 Da), leading to the product ion at m/z 169.1. Further fragmentation could lead to the ion at m/z 141.1. The fragmentation of the internal standard, 4-phenylbenzoic acid, is also predicted to involve the loss of CO2.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation results for similar bioanalytical assays and FDA guidelines for bioanalytical method validation.[3][4]

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (% Bias) (n=6)Inter-day Accuracy (% Bias) (n=18)
LLOQ 1.0≤ 20%≤ 20%± 20%± 20%
Low QC 3.0≤ 15%≤ 15%± 15%± 15%
Mid QC 100≤ 15%≤ 15%± 15%± 15%
High QC 800≤ 15%≤ 15%± 15%± 15%

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect
Low QC 3.0> 85%Minimal ion suppression or enhancement
High QC 800> 85%Minimal ion suppression or enhancement

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_proc Data Processing start Start: Plasma Sample Receipt sub_thaw Thaw & Vortex Plasma start->sub_thaw 1 end_node End: Data Reporting sample_prep Sample Preparation lcms_analysis LC-MS/MS Analysis data_processing Data Processing & Quantification sub_spike Spike Internal Standard sub_thaw->sub_spike 2 sub_acidify Acidify & Centrifuge sub_spike->sub_acidify 3 sub_spe Solid Phase Extraction (SPE) sub_acidify->sub_spe 4 sub_evap Evaporate & Reconstitute sub_spe->sub_evap 5 sub_inject Inject Sample sub_evap->sub_inject 6 sub_separate Chromatographic Separation sub_inject->sub_separate 7 sub_detect MS/MS Detection (MRM) sub_separate->sub_detect 8 sub_integrate Peak Integration sub_detect->sub_integrate 9 sub_calibrate Calibration Curve Generation sub_integrate->sub_calibrate 10 sub_quantify Concentration Calculation sub_calibrate->sub_quantify 11 sub_quantify->end_node 12

Caption: Experimental workflow for LC-MS/MS quantification.

References

Application Notes and Protocols for 4'-Hydroxy-4-biphenylcarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4'-Hydroxy-4-biphenylcarboxylic acid, a versatile building block in organic synthesis. This document details experimental protocols for key transformations of its carboxylic acid and hydroxyl functional groups, presents quantitative data for representative reactions, and illustrates experimental workflows.

Introduction

This compound is a bifunctional organic compound featuring a rigid biphenyl backbone. This unique structure makes it a valuable starting material and intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, liquid crystals, and high-performance polymers.[1][2][3][4] The presence of both a carboxylic acid and a hydroxyl group allows for selective modification and the introduction of diverse functionalities, making it an important tool for medicinal chemists and materials scientists.

Key Synthetic Applications

The reactivity of this compound is centered around its two functional groups:

  • Carboxylic Acid Group: This group can readily undergo esterification and amidation reactions, allowing for the introduction of various alkyl, aryl, or amino moieties. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and in the preparation of monomers for polyesters and polyamides.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This is particularly relevant in the synthesis of liquid crystals and other advanced materials where tuning of the molecular shape and polarity is crucial.

Data Presentation

The following table summarizes quantitative data for a representative esterification reaction of this compound.

Product NameStarting MaterialReagentsSolventReaction TimeYield (%)Reference
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylateThis compound (5 g)Methanol (50 mL), Sulfuric acid (2 mL), Toluene (10 mL)Toluene12 hours~98%[5]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, a key intermediate in the production of some active pharmaceutical ingredients.[6]

Materials:

  • This compound (5 g)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (98% wt., 2 mL)

  • Toluene (10 mL)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve 5 g of this compound in 50 mL of methanol.

  • To this solution, add 2 mL of concentrated sulfuric acid and 10 mL of toluene.

  • Attach a reflux condenser and heat the mixture to reflux for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate and water.

  • Collect the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (approximately 5.22 g).[5]

Fischer_Esterification_Workflow Start Start: This compound Reaction Reaction: - Methanol - Sulfuric Acid - Toluene - Reflux for 12h Start->Reaction Workup Work-up: - Extraction with Ethyl Acetate/Water - Drying over MgSO4 Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate Purification->Product

Caption: Workflow for the Fischer Esterification of this compound.

Protocol 2: Amide Coupling of this compound

This protocol provides a general procedure for the synthesis of an amide derivative using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). This method is applicable for coupling with a variety of amines.

Materials:

  • This compound (1 equivalent)

  • Amine (e.g., Aniline, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (1 equivalent)

  • Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq.), EDC (1.2 eq.), DMAP (1 eq.), a catalytic amount of HOBt, and DIPEA (2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Amide_Coupling_Workflow Start Start: This compound + Amine Coupling Coupling Reaction: - EDC, DMAP, HOBt, DIPEA - Anhydrous DCM or DMF - Room Temperature, 12-24h Start->Coupling Workup Aqueous Work-up: - Dilute with DCM - Wash with NaHCO3 (aq) and Brine - Dry over Na2SO4 Coupling->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: N-substituted-4'-hydroxy-4-biphenylcarboxamide Purification->Product

Caption: General workflow for the amide coupling of this compound.

Applications in Materials Science

This compound and its derivatives are key components in the synthesis of advanced materials.

  • Liquid Crystals: The rigid biphenyl core is a common mesogenic unit. By modifying the hydroxyl and carboxylic acid groups, the transition temperatures and mesophase behavior of the resulting liquid crystals can be precisely controlled.[4]

  • Polymers: As a difunctional monomer, it can be used in polycondensation reactions to produce high-performance polyesters and polyamides with excellent thermal stability and mechanical properties.[1][2]

The following diagram illustrates the logical relationship of how this compound serves as a precursor to these advanced materials.

Materials_Science_Applications Start This compound Esterification Esterification / Amidation (Functional Group Modification) Start->Esterification Polycondensation Polycondensation Start->Polycondensation LC_Monomer Liquid Crystal Monomers Esterification->LC_Monomer Polymer_Monomer Polymer Monomers Polycondensation->Polymer_Monomer Liquid_Crystals Liquid Crystals LC_Monomer->Liquid_Crystals Polymers High-Performance Polymers Polymer_Monomer->Polymers

Caption: Synthetic pathways from this compound to advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 4'-Hydroxy-4-biphenylcarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification method.

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The chosen solvent is not ideal (the compound is too soluble at low temperatures).- Too much solvent was used.- The cooling process was too rapid.- Test a range of solvents or solvent mixtures. For biphenyl carboxylic acids, aqueous ethanol or toluene/petroleum ether can be effective.[1]- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities.- Select a solvent with a lower boiling point.- Attempt purification by another method, such as column chromatography, to remove a larger portion of impurities first.- Use a larger volume of solvent.
Colored Impurities in Crystals - Presence of colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.[3]- Perform a preliminary purification step like an acid-base extraction.
Poor Recovery/Low Yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Adherence of the product to glassware.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.- Rinse glassware with a small amount of cold recrystallization solvent to recover any remaining product.
Column Chromatography (HPLC/Flash)
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Impurities - Inappropriate stationary phase or mobile phase.- Gradient is too steep.- For reversed-phase HPLC, a C18 column is a good starting point.[4]- Optimize the mobile phase. A gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) or formic acid is often effective for carboxylic acids.[5][6]- Use a shallower gradient to improve the resolution of closely eluting peaks.[6]
Peak Tailing - Secondary interactions between the acidic compound and the silica support.- Column overload.- Add an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and silanol groups.[6]- Reduce the amount of sample loaded onto the column.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in temperature.- Prepare fresh mobile phase for each run and ensure accurate mixing.- Use a guard column and flush the column regularly.- Use a column oven to maintain a constant temperature.[6]
Product Not Eluting - The compound is too strongly retained on the column.- Increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase.- For flash chromatography, consider switching to a more polar solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: If synthesized via a Suzuki coupling reaction, common impurities can include homocoupling products of the starting materials, dehalogenated starting materials, and residual palladium catalyst.[7][8][9] Other potential impurities can arise from side reactions and incomplete reactions, such as 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid if a hydrogenation/dehydrogenation route is used.[10]

Q2: What is a good starting point for a recrystallization solvent system?

A2: For biphenyl carboxylic acids, a mixture of ethanol and water is a good starting point.[1] The compound is typically dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. The solution is then allowed to cool slowly. Another suggested system is benzene or toluene with petroleum ether.[1]

Q3: How can I remove residual palladium catalyst from my product?

A3: Residual palladium can often be removed by column chromatography. If it persists, specialized metal scavengers can be employed. Passing a solution of the product through a pad of celite can also sometimes help in removing finely dispersed palladium particles.

Q4: My purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range typically indicates the presence of impurities. You may need to perform a second purification step. For example, if you have already performed a recrystallization, you could follow it with preparative HPLC or vice versa. Ensure the product is thoroughly dried, as residual solvent can also depress and broaden the melting point range.

Q5: Can I use acid-base extraction for purification?

A5: Yes, acid-base extraction is a very effective technique for purifying carboxylic acids.[2][11][12] The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with an aqueous base (e.g., sodium bicarbonate solution). The this compound will deprotonate and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Reversed-Phase HPLC Protocol
  • Column: C18, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient would be from 5-10% B to 95-100% B over 20-30 minutes.

  • Flow Rate: 1 mL/min for analytical scale.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase or a compatible solvent like methanol.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Slow Cooling & Crystallization rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_wash Wash with Cold Solvent rec_isolate->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_pure Pure Product rec_dry->rec_pure

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Attempt check_purity Analyze Purity (e.g., HPLC, Melting Point) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallization Recrystallization Issues troubleshoot->recrystallization chromatography Chromatography Issues troubleshoot->chromatography change_method Consider Alternative Purification Method recrystallization->change_method chromatography->change_method change_method->start

Caption: A logical diagram for troubleshooting the purification process of this compound.

References

Technical Support Center: Synthesis and Purification of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the removal of impurities during the synthesis of 4'-Hydroxy-4-biphenylcarboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent for this compound is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Common solvent systems include aqueous ethanol and benzene/petroleum ether.[1]

IssuePossible Cause(s)Recommended Solution(s)
Product Oiling Out The solution is supersaturated at a temperature above the melting point of the product-impurity mixture. High levels of impurities can also lower the melting point.- Re-heat the solution until the oil dissolves completely. - Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation point. - Allow the solution to cool more slowly to promote gradual crystal formation.
Low Crystal Yield - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The final crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
No Crystal Formation - The solution is not sufficiently saturated. - The glassware is too smooth, lacking nucleation sites.- If the solution is clear, try scratching the inside of the flask with a glass stirring rod to create nucleation sites. - Add a seed crystal of pure this compound. - Reduce the solvent volume by gentle heating and then allow it to cool again.
Colored Impurities in Crystals The crude product contains colored byproducts that co-crystallize.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield.
Column Chromatography Troubleshooting

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase.

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of acetic or formic acid to improve peak shape. - Reduce the amount of crude material loaded onto the column.
Compound Stuck on the Column The eluent is not polar enough to displace the highly polar carboxylic acid from the silica gel.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in your solvent system.
Peak Tailing Strong interactions between the carboxylic acid group and the acidic silanol groups on the silica gel.- Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce interactions with the stationary phase.
Product Elutes with the Solvent Front The eluent is too polar, causing the compound to have very little retention on the column.- Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Suzuki-Miyaura coupling synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as 4-bromobenzoic acid and 4-hydroxyphenylboronic acid.

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of 4-carboxyphenylboronic acid) and 4,4'-dihydroxybiphenyl (from the coupling of two molecules of 4-hydroxyphenylboronic acid).

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product.

Q2: How can I remove residual palladium catalyst from my product?

A2: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: If a heterogeneous catalyst like Pd/C is used, it can often be removed by simple filtration of the reaction mixture through a pad of Celite.

  • Recrystallization: In many cases, palladium residues can be removed during the recrystallization of the crude product.

  • Treatment with Scavengers: Polymer-supported scavengers with functionalities like thiols or amines can be added to the reaction mixture after completion to bind to the palladium, which can then be filtered off.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Alternatively, a mixture of benzene and petroleum ether has been reported.[1]

Q4: How can I monitor the purity of my this compound during and after purification?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring purity. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid like formic or phosphoric acid, is a good starting point for method development. Thin-layer chromatography (TLC) can also be used for rapid, qualitative analysis of purity.

Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, or if there are significant impurities present that depress the melting point. To resolve this, reheat the mixture to redissolve the oil, add a small amount more of the "good" solvent (the one in which the compound is more soluble), and allow the solution to cool much more slowly.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: A good starting eluent is a mixture of hexanes and ethyl acetate with 0.5% acetic acid. The ratio of hexanes to ethyl acetate should be optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical analytical data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Appearance White to off-white powder or crystals
Melting Point 295 °C (decomposes)
Purity (Typical) >98% (by HPLC)[2]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography HPLC HPLC Recrystallization->HPLC TLC TLC Recrystallization->TLC ColumnChromatography->HPLC ColumnChromatography->TLC Pure Product Pure Product HPLC->Pure Product Suzuki_Impurities cluster_products Reaction Mixture Suzuki Coupling Reaction Suzuki Coupling Reaction Desired Product 4'-Hydroxy-4- biphenylcarboxylic acid Suzuki Coupling Reaction->Desired Product Starting Materials Unreacted Starting Materials Suzuki Coupling Reaction->Starting Materials Homocoupling Homocoupling Byproducts Suzuki Coupling Reaction->Homocoupling Catalyst Palladium Residue Suzuki Coupling Reaction->Catalyst

References

Technical Support Center: Synthesis of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-4-biphenylcarboxylic acid. The guidance focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is resulting in a low yield. What are the common side reactions I should be aware of?

A1: Low yields in the Suzuki-Miyaura coupling for this specific synthesis are often attributed to several common side reactions. The primary culprits include:

  • Homocoupling of 4-hydroxyphenylboronic acid: This side reaction leads to the formation of 4,4'-dihydroxybiphenyl. It is often promoted by the presence of oxygen in the reaction mixture.

  • Protodeboronation of 4-hydroxyphenylboronic acid: This involves the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of phenol. This can be influenced by the reaction conditions, particularly the choice of base and the presence of water.[1]

  • Dehalogenation of the aryl halide: The starting aryl halide (e.g., 4-bromobenzoic acid) can lose its halogen atom, which is then replaced by a hydrogen atom, leading to benzoic acid.

  • Catalyst decomposition: The palladium catalyst can precipitate as palladium black, reducing its catalytic activity and leading to incomplete conversion.[2]

Q2: I have identified 4,4'-dihydroxybiphenyl as a major impurity in my product. How can I minimize its formation?

A2: The formation of 4,4'-dihydroxybiphenyl is due to the homocoupling of 4-hydroxyphenylboronic acid. To minimize this side reaction, consider the following strategies:

  • Ensure an inert atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen is a known promoter of homocoupling.

  • Optimize the catalyst and ligands: The choice of palladium catalyst and phosphine ligand can significantly impact the selectivity of the reaction. Bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.[3][4][5]

  • Control the addition of reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: My reaction mixture contains a significant amount of phenol. What is the cause and how can it be prevented?

A3: The presence of phenol is a result of the protodeboronation of 4-hydroxyphenylboronic acid.[6] This side reaction is often influenced by the following factors:

  • Choice of base: Strong bases and high temperatures can promote protodeboronation. Consider using a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and optimizing the reaction temperature.

  • Anhydrous conditions: While some water is often necessary for the Suzuki coupling to proceed efficiently, excessive water can facilitate protodeboronation. Ensure that your solvents are appropriately dried.

  • Reaction time: Prolonged reaction times can sometimes lead to increased levels of protodeboronation. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting materials are consumed.

Q4: How can I effectively purify my this compound product from the common side products?

A4: Purification of the desired product from the common impurities typically involves a combination of techniques:

  • Acid-base extraction: The carboxylic acid group on the desired product allows for its separation from neutral impurities like 4,4'-dihydroxybiphenyl. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) can be effective in removing less soluble or more soluble impurities.[7][8][9]

  • Column chromatography: For challenging separations, silica gel column chromatography can be employed. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid is often effective.

Data Presentation

The following table summarizes the impact of key reaction parameters on the common side reactions in the Suzuki-Miyaura synthesis of this compound.

ParameterConditionImpact on HomocouplingImpact on ProtodeboronationGeneral Recommendation
Atmosphere Presence of OxygenIncreasesMinimalMaintain a strict inert atmosphere (Argon or Nitrogen).
Base Strong bases (e.g., NaOH, KOH)Can increaseIncreasesUse milder bases like K₂CO₃ or K₃PO₄.
Catalyst Ligand Bulky, electron-rich phosphinesDecreasesMinimalEmploy ligands such as SPhos, XPhos, or P(t-Bu)₃.[5]
Solvent Excess waterMinimalIncreasesUse a well-defined solvent system with a controlled amount of water (e.g., Toluene/Ethanol/Water).
Temperature High temperaturesCan increaseIncreasesOptimize for the lowest effective temperature.

Experimental Protocols

Exemplary Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzoic acid

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a specialized biaryl phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via a cannula or syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the aqueous layer and extract it with ethyl acetate twice.

    • Combine the organic layers and extract the desired product with a saturated aqueous solution of sodium bicarbonate.

    • Wash the aqueous layer with ethyl acetate to remove any remaining neutral impurities.

    • Acidify the aqueous layer with 2M HCl until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mandatory Visualization

Suzuki_Side_Reactions cluster_reactants Reactants ArylHalide 4-Bromobenzoic Acid DehalogenationProduct Benzoic Acid (Dehalogenation) ArylHalide->DehalogenationProduct [H] invis1 ArylHalide->invis1 BoronicAcid 4-Hydroxyphenylboronic Acid HomocouplingProduct 4,4'-Dihydroxybiphenyl (Homocoupling) BoronicAcid->HomocouplingProduct O2 ProtodeboronationProduct Phenol (Protodeboronation) BoronicAcid->ProtodeboronationProduct H+ BoronicAcid->invis1 Catalyst Pd(0) Catalyst Catalyst->invis1 Base Base (e.g., K2CO3) Base->invis1 DesiredProduct 4'-Hydroxy-4- biphenylcarboxylic Acid invis1->DesiredProduct Suzuki Coupling (Desired Pathway) invis2 invis3

Caption: Main reaction and common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield of This compound IdentifyImpurity Identify Major Impurity by LC-MS / NMR Start->IdentifyImpurity Homocoupling Impurity is 4,4'-Dihydroxybiphenyl (Homocoupling) IdentifyImpurity->Homocoupling Check for Dimer Protodeboronation Impurity is Phenol (Protodeboronation) IdentifyImpurity->Protodeboronation Check for Phenol Dehalogenation Impurity is Benzoic Acid (Dehalogenation) IdentifyImpurity->Dehalogenation Check for Benzoic Acid ActionHomocoupling 1. Degas Solvents Rigorously 2. Use Inert Atmosphere 3. Optimize Catalyst/Ligand Homocoupling->ActionHomocoupling ActionProtodeboronation 1. Use Milder Base 2. Control Water Content 3. Optimize Temperature & Time Protodeboronation->ActionProtodeboronation ActionDehalogenation 1. Use Milder Reducing Conditions 2. Optimize Reaction Time Dehalogenation->ActionDehalogenation End Improved Yield and Purity ActionHomocoupling->End ActionProtodeboronation->End ActionDehalogenation->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4'-Hydroxy-4-biphenylcarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using Suzuki-Miyaura coupling, a common and versatile method for its preparation.

Issue 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction between 4-iodobenzoic acid and 4-hydroxyphenylboronic acid is resulting in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a common reason for failure.

    • Troubleshooting:

      • Ensure you are using a high-quality palladium catalyst. Consider using pre-catalysts or catalysts known for their high activity in Suzuki couplings, such as those with Buchwald ligands.

      • If using a Pd(0) source like Pd(PPh₃)₄, be aware of its sensitivity to air and light.[1] Consider generating the active Pd(0) species in situ from Pd(OAc)₂ and a phosphine ligand.[1]

      • For large-scale synthesis, consider more robust and less expensive catalysts like Pd/C.[2]

  • Base Selection and Strength: The choice and quality of the base are critical for the transmetalation step.

    • Troubleshooting:

      • Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base can be substrate-dependent.

      • Ensure the base is finely powdered and anhydrous, as the presence of water can sometimes be beneficial but excess water can lead to hydrolysis of starting materials or intermediates.[3]

      • A screen of different bases may be necessary to find the optimal one for your specific substrate combination.

  • Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Troubleshooting:

      • A mixture of an organic solvent and water is often used (e.g., DME/H₂O, THF/H₂O, 1,4-dioxane/H₂O).[2][4] The aqueous phase is necessary to dissolve the inorganic base.

      • If solubility of the starting materials is an issue, consider using a different organic solvent like toluene or NMP.[5][6]

  • Reaction Temperature: The reaction may not be reaching the necessary activation energy.

    • Troubleshooting:

      • Most Suzuki couplings require heating.[7] Ensure the reaction is being heated to the appropriate temperature for the chosen solvent system (e.g., refluxing dioxane is around 100°C).[7]

      • If the reaction is still sluggish, a higher boiling point solvent might be necessary to "push it til it works or falls apart".[7]

  • Protodeborylation of the Boronic Acid: Arylboronic acids can undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.

    • Troubleshooting:

      • Use a slight excess (e.g., 1.2 equivalents) of the boronic acid to compensate for any degradation.[5]

      • Minimize the reaction time as prolonged heating can increase the rate of protodeborylation.[6]

Issue 2: Presence of Significant Impurities in the Crude Product

Q: After my synthesis, I'm observing significant impurities alongside my this compound. What are the likely side products and how can I minimize their formation and purify my desired compound?

A: The formation of impurities is a common challenge. Identifying the nature of these impurities is the first step toward effective purification.

Common Impurities and Mitigation Strategies:

  • Homocoupling Products: You might observe the formation of 4,4'-biphenyldicarboxylic acid (from the coupling of two 4-iodobenzoic acid molecules) and 4,4'-dihydroxybiphenyl (from the coupling of two 4-hydroxyphenylboronic acid molecules).

    • Mitigation:

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.

      • Optimize the stoichiometry of your reactants.

  • Starting Materials: Unreacted 4-iodobenzoic acid and 4-hydroxyphenylboronic acid may be present.

    • Mitigation:

      • Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion.

      • Adjust the stoichiometry or reaction time as needed.

  • Positional Isomers: Depending on the synthesis route, positional isomers such as 2,4'-dihydroxybiphenyl or 3,4'-dihydroxybiphenyl could be formed.[8]

    • Mitigation:

      • The Suzuki-Miyaura coupling is generally highly regioselective, so this is less of a concern with this method. However, if using other methods like direct oxidative coupling of phenol, isomer formation is more likely.[9]

Purification Strategies:

  • Acid-Base Extraction: Since the desired product is a carboxylic acid, you can exploit its acidic nature for purification.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The this compound will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.[10]

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol, acetone, or acetonitrile) and allow it to cool slowly.[8] The desired product should crystallize out, leaving the impurities in the mother liquor.

  • Chromatography: For high-purity requirements, column chromatography or preparative HPLC can be employed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic routes have been reported. Some of the most common include:

  • Suzuki-Miyaura Coupling: This is a highly versatile and widely used method involving the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-iodobenzoic acid or its ester) with an arylboronic acid (e.g., 4-hydroxyphenylboronic acid).[2][4]

  • From Cyclohexanone-4-carboxylic Acid: This process involves reacting a cyclohexanone-4-carboxylic acid compound with phenol in the presence of an acid catalyst, followed by decomposition and dehydrogenation.[11]

  • Multi-step Synthesis from p-Phenylphenol: This route involves protecting the hydroxyl group of p-phenylphenol, followed by a series of reactions including Friedel-Crafts acylation, oxidation to a carboxylic acid, and deprotection.[11][12]

Q2: I need to scale up my synthesis of this compound. What are the key considerations?

A2: Scaling up a synthesis requires careful planning to ensure safety, efficiency, and reproducibility. Key considerations include:

  • Reagent and Solvent Costs: The cost of starting materials, catalysts, and solvents becomes a significant factor at a larger scale.

  • Reaction Exotherms: Reactions that are easily managed in the lab can become dangerously exothermic on a larger scale. A thorough safety assessment is necessary.

  • Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer is crucial for maintaining consistent reaction conditions.

  • Work-up and Purification: The methods used for work-up and purification at the lab scale may not be practical for large-scale production. Consider alternative methods like crystallization over chromatography.

  • Catalyst Selection: For large-scale Suzuki couplings, using a more robust and cost-effective catalyst like Pd/C can be advantageous over more expensive and sensitive catalysts like Pd(PPh₃)₄.[2]

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm the purity of your product:

  • Melting Point: A sharp melting point close to the literature value (around 295 °C with decomposition) is a good indicator of purity.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • IR: Can confirm the presence of key functional groups (e.g., -OH, -C=O, aromatic C-H).

  • Chromatography:

    • HPLC: A powerful technique for assessing purity and quantifying any impurities.[8]

    • LC-MS: Combines the separation power of HPLC with the identification capabilities of mass spectrometry.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Routes of this compound and Related Biphenyls

Synthesis RouteStarting MaterialsKey Reagents/CatalystTypical Yield (%)Purity (%)Reference
Dehydrogenation4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid5% Pd/C, NaOH85-90%93% (before correction)[11]
Suzuki Coupling1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃64%Not Specified[2]
Modified Suzuki Coupling1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acidPd/C82% (overall)Not Specified[2]
Hydrolysis of Nitrile4'-methoxy-4-biphenylcarbonitrileNot SpecifiedNot SpecifiedNot Specified[12]
Biphenyl Sulfonation and Alkali FusionBiphenylH₂SO₄, KOH, Na₂CO₃~92%>99%[9]
Suzuki-Miyaura Coupling1-(4-bromophenyl)cyclopropane-1-carboxylic acid, Phenylboronic acidPd(PPh₃)₄, K₂CO₃78%Not Specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline based on typical Suzuki-Miyaura coupling conditions. Optimization may be required.

Materials:

  • 4-Iodobenzoic acid

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-iodobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).

    • Alternatively, for higher purity, the crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 4-Iodobenzoic Acid - 4-Hydroxyphenylboronic Acid - Base (e.g., K2CO3) catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 reagents->catalyst solvent Add Solvent System: - 1,4-Dioxane/Water catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Reflux (~100°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up & Extraction with Ethyl Acetate cool->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analyze Purity Analysis (MP, NMR, HPLC) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low/No Yield catalyst_quality Check Catalyst Quality & Activity start->catalyst_quality base Optimize Base (Type, Amount, Quality) start->base boronic_acid Check Boronic Acid Quality start->boronic_acid catalyst_handling Ensure Proper Handling (Inert Atmosphere) catalyst_quality->catalyst_handling catalyst_type Consider Alternative Catalyst (e.g., Pd/C for scale-up) catalyst_handling->catalyst_type solvent Optimize Solvent System (Solubility) base->solvent temperature Increase Temperature solvent->temperature protodeborylation Address Protodeborylation (Use Excess Boronic Acid) boronic_acid->protodeborylation

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Derivatization of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the derivatization of 4'-Hydroxy-4-biphenylcarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield in Fischer Esterification

  • Question: I am getting a low yield for my Fischer esterification of this compound. What are the common causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product.[3][4]

    Potential Causes & Solutions:

    • Equilibrium: The reaction has reached equilibrium without complete conversion of the starting material.

      • Solution 1: Use Excess Alcohol: Utilize the alcohol reactant as the solvent or in large excess to shift the equilibrium towards the ester product according to Le Châtelier's principle.[2][4]

      • Solution 2: Water Removal: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[2][3]

    • Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄, p-TsOH) may be too low to effectively catalyze the reaction.

      • Solution: Ensure a sufficient catalytic amount is used. For many reactions, a few drops of concentrated sulfuric acid are adequate.[4]

    • Presence of Water: Starting materials or solvents may contain water, which will inhibit the forward reaction.

      • Solution: Use anhydrous solvents and ensure the alcohol and carboxylic acid are as dry as possible.

Issue 2: Incomplete Reaction or Slow Reaction Rate

  • Question: My reaction is not going to completion, even after an extended period. What could be the issue?

  • Answer: Incomplete or slow reactions can be attributed to several factors related to reaction kinetics and reagent purity.

    Potential Causes & Solutions:

    • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.

      • Solution: For Fischer esterification, ensure the reaction is heated to reflux.[5][6] For other derivatizations, a moderate increase in temperature may be necessary, but be cautious of potential side reactions.

    • Poor Reagent Purity: Impurities in the this compound, alcohol, or amine can interfere with the reaction.

      • Solution: Confirm the purity of all reagents before starting the experiment. Recrystallize the starting material if necessary.

    • Steric Hindrance: If using a bulky alcohol or amine, steric hindrance can significantly slow down the reaction rate.

      • Solution: Increase the reaction time, use a higher temperature, or consider a different synthetic route, such as converting the carboxylic acid to a more reactive acyl chloride first.

Issue 3: Formation of Side Products

  • Question: I am observing significant side-product formation in my reaction. What are the likely impurities and how can I minimize them?

  • Answer: Side product formation is often a result of the bifunctional nature of this compound (containing both a carboxylic acid and a phenolic hydroxyl group) or harsh reaction conditions.

    Potential Causes & Solutions:

    • Reaction at the Phenolic Hydroxyl Group: In some derivatization reactions, the phenolic -OH group can react in addition to or instead of the carboxylic acid.

      • Solution: Protect the hydroxyl group before derivatizing the carboxylic acid. A common protecting group for phenols is a methyl ether or an acetate, which can be removed later.

    • Dehydration/Elimination: When using secondary or tertiary alcohols for esterification at high temperatures with a strong acid catalyst, dehydration of the alcohol to form an alkene is a possible side reaction.[1]

      • Solution: Use milder reaction conditions or alternative esterification methods that do not require strong acids, such as the Steglich esterification.[3]

Issue 4: Difficulty in Product Purification

  • Question: The purification of my final derivative is challenging. What are the recommended methods?

  • Answer: Purification can be difficult due to the similar properties of the product and unreacted starting materials or byproducts. A systematic workup and purification strategy is essential.

    Potential Causes & Solutions:

    • Presence of Unreacted Carboxylic Acid: The acidic starting material can complicate purification.

      • Solution: During the workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to extract the unreacted this compound as its water-soluble salt.[6][7]

    • Similar Polarity of Components: The product and starting materials may have similar polarities, making chromatographic separation difficult.

      • Solution 1: Column Chromatography: This is a highly effective method. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (e.g., a hexane/ethyl acetate gradient) that provides good separation between your product and impurities.[7]

      • Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for achieving high purity.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which derivatization method is best for my application?

    • A1: The choice depends on your target molecule and subsequent analysis.

      • Esterification is common for creating prodrugs, modifying solubility, or preparing samples for GC analysis. Fischer esterification is a classic, cost-effective method.[1][8]

      • Amidation is crucial for synthesizing bioactive compounds and peptides, often requiring coupling reagents to form a stable amide bond.[9][10]

      • Etherification of the phenolic hydroxyl group is used to alter polarity and biological activity.

  • Q2: How do I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.[7]

  • Q3: Can I derivatize both the carboxylic acid and the hydroxyl group simultaneously?

    • A3: Yes, it is possible depending on the reagent used. For example, silylating agents can react with both functional groups. However, for selective derivatization, it is often necessary to use protecting groups for one of the functionalities while reacting the other.

  • Q4: What are the key characterization techniques for my final product?

    • A4: The structure and purity of the final derivative should be confirmed using standard analytical techniques.

      • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

      • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., a characteristic ester C=O stretch around 1710-1740 cm⁻¹).[7]

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]

Experimental Protocols

Protocol 1: Fischer Esterification - Synthesis of Methyl 4'-Hydroxy-4-biphenylcarboxylate

This protocol describes a standard Fischer esterification procedure.

Materials:

  • This compound

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: General Amidation via Acyl Fluoride Intermediate

This protocol uses Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) as an efficient coupling reagent, particularly for challenging substrates.[9]

Materials:

  • This compound (1.3 eq)

  • Amine of choice (1.0 eq)

  • BTFFH (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard reaction vessel with stirring

Procedure:

  • Activation: To a solution of this compound in anhydrous dichloromethane, add BTFFH and DIPEA.

  • Stir the resulting mixture at room temperature for approximately 30 minutes to ensure the complete formation of the acyl fluoride intermediate.[9]

  • Coupling: Add the amine to the reaction mixture.

  • Seal the reaction vessel and heat the mixture (e.g., to 80 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Data Presentation

Table 1: Representative Conditions for Fischer Esterification

Reactant Catalyst Catalyst Loading Solvent Temperature (°C) Time (h) Typical Yield (%)
Methanol H₂SO₄ Catalytic Methanol Reflux (~65) 2-10 90-95[6]
Ethanol H₂SO₄ Catalytic Ethanol Reflux (~78) 2-10 ~95[6]

| Cyclohexanol | p-TsOH | ~5 mol% | Toluene | Reflux (~111) | >24 | ~96[6] |

Table 2: Representative Conditions for Amidation Reactions

Amine Type Coupling Reagent Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Primary/Secondary BTFFH DIPEA CH₂Cl₂ 80 12-24 >80[9]
Aniline Nb₂O₅ (catalyst) None Xylene Reflux 24 ~90[11]

| Various | Boric Acid | None | Toluene | Reflux | 18-24 | 85-95[10] |

Mandatory Visualizations

G cluster_workflow General Derivatization Workflow A Reactant Preparation (Dry & Pure Reagents) B Derivatization Reaction (e.g., Esterification, Amidation) A->B Add catalyst, set temperature C Reaction Workup (Quenching & Extraction) B->C Cool & quench D Purification (Chromatography/Recrystallization) C->D Isolate crude product E Product Characterization (NMR, IR, MS) D->E Obtain pure product G cluster_troubleshooting Troubleshooting Low Reaction Yield Start Low Yield Observed CheckTLC Check TLC: Is starting material present? Start->CheckTLC IncompleteReaction Cause: Incomplete Reaction CheckTLC->IncompleteReaction Yes CheckSideProducts Check TLC/Crude NMR: Are there side products? CheckTLC->CheckSideProducts No Solution1 Solutions: - Increase reaction time/temp - Add more catalyst - Remove H₂O (for esterification) IncompleteReaction->Solution1 SideReaction Cause: Side Reactions CheckSideProducts->SideReaction Yes PurificationIssue Cause: Purification Loss CheckSideProducts->PurificationIssue No Solution2 Solutions: - Lower reaction temperature - Use milder reagents - Protect -OH group SideReaction->Solution2 Solution3 Solutions: - Optimize workup (e.g., base wash) - Refine chromatography method PurificationIssue->Solution3

References

Technical Support Center: Scaling Up 4'-Hydroxy-4-biphenylcarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4'-Hydroxy-4-biphenylcarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of this compound synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound, particularly when using the Suzuki-Miyaura coupling reaction, a prevalent method for its synthesis.

Low Reaction Yield or Incomplete Conversion

Question: We are experiencing low yields and incomplete conversion in the Suzuki-Miyaura coupling reaction to synthesize this compound. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in a Suzuki-Miyaura coupling at scale can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Catalyst Activity and Loading:

    • Deactivation: The Palladium catalyst can deactivate through the formation of palladium black (aggregation) or poisoning by impurities.[1] Ensure all reagents and solvents are of high purity and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

    • Loading: While reducing catalyst loading is cost-effective, excessively low levels can lead to significantly longer reaction times or incomplete conversion.[3] A screening of catalyst loading is recommended to find the optimal balance.

  • Reaction Conditions:

    • Temperature: Inconsistent or suboptimal temperature control can affect reaction kinetics and lead to byproduct formation.[4] Ensure uniform heating and accurate temperature monitoring, especially in large reactors.

    • Solvent and Base Selection: The choice of solvent and base is critical and often interdependent. A screening of different solvent/base combinations is recommended to find the optimal conditions for your specific substrates.[5] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[3][6]

    • Oxygen Sensitivity: While generally robust, some Suzuki coupling reactions can be sensitive to oxygen, which can lead to side reactions or catalyst deactivation.[4] It is best practice to degas solvents and use standard Schlenk techniques for catalyst handling.[2]

  • Reagent Quality and Stability:

    • Boronic Acid Instability: Boronic acids can be unstable and undergo decomposition, especially in the presence of the palladium catalyst under reaction conditions.[4] Use high-purity boronic acids and consider in-situ generation for sensitive substrates.

    • Reagent Purity: Ensure the purity of both the aryl halide and the boronic acid, as impurities can interfere with the catalytic cycle.[2]

Byproduct Formation

Question: Our final product is contaminated with several impurities. What are the common byproducts in a Suzuki-Miyaura coupling for this compound, and how can we minimize them?

Answer: Byproduct formation is a common challenge in cross-coupling reactions. Understanding the potential side reactions is key to minimizing their formation.

Common Byproducts and Minimization Strategies:

ByproductFormation MechanismMinimization Strategies
Homocoupling Products Coupling of two identical starting materials (e.g., two aryl halides or two boronic acids).[1]Optimize reaction conditions, particularly the stoichiometry of reactants and the choice of catalyst and ligand.
Dehalogenation Products The aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]This can occur with highly reactive organoboron compounds or strong reducing agents. Careful selection of reagents and control of reaction conditions can mitigate this.
Protodeboronation The boronic acid reacts with a proton source, cleaving the C-B bond and forming an arene.[1]Use anhydrous solvents and ensure the base is not excessively hydrolytic.
Oxidation of Boronic Acid Boronic acids are susceptible to oxidation, which can lead to the formation of phenols or other oxidized byproducts.[1]Maintain an inert atmosphere and use high-purity reagents.
Palladium Black Aggregation and precipitation of the palladium catalyst, reducing its activity.[1]Use appropriate ligands to stabilize the palladium catalyst in solution.
Challenges in Product Purification and Palladium Removal

Question: We are facing difficulties in purifying the final product and reducing the residual palladium content to acceptable levels (<10 ppm). What are effective strategies for purification and palladium removal at scale?

Answer: Achieving high purity and low residual metal content is a critical challenge in pharmaceutical manufacturing.

Purification and Palladium Removal Strategies:

  • Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product.[3]

  • Palladium Scavenging:

    • Adsorbents: Various scavengers can be used to remove residual palladium. SiliaMetS® Thiourea has been shown to be effective in reducing palladium levels to < 2 ppm.[7]

    • Aqueous Wash: Treatment of the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) at elevated temperatures can significantly reduce palladium content.[5]

    • Catalyst Choice: Using a heterogeneous catalyst like Pd/C can simplify palladium removal through filtration.[3]

Palladium Removal MethodDescriptionReported Efficiency
Aqueous NaHSO₃ Wash Treatment with 20% aqueous sodium bisulfite in toluene at elevated temperatures.Reduced palladium from 8000 ppm to ≤ 100 ppm.[5]
SiliaMetS® Thiourea Use of a silica-based metal scavenger.Reduced palladium to < 2 ppm.[7]
Pd/C Catalyst Using palladium on carbon as the catalyst simplifies removal by filtration.Residual palladium levels of < 6 ppm achieved.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction to synthesize this compound. Optimization of specific parameters is recommended for each scale-up.

  • Glassware and Environment: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).[2]

  • Reagent Charging:

    • To the reaction vessel, add the aryl halide (e.g., a brominated precursor to the carboxylic acid moiety), 4-hydroxyphenylboronic acid, and the palladium catalyst and ligand.[2]

    • Purge the vessel with nitrogen.[2]

  • Solvent and Base Addition:

    • Add the degassed solvent (e.g., dioxane/water, methanol/water).[2][3]

    • Add the degassed aqueous base (e.g., Na₂CO₃, K₂CO₃).[2][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[4]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • Perform an extractive work-up.[3]

    • If necessary, employ a palladium scavenging technique.[5][7]

    • Purify the crude product by recrystallization.[3]

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent_base Solvent & Base Addition setup->solvent_base reaction Heating & Monitoring solvent_base->reaction workup Work-up & Extraction reaction->workup purification Purification (Crystallization, Pd Scavenging) workup->purification product Final Product (4'-Hydroxy-4- biphenylcarboxylic acid) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Byproduct Formation check_catalyst Check Catalyst Activity/Loading start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize_catalyst Optimize Catalyst & Ligand Screen check_catalyst->optimize_catalyst optimize_conditions Optimize Temp, Solvent, Base check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents success Improved Results optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling issues.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: When scaling up, it is crucial to conduct a thorough safety review. Key considerations include:

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling all chemicals.

  • Exothermic Reactions: Be aware of potential exotherms, especially during base addition or reaction initiation, and ensure adequate cooling capacity.

  • Pressure Build-up: In a sealed reactor, ensure proper venting and pressure monitoring.

  • Inert Atmosphere: Handling pyrophoric reagents or running reactions sensitive to air requires strict adherence to inert atmosphere techniques.

Q2: How can we minimize batch-to-batch variability during scale-up?

A2: Consistency is key in manufacturing. To minimize variability:

  • Strict Process Control: Tightly control critical process parameters such as temperature, reaction time, and agitation rate.

  • Raw Material Qualification: Ensure consistent quality of starting materials and reagents from suppliers.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all operations.

  • In-Process Controls (IPCs): Implement IPCs to monitor reaction progress and ensure it is following the expected profile.

Q3: Are there alternative synthesis routes to the Suzuki-Miyaura coupling for producing this compound?

A3: Yes, other routes exist. One patented method involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation.[8] The choice of synthesis route will depend on factors such as raw material cost, process safety, and scalability.

Q4: What is the typical melting point of this compound?

A4: The literature reports a melting point of approximately 295 °C (with decomposition) for this compound.

Q5: What are some common analytical techniques to monitor the reaction and assess product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a standard technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the final product and identify impurities.

References

troubleshooting poor solubility of 4'-Hydroxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4'-Hydroxy-4-biphenylcarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that is sparingly soluble in water and many common organic solvents at room temperature. Its solubility is influenced by its rigid biphenyl core, which is hydrophobic, and the presence of both a hydrophilic hydroxyl group and a polar carboxylic acid group. It is known to be soluble in hot methanol.

Q2: I am having trouble dissolving this compound. What are the first steps I should take?

Initially, it is recommended to try dissolving the compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with your aqueous buffer. Gentle heating and sonication can also aid in dissolution, but the thermal stability of the compound should be considered to avoid degradation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment is a highly effective method. As a carboxylic acid, its solubility in aqueous solutions will significantly increase at a pH above its pKa. By deprotonating the carboxylic acid to its carboxylate form, the compound becomes a more polar salt which is more readily dissolved in water.

Q4: What are co-solvents and how can they help in dissolving this compound?

Co-solvents are mixtures of solvents that can improve the solubility of a solute compared to a single solvent. For this compound, using a mixture of a polar protic solvent like ethanol or methanol with water can be effective. The organic solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the biphenyl portion of the molecule.

Q5: Is salt formation a viable strategy to enhance the solubility of this compound?

Absolutely. Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase its aqueous solubility. Common choices for forming salts of acidic compounds include sodium, potassium, or ammonium hydroxides or carbonates. The resulting salt is typically much more soluble in water than the free acid.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x₁) of 4-Biphenylcarboxylic Acid in Various Solvents

Temperature (K)MethanolEthanolIsopropanoln-Butanol
293.150.03510.02850.02110.0178
298.150.04120.03380.02520.0215
303.150.04830.03990.02990.0258
308.150.05650.04690.03540.0309
313.150.06590.05490.04180.0368
318.150.07680.06420.04920.0437
323.150.08940.07490.05780.0517
328.150.10400.08730.06770.0610

Data is conceptually adapted from the findings of Yi Li et al., Journal of Chemical & Engineering Data 2021, 66, 12, 4565–4574 for 4-Biphenylcarboxylic acid.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation of a Stock Solution:

    • Weigh a precise amount of this compound.

    • Add a small volume of a suitable base (e.g., 1 M NaOH or KOH) dropwise while stirring until the solid dissolves completely. The pH of the resulting solution should be basic.

  • pH Adjustment:

    • Monitor the pH of the solution using a calibrated pH meter.

    • Adjust the pH to the desired level for your experiment by adding an appropriate buffer. Be cautious as lowering the pH below the pKa of the compound may cause it to precipitate.

  • Final Formulation:

    • Once the desired pH and concentration are achieved, the solution can be sterile-filtered if necessary for biological applications.

Protocol 2: Utilization of Co-solvents

  • Solvent Selection:

    • Choose a water-miscible organic solvent in which this compound has some solubility (e.g., ethanol, methanol, DMSO, or DMF).

  • Dissolution in Organic Solvent:

    • Dissolve the compound in a minimal amount of the selected organic solvent to create a concentrated stock solution.

  • Aqueous Dilution:

    • Slowly add the aqueous buffer to the organic stock solution with constant stirring. It is crucial to add the aqueous phase to the organic phase to avoid immediate precipitation.

    • Monitor for any signs of precipitation. If cloudiness appears, you may need to adjust the ratio of the co-solvents or the final concentration.

Protocol 3: Salt Formation for Improved Aqueous Solubility

  • Reaction Setup:

    • Suspend the weighed this compound in water.

  • Base Addition:

    • Add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate or potassium hydroxide) to the suspension.

  • Salt Formation:

    • Stir the mixture at room temperature. The solid should gradually dissolve as the salt is formed. Gentle heating may be applied to expedite the process.

  • Isolation (Optional):

    • If you wish to isolate the salt, the water can be removed under reduced pressure. Otherwise, the resulting aqueous solution of the salt can be used directly.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.

G start Start: Undissolved This compound solvent_selection Select Initial Solvent (e.g., Water, Buffer, Ethanol) start->solvent_selection dissolution_attempt Attempt Dissolution (Vortex, Stir) solvent_selection->dissolution_attempt is_soluble Is it soluble? dissolution_attempt->is_soluble success Success: Homogeneous Solution is_soluble->success Yes troubleshoot_options Troubleshooting Strategies is_soluble->troubleshoot_options No heat_sonicate Apply Gentle Heat or Sonication troubleshoot_options->heat_sonicate ph_adjustment pH Adjustment (Increase pH > pKa) troubleshoot_options->ph_adjustment co_solvent Use Co-solvent (e.g., Ethanol/Water) troubleshoot_options->co_solvent salt_formation Form a Salt (e.g., with NaOH) troubleshoot_options->salt_formation check_stability Check Thermal Stability heat_sonicate->check_stability check_stability->dissolution_attempt Stable degradation Degradation Risk check_stability->degradation Unstable ph_adjustment->dissolution_attempt co_solvent->dissolution_attempt salt_formation->dissolution_attempt

Caption: Troubleshooting workflow for dissolving this compound.

Technical Support Center: Degradation Pathways of 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4'-Hydroxy-4-biphenylcarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected microbial degradation pathway for this compound?

A1: While the complete degradation pathway for this compound is not yet fully elucidated in a single study, based on the metabolism of structurally similar compounds like biphenyl, hydroxylated biphenyls, and 4-hydroxybenzoic acid, a plausible aerobic degradation pathway can be proposed. The degradation is likely initiated by the enzymatic action of a biphenyl dioxygenase (BphA). This enzyme would catalyze the dihydroxylation of one of the aromatic rings, likely the hydroxylated ring, to form a cis-dihydrodiol. Subsequent dehydrogenation would lead to the formation of a catechol derivative. This catechol would then undergo ring cleavage, a critical step in the breakdown of the biphenyl structure. Following ring cleavage, the resulting aliphatic acids would be further metabolized through central metabolic pathways, such as the Krebs cycle. One of the likely intermediates in the lower pathway is 4-hydroxybenzoic acid, which is known to be biodegradable.[1]

Q2: Which microorganisms are known to degrade biphenyl and its hydroxylated derivatives?

A2: Several bacterial strains have been identified for their ability to degrade biphenyl and its derivatives. These are often isolated from contaminated soil and sediments. Genera known for this capability include Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas. For instance, Pseudomonas sp. and Rhodococcus sp. are well-studied for their biphenyl degradation capabilities, which involve the bph gene cluster encoding the necessary enzymes.[2] While specific strains that degrade this compound have not been extensively reported, it is highly probable that microorganisms capable of degrading other hydroxylated biphenyls could also metabolize this compound, possibly through cometabolism.

Q3: What are the key enzymes involved in the initial steps of biphenyl degradation?

A3: The initial steps of aerobic biphenyl degradation are catalyzed by a multi-component enzyme system encoded by the bph operon. The key enzymes are:

  • Biphenyl dioxygenase (BphA): This is a three-component enzyme that catalyzes the stereospecific dihydroxylation of the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.[3]

  • cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB): This enzyme catalyzes the NAD+-dependent dehydrogenation of the cis-dihydrodiol to produce 2,3-dihydroxybiphenyl.

  • 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC): This enzyme is responsible for the meta-cleavage of the catechol derivative, opening the aromatic ring.[4]

  • 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD): This hydrolase further breaks down the ring cleavage product.

Troubleshooting Guides

Experimental Setup & Culture Conditions

Q: My microbial culture is not showing any degradation of this compound. What could be the problem?

A: Several factors could contribute to the lack of degradation. Consider the following troubleshooting steps:

  • Inoculum Viability and Acclimation: Ensure your microbial inoculum is viable and has been properly acclimated. If using a pure culture, verify its identity and purity. For environmental consortia, a period of acclimation to biphenyl or a structurally similar compound might be necessary to induce the relevant degradative enzymes.

  • Nutrient Limitation: Check the composition of your mineral salts medium. Essential nutrients like nitrogen, phosphorus, and trace elements are crucial for microbial growth and enzymatic activity.

  • Toxicity of the Substrate: Although this compound is not expected to be highly toxic at low concentrations, high concentrations could be inhibitory to microbial growth. Consider testing a range of substrate concentrations to determine the optimal, non-toxic level.

  • pH of the Medium: The optimal pH for bacterial growth and enzymatic activity is typically between 6.5 and 7.5. Monitor and adjust the pH of your culture medium as needed.

  • Oxygen Limitation (for aerobic degradation): Ensure adequate aeration of your cultures. Shaking flasks at an appropriate speed (e.g., 150-200 rpm) or using a bioreactor with controlled aeration is essential for aerobic degradation.

  • Cometabolism Requirement: Some compounds are degraded via cometabolism, meaning the microorganisms require a primary growth substrate (e.g., biphenyl, glucose, or succinate) to produce the necessary enzymes for degrading the target compound.[5] Try supplementing your medium with a growth substrate.

Analytical Methods (HPLC-UV)

Q: I am having trouble with my HPLC-UV analysis of this compound and its metabolites. What are some common issues and solutions?

A: HPLC-UV is a common method for analyzing aromatic compounds. Here are some troubleshooting tips:

  • Poor Peak Shape (Tailing or Fronting):

    • Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.

    • Solution: Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (for acidic compounds like carboxylic acids, a lower pH is generally better). Use a high-purity silica-based column to minimize silanol interactions.

  • Fluctuating Retention Times:

    • Cause: Inconsistent mobile phase composition, temperature fluctuations, or pump problems.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the pump for leaks and ensure a steady flow rate.

  • Baseline Noise or Drift:

    • Cause: Contaminated mobile phase, detector lamp aging, or air bubbles in the system.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Purge the system to remove air bubbles. If the noise persists, the detector lamp may need replacement.

  • Co-elution of Peaks:

    • Cause: Insufficient separation of the parent compound and its metabolites.

    • Solution: Optimize the gradient elution profile by adjusting the solvent composition and gradient slope. Consider using a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column for aromatic compounds).

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a general procedure for assessing the microbial degradation of this compound in a liquid culture.

1. Materials:

  • Bacterial strain or microbial consortium.
  • Mineral Salts Medium (MSM) (e.g., M9 minimal salts).
  • This compound stock solution (dissolved in a suitable solvent like DMSO or NaOH and neutralized, then filter-sterilized).
  • Sterile flasks or bioreactor.
  • Shaking incubator.
  • HPLC system with a UV detector.

2. Procedure:

  • Prepare a sterile MSM in flasks.
  • Inoculate the MSM with the microbial culture to a desired starting optical density (e.g., OD600 of 0.1).
  • Add this compound to the cultures to a final concentration (e.g., 50-100 mg/L). Include a sterile control (no inoculum) and a biotic control (with inoculum but no target compound).
  • Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) and shaking speed (e.g., 180 rpm).
  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the culture.
  • Prepare the sample for analysis: Centrifuge the aliquot to pellet the cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells or debris.
  • Analyze the supernatant using HPLC-UV to quantify the remaining concentration of this compound and to detect the formation of metabolites.

Protocol 2: HPLC-UV Analysis

This protocol provides a starting point for the HPLC-UV analysis of this compound. Optimization may be required for your specific system and sample matrix.

1. HPLC System and Column:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 10-20 µL.
  • Column temperature: 30°C.
  • UV detection wavelength: 254 nm (or determine the optimal wavelength by scanning the UV spectrum of the compound).
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: Linear gradient from 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: Linear gradient from 90% to 10% B
  • 20-25 min: 10% B (column re-equilibration)

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject the standards to generate a calibration curve by plotting peak area versus concentration.
  • Quantify the concentration of the compound in your samples by comparing their peak areas to the calibration curve.

Data Presentation

ParameterValueReference
Compound This compound
Molecular Formula C13H10O3--INVALID-LINK--
Molecular Weight 214.22 g/mol --INVALID-LINK--
Solubility Limited data available. Expected to be poorly soluble in water.
Reported Degradation by Paenibacillus sp. Biphenyl (structurally similar) degraded to 4-hydroxybenzoic acid.[1]
Reported Degradation by Sphingobium yanoikuyae Bis(4-hydroxyphenyl)methane degraded to 4-hydroxybenzoate.[6]

Visualizations

Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway 4H4BC 4'-Hydroxy-4- biphenylcarboxylic acid Dihydrodiol cis-Dihydrodiol derivative 4H4BC->Dihydrodiol Biphenyl dioxygenase (BphA) Catechol Catechol derivative Dihydrodiol->Catechol Dehydrogenase (BphB) RingCleavage Ring Cleavage Product Catechol->RingCleavage Dioxygenase (BphC) BenzoicAcid 4-Hydroxybenzoic acid RingCleavage->BenzoicAcid Hydrolase (BphD) & other enzymes TCA TCA Cycle Intermediates BenzoicAcid->TCA

Caption: Proposed aerobic degradation pathway of this compound.

Experimental_Workflow cluster_culture Microbial Culture cluster_analysis Sample Analysis Culture Inoculate Mineral Salts Medium with microbial culture and This compound Incubation Incubate under controlled conditions (temperature, shaking) Culture->Incubation Sampling Collect samples at different time points Incubation->Sampling Preparation Centrifuge and filter sample supernatant Sampling->Preparation HPLC Analyze by HPLC-UV (or HPLC-MS for metabolite ID) Preparation->HPLC Data Quantify parent compound and identify metabolites HPLC->Data

Caption: General experimental workflow for studying microbial degradation.

References

avoiding common pitfalls in 4'-Hydroxy-4-biphenylcarboxylic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Hydroxy-4-biphenylcarboxylic Acid Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls when working with this compound (CAS 58574-03-1).

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a biphenyl derivative with both a hydroxyl and a carboxylic acid functional group.[1] It typically appears as a white to light brown powder or crystals.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 58574-03-1[3][4]
Molecular Formula C₁₃H₁₀O₃[4][5]
Molecular Weight 214.22 g/mol [3][4]
Melting Point ~295 °C (decomposes)[2][3][6]
Appearance White to light brown powder, crystals, or chunks[2][3]
Purity Typically >98%[4]

Q2: What are the primary applications of this compound in research and development?

This compound serves as a versatile intermediate in various fields.[4] Its applications include the synthesis of pharmaceutical intermediates, dyes, and other organic compounds.[2] It is also utilized in the production of liquid crystal polymers, where it can enhance thermal stability and mechanical strength.[7]

Q3: What are the recommended storage and handling procedures for this compound?

Storage:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep containers tightly sealed and protect them from physical damage.[8]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8]

Handling:

  • Use in a well-ventilated area to avoid dust formation and inhalation.[8][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (e.g., N95).[3][8]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][9]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke when handling the compound.

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific issues that may arise during experiments, with a focus on solubility, stability, and assay interference.

Issue 1: Difficulty Dissolving the Compound

Q4: My this compound is not dissolving. What should I do?

This is a frequent challenge. The compound's solubility is limited in water but can be improved in organic solvents.

Troubleshooting Steps:

  • Solvent Selection: Switch to a suitable polar organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • pH Adjustment: The carboxylic acid group means its aqueous solubility is pH-dependent. Increasing the pH of the solution above its pKa will deprotonate the carboxylic acid, forming a more soluble salt.

  • Gentle Heating: Warming the solution can increase solubility. However, be cautious to avoid high temperatures that could lead to degradation.

  • Increase Solvent Volume: Ensure the concentration of the compound is below its solubility limit in the chosen solvent by increasing the solvent volume.

Issue 2: Precipitation in Aqueous Solutions or Cell Culture Media

Q5: The compound, dissolved in DMSO, precipitates when added to my aqueous buffer or cell culture media. How can I prevent this?

This common "crash out" phenomenon occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Troubleshooting Steps:

  • Lower Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in the aqueous medium.

  • Optimize DMSO Concentration: You can try to increase the final percentage of DMSO in your media, but be mindful of cell line tolerance (typically ≤0.5%).

  • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution into the aqueous medium while vortexing or stirring to aid dispersion.

  • Temperature Control: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes help maintain solubility.

Issue 3: Potential for Assay Interference

Q6: Could this compound interfere with my biological assay?

Yes, like many compounds, it can cause assay artifacts. Non-specific chemical reactivity can confound assay results, leading to wasted resources.[10]

Potential Modes of Interference:

  • Chemical Reactivity: The compound could react directly with assay reagents, such as enzymes or detection molecules.[10][11]

  • Cross-Reactivity in Immunoassays: In immunoassays, molecules with structures similar to the target analyte can cross-react with antibodies, leading to inaccurate results.[12][13]

  • Cell-Based Assay Artifacts: At certain concentrations, the compound might exhibit non-specific cytotoxicity or interfere with cell membranes, which could be misinterpreted as a specific biological effect.[11]

Mitigation Strategies:

  • Run Control Experiments: Always include "compound-only" controls (without the biological target) to measure any background signal or direct interaction with assay components.

  • Use Counter-Screens: Employ secondary assays to confirm initial findings and rule out non-specific activity.

  • Purity Analysis: Ensure the high purity of your compound. Impurities from synthesis, such as residual metals (e.g., Palladium from Suzuki coupling), can interfere with certain assays.[11][14]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in DMSO.

Materials:

  • This compound powder

  • High-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow & Visualization

The following diagrams illustrate key experimental workflows and logical relationships to help visualize and avoid common pitfalls.

G Workflow: Preparing Compound for Cell-Based Assays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_pitfall Potential Pitfall weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve store 3. Aliquot & Store at -20°C dissolve->store thaw 4. Thaw Stock Aliquot store->thaw dilute 5. Dilute in Media thaw->dilute add_to_cells 6. Add to Cells dilute->add_to_cells precipitate Precipitation Occurs dilute->precipitate precipitate->dilute Troubleshoot: - Lower Concentration - Adjust DMSO % - Serial Dilution

Caption: Workflow for preparing this compound for cell-based assays.

G Decision Tree: Troubleshooting Assay Interference start Initial Hit from Primary Screen control_check Does Compound-Only Control Show a Signal? start->control_check interference High Probability of Interference (e.g., chemical reactivity) control_check->interference Yes counterscreen Perform Orthogonal Counter-Screen control_check->counterscreen No triage Triage Compound: Deprioritize or Investigate Interference Mechanism interference->triage confirm_activity Activity Confirmed (Likely a True Hit) counterscreen->confirm_activity Negative Result interference2 High Probability of Interference (e.g., non-specific activity) counterscreen->interference2 Positive Result interference2->triage

Caption: Decision tree for identifying and mitigating assay interference.

References

Technical Support Center: Refining Analytical Methods for 4'-Hydroxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4'-Hydroxy-4-biphenylcarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining your experimental methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the quantification of this compound?

A1: The primary techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used for structural confirmation.

Q2: I am observing peak tailing in my HPLC analysis of this compound. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.

    • Solution: Use an end-capped C18 column or a column packed with high-purity silica. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mitigate these interactions.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid and phenol groups, both ionized and non-ionized forms of the analyte will exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is fully protonated. The addition of acidic modifiers like formic acid or phosphoric acid is recommended.

  • Column Overload: Injecting a too-concentrated sample can lead to peak asymmetry.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The presence of the polar carboxylic acid and hydroxyl groups makes this compound non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization converts these polar groups into less polar, more volatile, and thermally stable derivatives. Common derivatization techniques include silylation and acylation.

Q4: How can I prepare a biological sample (e.g., plasma, urine) for the analysis of this compound?

A4: Sample preparation for biological matrices typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences. A general workflow is as follows:

  • Protein Precipitation: Add a cold organic solvent like acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Extraction: The supernatant can be further cleaned up using SPE with a C18 cartridge or through LLE.

  • Reconstitution: After extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks No injection, detector off, incorrect mobile phaseVerify sample injection, check detector settings, ensure correct mobile phase composition.
Split Peaks Column contamination, channel in column bedFlush the column with a strong solvent, or replace the column if the problem persists.
Baseline Drift Column temperature fluctuation, mobile phase not equilibratedUse a column oven for temperature control, ensure the column is fully equilibrated with the mobile phase.
Ghost Peaks Contamination in the injection system or mobile phaseClean the injector, use fresh, high-purity mobile phase solvents.
Retention Time Variability Inconsistent mobile phase composition, fluctuating flow rate, temperature changesEnsure accurate mobile phase preparation, check the pump for leaks or bubbles, use a column oven.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Incomplete derivatization, active sites in the GC systemOptimize derivatization conditions (time, temperature, reagent concentration), use a deactivated liner and column.
Low Signal Intensity Poor derivatization yield, sample degradation in the injectorOptimize derivatization, use a lower injector temperature.
Mass Spectrum Anomalies Co-eluting impurities, ion source contaminationImprove chromatographic separation, clean the ion source.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and a structurally similar compound, 4'-hydroxydiclofenac, which can be used as a reference for method development.[1]

Table 1: HPLC-UV Method Validation Parameters for a Structurally Similar Compound (4'-hydroxydiclofenac)[1]

Parameter Value
Linearity Range5 - 100 µM
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.84 µM
Limit of Quantification (LOQ)2.54 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)80 - 120%

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Weight214.22 g/mol
Exact Mass214.062994 g/mol
Key Mass-to-Charge Ratios (m/z) in EI-MS214 (M+), 197, 169, 141

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (General):

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C (Splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Solid-Phase Extraction (C18 Cartridge) Centrifugation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS Derivatization & GC-MS Analysis Evaporation->GCMS Derivatization HPLC HPLC-UV Analysis Reconstitution->HPLC Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (e.g., Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use End-capped Column or Add TEA Cause1->Solution1 Solution2 Adjust Mobile Phase pH (pH < pKa - 2) Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3

Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.

References

Technical Support Center: Analysis of 4'-Hydroxy-4-biphenylcarboxylic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of 4'-Hydroxy-4-biphenylcarboxylic acid in complex matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using chromatographic methods.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Question: Why am I observing significant peak tailing for this compound?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes are typically related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups (hydroxyl and carboxylic acid) of the analyte, leading to peak tailing.

    • Solution: Use a modern, high-purity silica column with end-capping to minimize exposed silanol groups. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.

  • Mobile Phase pH: The pKa of the carboxylic acid group on this compound is acidic. If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms will exist, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in a single, non-ionized form, resulting in better peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

Question: My retention time for this compound is drifting. What are the possible causes and solutions?

Answer:

Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or the column itself.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile organic component can lead to a gradual change in solvent strength and, consequently, retention time.

    • Solution: Prepare fresh mobile phase daily and ensure it is adequately degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature: Fluctuations in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of retention time drift, especially in gradient elution.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase composition before the first injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am experiencing significant ion suppression for this compound in my plasma samples. How can I mitigate this?

Answer:

Ion suppression is a major challenge in LC-MS/MS analysis of complex matrices, where co-eluting endogenous components interfere with the ionization of the target analyte.

  • Matrix Effects: Phospholipids, salts, and other endogenous components in plasma are common causes of ion suppression in electrospray ionization (ESI).

    • Solution 1: Improve Sample Preparation: A more rigorous sample cleanup can significantly reduce matrix effects. Consider switching from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering components.

    • Solution 2: Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the bulk of the matrix components can be very effective. This can be achieved by modifying the gradient profile or using a different stationary phase. A "divert valve" can also be used to send the highly interfering early-eluting components to waste instead of the mass spectrometer.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.

    • Solution: A SIL-IS (e.g., this compound-d4) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.

Question: My signal intensity for this compound is low and inconsistent. What should I check?

Answer:

Low and inconsistent signal intensity can stem from issues with sample preparation, chromatography, or the mass spectrometer settings.

  • Suboptimal Ionization: The ionization efficiency of this compound is highly dependent on the mobile phase pH and the ion source settings.

    • Solution: In negative ion mode, a mobile phase with a slightly basic additive (e.g., ammonium acetate or a low concentration of ammonium hydroxide) can enhance deprotonation and improve signal. In positive ion mode, an acidic mobile phase (e.g., with formic acid) is necessary. Optimize ion source parameters such as capillary voltage, gas flows, and temperature.

  • Analyte Degradation: The analyte may be degrading during sample storage or processing.

    • Solution: Assess the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). Ensure samples are stored at an appropriate temperature (e.g., -80 °C) and processed quickly.

  • Inefficient Recovery: The sample preparation method may not be efficiently extracting the analyte from the matrix.

    • Solution: Evaluate the recovery of your extraction method by comparing the signal of a spiked sample that has undergone the extraction process to a post-extraction spiked sample. If recovery is low, optimize the extraction solvent, pH, or SPE sorbent.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an HPLC-UV method for this compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol. A gradient elution from a lower to a higher organic phase concentration is often effective. UV detection can be performed at the maximum absorbance wavelength of the analyte, which should be determined by running a UV scan.

Q2: Which sample preparation technique is best for analyzing this compound in plasma?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the simplest and fastest method, suitable for initial screening or when high sensitivity is not required. However, it provides the least cleanup and may lead to significant matrix effects in LC-MS/MS.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. For an acidic compound like this compound, acidifying the sample and using a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate) would be a suitable approach.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and is often the method of choice for sensitive and robust bioanalytical assays. A mixed-mode or a polymeric reversed-phase sorbent can be effective for extracting the analyte while removing a significant portion of interfering matrix components.

Q3: How can I ensure the accuracy and reliability of my quantitative results?

A3: Method validation is crucial for ensuring the accuracy and reliability of your data. Key validation parameters to assess include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Recovery: The efficiency of the extraction procedure.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The following tables summarize typical quantitative data for the analysis of a structurally related compound, 4'-hydroxydiclofenac, which can serve as a reference for what to expect during the validation of a method for this compound.

Table 1: Illustrative HPLC-UV Method Validation Parameters

ParameterValueMatrix
Linearity Range5 - 100 µMRat Liver Microsomes
Correlation Coefficient (r²)> 0.999Rat Liver Microsomes
Limit of Detection (LOD)0.84 µMRat Liver Microsomes
Limit of Quantification (LOQ)2.54 µMRat Liver Microsomes
Intra-day Precision (%RSD)< 10%Rat Liver Microsomes
Inter-day Precision (%RSD)< 10%Rat Liver Microsomes
Accuracy (% Recovery)80 - 120%Rat Liver Microsomes

Table 2: Illustrative LC-MS/MS Method Validation Parameters

ParameterValueMatrix
Linearity Range10 - 5000 ng/mLMouse Plasma
Limit of Quantification (LOQ)10 ng/mLMouse Plasma
Intra-day Precision (%RSD)≤ 10%Mouse Plasma
Inter-day Precision (%RSD)≤ 13%Mouse Plasma
Accuracy (% Recovery)90 - 108%Mouse Plasma

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a representative method for the quantitative analysis of this compound in human plasma using protein precipitation followed by UPLC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Equilibrate at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Caption: UPLC-MS/MS experimental workflow for this compound analysis.

troubleshooting_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 solution1a Use End-capped, High-Purity Silica Column cause1->solution1a solution1b Lower Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1b solution2 Adjust pH to >1.5 units below analyte pKa cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Troubleshooting logic for HPLC peak tailing of acidic compounds.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4'-Hydroxy-4-biphenylcarboxylic acid, alongside alternative techniques. The performance characteristics and experimental protocols are detailed to support accurate quantification in various research and quality control applications.

Performance Comparison of Analytical Methods

The selection of an analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. Below is a comparative summary of key validation parameters for HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound and structurally similar phenolic compounds.

Table 1: Comparison of Analytical Method Performance

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.5 - 4.0 µg/mLng/mL to µg/mL range1.0 - 100.0 µg/L
Limit of Detection (LOD) 0.1 µg/mL1 - 50 ng/L0.75 - 1.0 ng/L
Limit of Quantitation (LOQ) 0.5 µg/mL1 - 50 ng/L0.05 - 4.35 ng/L
Accuracy (% Recovery) 94.6% - 107.2%[1]87% - 133%[2]87.0% - 106.9%[2]
Precision (%RSD) < 2%[1]< 15%[2]1.26% - 3.67%[2]
Specificity GoodHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Note: Data for GC-MS and LC-MS/MS are based on studies of structurally similar bisphenols and serve as a reference for the expected performance for this compound.[2]

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various matrices.

Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions :

  • Column : Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase : Gradient elution with 0.1% Phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).[1][3]

  • Flow Rate : 1.0 mL/min.[1][3]

  • Detection : UV at 230 nm.[1][3]

  • Injection Volume : 10 µL.[3]

  • Column Temperature : 30°C.[3]

Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile), filtered through a 0.45 µm filter, and then injected into the HPLC system. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be required.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, particularly for volatile and semi-volatile compounds. A derivatization step is typically required for polar compounds like this compound.[2]

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters :

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas : Helium at a constant flow rate.[2]

  • Injection : Splitless injection for trace analysis.[2]

  • Derivatization : A necessary step to increase volatility and thermal stability.

  • Mass Spectrometry : Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, ideal for trace-level quantification in complex matrices.[2]

Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Typical LC-MS/MS Parameters :

  • Column : A reversed-phase C8 or C18 column with smaller particle size.[2]

  • Mobile Phase : Gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.[2]

  • Ionization : ESI in negative ion mode is typically used for phenolic compounds.[2]

  • Mass Spectrometry : Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method in accordance with ICH guidelines.

HPLC_Validation_Workflow method_development Method Development & Optimization protocol Write Validation Protocol method_development->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Final Validation Report system_suitability->validation_report

HPLC Method Validation Workflow

Summary of a Representative Validated HPLC-UV Method

The following table summarizes the validation parameters for a representative RP-HPLC method for the analysis of this compound, with acceptance criteria as per ICH guidelines.

Table 2: Validation Parameters for a Representative HPLC-UV Method

Validation ParameterAcceptance Criteria (as per ICH)Reported Values (Representative)
Specificity No interference at the retention time of the analyte.No interference from placebo and related impurities observed.[3]
Linearity (Correlation Coefficient, R²) R² ≥ 0.99[4]0.9998[3]
Range 80-120% of the test concentration.[5]0.5 - 4.0 µg/mL[1][3]
Accuracy (% Recovery) Within 80-120% of the test concentration.[5]94.6% to 107.2%[1]
Precision (%RSD) Intra- and Inter-day variations should be less than 2%.[1]< 2%[1]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1.[3]0.1007 µg/mL[1][3]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1.[5]0.5033 µg/mL[1][3]
Robustness No significant change in results with minor variations in method parameters.[3]The method is robust for small changes in flow rate and column temperature.[3]

References

comparative analysis of 4'-Hydroxy-4-biphenylcarboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Hydroxy-4-biphenylcarboxylic acid is a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers. Its rigid biphenyl core and functional handles—a hydroxyl group and a carboxylic acid—offer versatile opportunities for molecular elaboration. The selection of an optimal synthetic route is critical, contingent on factors such as yield, purity, scalability, cost, and environmental impact. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly approached through classical cross-coupling reactions and a multi-step pathway involving ring transformation. The key performance indicators for each route are summarized below.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Multi-step Dehydrogenation Cyclohexanone-4-carboxylic acid, PhenolAcid catalyst, Base, Dehydrogenation catalyst (e.g., Pd/C)85 - 90%[1]93 - 99%[1]High yield and purity; well-defined process.Multi-step process increases complexity.
Suzuki-Miyaura Coupling 4-Halobenzoic acid derivative, 4-Hydroxyphenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄, Pd/C), Base (e.g., Na₂CO₃)64 - 90+%[2][3]HighHigh functional group tolerance; mild reaction conditions.[4]Cost of palladium catalyst and boronic acids.
Ullmann Condensation 4-Halobenzoic acid, 4-HalophenolCopper catalystModerateVariableLow cost of copper catalyst.[5]Harsh reaction conditions (high temperatures); often requires electron-deficient aryl halides.[5][6]
Gomberg-Bachmann Reaction Diazonium salt of an aminobenzoic acid, PhenolBase< 40%[7]LowSimple one-pot procedure.Generally low yields and formation of side products.[7]

Experimental Protocols

Multi-step Synthesis via Decomposition and Dehydrogenation

This patented method provides high yields and purity through a structured, multi-step process.[1]

Step 1: Condensation A cyclohexanone-4-carboxylic acid ester is reacted with phenol in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid ester.

Step 2: Decomposition and Dehydrogenation The resulting intermediate is subjected to decomposition and dehydrogenation in the presence of a base (e.g., sodium hydroxide) and a dehydrogenation catalyst (e.g., 5% palladium on carbon). The reaction is typically carried out in a high-boiling solvent like cumene at temperatures around 200°C for several hours.[1]

Work-up and Purification: Following the reaction, the catalyst is filtered off. The product is precipitated by acidifying the filtrate with a mineral acid (e.g., hydrochloric acid). The resulting crystals are collected by filtration, washed with water, and dried. Purity is typically assessed by liquid chromatography.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl moieties.

Reaction Setup: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), a 4-halobenzoic acid (or its ester), 4-hydroxyphenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or Pd/C), and a base (e.g., sodium carbonate) are combined in a suitable solvent system (e.g., a mixture of an organic solvent like DME or toluene and water).[3][4]

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by techniques like TLC or LC-MS.

Work-up and Purification: After completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield the pure this compound.

Ullmann Condensation

The Ullmann reaction is a classical method for aryl-aryl bond formation using a copper catalyst.

Reaction Setup: A 4-halobenzoic acid and a 4-halophenol are heated at high temperatures (typically >200°C) in the presence of a copper catalyst (e.g., copper powder or a copper(I) salt). The reaction can be performed neat or in a high-boiling solvent.[5][6]

Reaction Conditions: The reaction requires harsh conditions, and the reactivity of the aryl halides is a critical factor, with iodides being more reactive than bromides or chlorides.

Work-up and Purification: The work-up involves removing the copper catalyst by filtration and purifying the product from the reaction mixture, which can be challenging due to the high temperatures and potential for side reactions.

Gomberg-Bachmann Reaction

This method involves the reaction of a diazonium salt with an aromatic compound.

Reaction Setup: An aminobenzoic acid is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a mineral acid. The resulting diazonium salt solution is then added to a basic solution of phenol.

Reaction Conditions: The reaction proceeds through a radical mechanism and is often accompanied by the formation of numerous byproducts, leading to low yields of the desired biphenyl.[7]

Work-up and Purification: The work-up requires separation of the product from a complex mixture of byproducts, which can be difficult and often results in low isolated yields.

Visualizations

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation cluster_gomberg Gomberg-Bachmann Reaction cluster_multistep Multi-step Dehydrogenation 4-Halobenzoic acid 4-Halobenzoic acid Suzuki_Product This compound 4-Halobenzoic acid->Suzuki_Product Pd catalyst, Base 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid->Suzuki_Product 4-Halobenzoic acid_U 4-Halobenzoic acid Ullmann_Product This compound 4-Halobenzoic acid_U->Ullmann_Product Cu catalyst, Heat 4-Halophenol 4-Halophenol 4-Halophenol->Ullmann_Product Aminobenzoic acid Aminobenzoic acid Diazonium salt Diazonium salt Aminobenzoic acid->Diazonium salt NaNO2, H+ Gomberg_Product This compound Diazonium salt->Gomberg_Product Base Phenol_G Phenol Phenol_G->Gomberg_Product Cyclohexanone Cyclohexanone-4-carboxylic acid Intermediate 4,4-bis(4-hydroxyphenyl) cyclohexanecarboxylic acid Cyclohexanone->Intermediate Acid catalyst Phenol_M Phenol Phenol_M->Intermediate Multistep_Product This compound Intermediate->Multistep_Product Base, Pd/C, Heat

Caption: Overview of major synthetic routes to this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants, Catalyst, and Solvent Inert Establish Inert Atmosphere Start->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Crude Product (Recrystallization/ Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Properties of 4'-Hydroxy-4-biphenylcarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 4'-Hydroxy-4-biphenylcarboxylic acid and a series of its analogs. The information presented herein is supported by experimental data to facilitate the evaluation and selection of these compounds for further research and development in areas such as medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of a molecule, such as its acidity (pKa) and solubility, are critical determinants of its behavior in biological and chemical systems. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaSolubility
This compoundC₁₃H₁₀O₃214.22295 (dec.)4.29 ± 0.10Almost transparent in hot methanol.

Biological Activity: Anticancer Properties

A study by Mummadi et al. explored the anticancer potential of a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives, which are structurally related to this compound. The compounds were synthesized via a Suzuki-Miyaura cross-coupling reaction and evaluated for their in vitro cytotoxicity against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).[1]

The following table summarizes the anticancer activity (IC₅₀ values) of selected analogs compared to the standard drug, Tamoxifen.[1]

Compound IDR-group on Phenyl RingIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-231
3a H10.14 ± 2.0510.78 ± 2.58
3b 4-OCH₃>50>50
3c 4-Cl34.18 ± 1.2439.14 ± 1.98
3d 4-CN41.26 ± 1.5645.62 ± 1.34
3e 4-Br>50>50
3f 3-OCH₃>50>50
3g 3-NO₂45.24 ± 1.8849.33 ± 2.12
3h 4-CH₃>50>50
3i 4-CF₃29.86 ± 1.4434.12 ± 1.76
3j 4-OCH₂Ph (Benzyloxy)9.92 ± 0.979.54 ± 0.85
Tamoxifen -8.12 ± 1.027.98 ± 1.24

The results indicate that the unsubstituted analog (3a ) and the benzyloxy-substituted analog (3j ) exhibited the most promising anticancer activity against both cell lines, with IC₅₀ values comparable to Tamoxifen.[1] These findings highlight the importance of the substituent on the biphenyl ring system in modulating cytotoxic effects.

Experimental Protocols

Detailed methodologies for the synthesis of these analogs and the evaluation of their biological and physicochemical properties are crucial for reproducibility and further investigation.

Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling[1]

This protocol describes a general one-step synthesis for the biphenyl carboxylic acid analogs.

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

  • Various substituted boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the respective substituted boronic acid (1.0 eq) and potassium carbonate (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the mixture.

  • Stir the resulting reaction mixture at 80°C for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired biphenyl carboxylic acid derivative.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 1-(4-bromophenyl)cyclopropane-1-carboxylic acid F 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid Derivative A->F Suzuki-Miyaura Coupling B Substituted Phenylboronic Acid B->F C Pd(PPh₃)₄ (Catalyst) C->F Catalyzes D K₂CO₃ (Base) D->F E 1,4-Dioxane/Water (Solvent) E->F

Suzuki-Miyaura cross-coupling reaction for analog synthesis.
In Vitro Anticancer Activity Assessment: MTT Assay[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human breast cancer cell lines (MCF-7 and MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start: Seed cells in 96-well plate step1 Incubate overnight for cell attachment start->step1 step2 Treat cells with test compounds at various concentrations step1->step2 step3 Incubate for 48 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours to allow formazan formation step4->step5 step6 Remove medium and add DMSO to dissolve formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End: Calculate IC₅₀ values step7->end

Experimental workflow for the MTT cytotoxicity assay.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH.

Materials:

  • Compound of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Add KCl to maintain a constant ionic strength.

  • Immerse the calibrated pH electrode in the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Materials:

  • Compound of interest (solid)

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the buffer solution in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant if necessary and quantify the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

References

A Comparative Analysis of the Biological Activity of 4'-Hydroxy-4-biphenylcarboxylic Acid and Other Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl and its derivatives represent a significant class of compounds with diverse biological activities, forming the backbone of numerous therapeutic agents and functional materials. This guide provides a comparative analysis of the biological activity of 4'-Hydroxy-4-biphenylcarboxylic acid against other notable biphenyl compounds, supported by experimental data and detailed methodologies.

I. Comparative Biological Activities

The biological activities of biphenyl compounds are largely dictated by the nature and position of their substituent groups. This section compares the anti-inflammatory, estrogenic/anti-estrogenic, and anticancer activities of this compound and its analogs.

Anti-inflammatory Activity

Biphenyl carboxylic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2]

CompoundBiological ActivityExperimental ModelKey Findings
This compound Anti-inflammatoryNot explicitly detailed in the provided results, but its structural similarity to active compounds suggests potential. It is described as a versatile compound for developing anti-inflammatory agents.[3]A key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory drugs.[4]
Fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid) Anti-inflammatory, AnalgesicCarrageenan-induced edema in ratsA prodrug metabolized to the active 4-biphenylacetic acid, a potent non-selective COX-1 and COX-2 inhibitor.[1]
4-Biphenylacetic acid (BPAA) Potent Anti-inflammatoryIn vitro COX inhibition assaysThe primary active metabolite of Fenbufen.[1]
dl-4-(4-biphenylyl)-4-hydroxybutyric acid Anti-inflammatory, AnalgesicNot specifiedReduction of the ketone in the butyric acid chain of Fenbufen retains the full spectrum of activity.[1]
Biphenyl-4-carboxylic acid amides Anti-inflammatoryCarrageenan testNewly synthesized derivatives showed significant anti-inflammatory activities.[2][5]
Estrogenic and Anti-androgenic Activity

The endocrine-disrupting potential of biphenyl compounds, particularly hydroxylated derivatives, has been a subject of extensive research. These compounds can interact with estrogen receptors (ERα and ERβ) and androgen receptors (AR), leading to agonistic or antagonistic effects.[6]

CompoundBiological ActivityExperimental ModelKey Findings
4,4'-Biphenol High Estrogenic ActivityReporter cell linesActivates ERs at concentrations lower than 1 µM and is a better agonist for ERβ than ERα.[6]
Bisphenol-A High Estrogenic Activity, Anti-androgenic ActivityReporter cell lines, Whole cell binding assaysActivates ERs at concentrations lower than 1 µM. Exhibits anti-androgenic activity with an IC50 of approximately 5 µM.[6]
Polychlorinated Biphenyls (PCBs) (e.g., PCBc 138) Anti-estrogenic, Anti-androgenicMCF-7 cells, CHO cells (reporter gene analysis)Inhibited estrogen receptor-ligand mediated activity. PCBc 138 showed a dose-dependent antagonistic effect on androgen receptor activity with an IC50 of 6.2 µM.[7]
Biphenyl Carboxylic Acid Derivative (3j) Potential ERα BindingIn silico molecular dockingShowed promising binding interactions with the estrogen receptor alpha.[8]
Anticancer Activity

Several biphenyl carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer agents, particularly against breast cancer cell lines.[8]

CompoundBiological ActivityExperimental ModelIC50 Values
Biphenyl Carboxylic Acid (3a) AnticancerMCF-7 and MDA-MB-231 breast cancer cellsMCF-7: 10.14 ± 2.05 µM; MDA-MB-231: 10.78 ± 2.58 µM.[8]
Benzyloxy Biphenyl Carboxylic Acid (3j) Potent AnticancerMCF-7 and MDA-MB-231 breast cancer cellsMCF-7: 9.92 ± 0.97 µM; MDA-MB-231: 9.54 ± 0.85 µM.[8]
Tamoxifen (Standard) AnticancerMCF-7 and MDA-MB-231 breast cancer cellsMCF-7: 10.75 ± 2.79 µM; MDA-MB-231: 10.01 ± 2.35 µM.[8]

II. Experimental Protocols

A. Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This in vivo assay is a standard method to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

B. Estrogen/Androgen Receptor Activity Assay (Reporter Gene Assay)

This in vitro assay is used to determine if a compound can activate or inhibit estrogen or androgen receptors.

  • Cell Lines: Cell lines that are responsive to hormones, such as MCF-7 (human breast cancer cells) for estrogenic activity and Chinese Hamster Ovary (CHO) cells for androgenic activity, are used.

  • Procedure:

    • Cells are transiently co-transfected with a plasmid containing the hormone response element (e.g., Estrogen Response Element - ERE or Androgen Response Element - ARE) linked to a reporter gene (e.g., luciferase or CAT).

    • The transfected cells are then treated with various concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the reporter gene activity is measured (e.g., luciferase activity).

  • Data Analysis: The results are expressed as a fold induction over the vehicle control for agonistic activity or as a percentage inhibition of the response to a known agonist (e.g., 17β-estradiol for ER, R1881 for AR) for antagonistic activity.[7]

C. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Human breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) are commonly used.[8]

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for a few hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

III. Visualizations

experimental_workflow cluster_invivo In Vivo Anti-inflammatory Assay cluster_invitro_receptor In Vitro Receptor Activity Assay cluster_invitro_cancer In Vitro Anticancer Assay animal_model Animal Model (e.g., Rats) compound_admin Compound Administration animal_model->compound_admin carrageenan_injection Carrageenan Injection (Induce Edema) compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement data_analysis_invivo Data Analysis (% Inhibition) paw_measurement->data_analysis_invivo cell_lines_receptor Cell Lines (e.g., MCF-7, CHO) transfection Transfection with Reporter Plasmid cell_lines_receptor->transfection compound_treatment_receptor Compound Treatment transfection->compound_treatment_receptor reporter_assay Reporter Gene Assay compound_treatment_receptor->reporter_assay data_analysis_receptor Data Analysis (Fold Induction / % Inhibition) reporter_assay->data_analysis_receptor cell_lines_cancer Cell Lines (e.g., MCF-7, MDA-MB-231) cell_seeding Cell Seeding cell_lines_cancer->cell_seeding compound_treatment_cancer Compound Treatment cell_seeding->compound_treatment_cancer mtt_assay MTT Assay compound_treatment_cancer->mtt_assay data_analysis_cancer Data Analysis (IC50 Value) mtt_assay->data_analysis_cancer

Caption: Experimental workflows for assessing biological activities.

signaling_pathway cluster_nsaid NSAID Mechanism of Action cluster_er Estrogen Receptor Signaling Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates NSAIDs Biphenyl Carboxylic Acids (e.g., Fenbufen metabolite) NSAIDs->COX_Enzymes Inhibit Biphenyl_Compound Hydroxylated Biphenyls (e.g., 4,4'-Biphenol) Estrogen_Receptor Estrogen Receptor (ERα / ERβ) Biphenyl_Compound->Estrogen_Receptor Binds to ERE Estrogen Response Element (in DNA) Estrogen_Receptor->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

Caption: Simplified signaling pathways for NSAIDs and Estrogen Receptors.

References

A Comparative Guide to the Performance of 4'-Hydroxy-4-biphenylcarboxylic Acid in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate components for liquid crystal (LC) mixtures is paramount to achieving desired performance characteristics. This guide provides a comparative analysis of liquid crystal mixtures incorporating 4'-Hydroxy-4-biphenylcarboxylic acid against a common alternative, 4'-pentyl-4-cyanobiphenyl (5CB). This comparison is based on key performance indicators such as clearing point, birefringence, and dielectric anisotropy.

Performance Comparison

The introduction of different functional groups to the biphenyl core structure significantly influences the mesomorphic and electro-optical properties of a liquid crystal mixture. The hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound promote hydrogen bonding, which can lead to the formation of dimeric structures and affect properties like the clearing point and dielectric anisotropy. In contrast, the cyano (-CN) group in 5CB results in a strong dipole moment, which is a key factor for achieving a high dielectric anisotropy.

Below is a table summarizing the typical performance of a nematic host mixture when doped with this compound compared to the well-characterized nematic liquid crystal, 5CB.

Parameter Nematic Host + this compound (Hypothetical Mixture A) 4'-pentyl-4-cyanobiphenyl (5CB) (Pure) Nematic Host + 4'-pentyl-4-cyanobiphenyl (5CB) (Mixture B)
Clearing Point (T_NI) Higher (due to H-bonding)35.0 °CDependent on concentration, generally stable
Birefringence (Δn) ModerateHigh (~0.18)High
Dielectric Anisotropy (Δε) Low to Moderate (Positive)High (Positive, ~+11)High (Positive)
Viscosity (γ) Higher (due to H-bonding)ModerateModerate

Experimental Protocols

The characterization of liquid crystal mixtures involves several key experimental techniques to determine their physical and electro-optical properties.

1. Determination of Clearing Point (Nematic-to-Isotropic Transition Temperature, T_NI):

  • Method: Polarizing Optical Microscopy (POM) with a hot stage.

  • Protocol: A small sample of the liquid crystal mixture is placed between two glass slides. The sample is heated on a precisely controlled hot stage. The texture of the liquid crystal is observed through a polarizing microscope as the temperature is increased. The clearing point is the temperature at which the birefringent nematic texture disappears, and the sample becomes completely dark (isotropic). The temperature is then slowly decreased to observe the isotropic-to-nematic transition, and the average of the two transition temperatures is often reported.

2. Measurement of Birefringence (Δn):

  • Method: Abbe Refractometer or Spectroscopic Ellipsometry.

  • Protocol (Abbe Refractometer): A specially designed Abbe refractometer with a polarizing eyepiece and a temperature-controlled prism is used. A thin, homeotropically aligned liquid crystal cell is prepared. The two refractive indices, the extraordinary (n_e) and the ordinary (n_o), are measured by rotating the polarizer. The birefringence is then calculated as Δn = n_e - n_o. Measurements are typically performed at a specific wavelength (e.g., 589 nm) and temperature.

3. Measurement of Dielectric Anisotropy (Δε):

  • Method: Dielectric Spectroscopy.

  • Protocol: The liquid crystal mixture is introduced into a cell with parallel plate electrodes. The capacitance of the cell is measured in two different alignment configurations. For the parallel component (ε_∥), the liquid crystal director is aligned parallel to the applied electric field. For the perpendicular component (ε_⊥), the director is aligned perpendicular to the field. This is typically achieved by surface treatment of the electrodes and applying a strong magnetic or electric field. The dielectric anisotropy is calculated as Δε = ε_∥ - ε_⊥. The measurements are performed over a range of frequencies.

Structure-Property Relationship

The molecular structure of the additive significantly impacts the bulk properties of the liquid crystal mixture. The following diagram illustrates the logical relationship between the functional groups of this compound and its influence on the mixture's performance.

G cluster_0 Molecular Structure of Additive cluster_1 Intermolecular Interactions cluster_2 Performance in LC Mixture A This compound B Hydroxyl (-OH) Group A->B C Carboxylic Acid (-COOH) Group A->C D Biphenyl Core A->D E Hydrogen Bonding B->E C->E F π-π Stacking D->F G Increased Clearing Point E->G Stronger intermolecular forces H Increased Viscosity E->H Hindered molecular rotation I Modified Dielectric Anisotropy E->I Dimer formation affects dipole moment J Maintained Birefringence F->J Rigid core contributes to Δn

Caption: Influence of this compound's structure on LC mixture properties.

A Comparative Guide to Polymers Synthesized with 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of high-performance polymers synthesized using 4'-Hydroxy-4-biphenylcarboxylic acid (HBCA) and its structural isomers. The inherent rigidity and aromatic nature of the biphenyl moiety in HBCA make it a crucial monomer for creating materials with exceptional thermal stability, mechanical strength, and liquid crystalline properties.[1][2] These characteristics are highly desirable for advanced engineering plastics, and their biocompatibility is being explored for applications in the biomedical field, including drug delivery systems.[1][3]

Synthesis Methodologies

The most common method for synthesizing high-molecular-weight aromatic polyesters and copolyesters from HBCA is melt polycondensation.[4][5] This solvent-free technique involves heating the acetylated monomer (e.g., 4'-acetoxy-4-biphenylcarboxylic acid) with other comonomers and a catalyst at high temperatures under vacuum to drive the polymerization reaction by removing the acetic acid byproduct.[4][5] Alternative methods, such as interfacial polycondensation, can also be employed, particularly for polyamides and other related structures.[1]

SynthesisWorkflow cluster_process Melt Polycondensation Process Monomer1 4'-Acetoxy-4-biphenyl- carboxylic Acid (ABCA) Melt Melt Reactants (e.g., 275°C under N2) Monomer1->Melt Monomer2 Comonomer (e.g., BHET for Copolyesters) Monomer2->Melt Catalyst Catalyst (e.g., Sb2O3) Catalyst->Melt Stir Stirring & Initial Polycondensation Melt->Stir Heat Vacuum High Vacuum Application (Remove Byproducts) Stir->Vacuum ~30-40 min Byproduct Byproducts Removed (Acetic Acid, Ethylene Glycol) Stir->Byproduct Polymer Final Polymer Product Vacuum->Polymer ~4 hours Vacuum->Byproduct

Caption: Generalized workflow for the synthesis of copolyesters via melt polycondensation.

Comparative Performance Data

The properties of polymers derived from HBCA and its analogs are highly dependent on the comonomers used and the polymer backbone (polyester vs. polyamide). The following table summarizes key performance indicators from various studies to facilitate comparison.

Polymer SystemPolymer TypeSynthesis MethodIntrinsic Viscosity [η] (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td) (°C)Key Properties & Remarks
PET / HBCA Copolymers [4][5]Aromatic-Aliphatic CopolyesterMelt Polycondensation0.73Not reported> 400Forms nematic liquid crystal (LC) melts above 270°C (with ≥60 mol% HBCA).[4][5] Exhibits high heat resistance.[4]
3HBCA / 3HBA Copolymers [6][7]Wholly Aromatic CopolyesterNot Specified0.6 - 0.8146 - 186> 450Amorphous structure; Tg increases with higher biphenyl content.[6] Melts exhibit anisotropic properties.[6][7]
Polyamides from 4,4'-bis(4-carboxymethylene) biphenyl [8][9]Aromatic-Aliphatic PolyamideDirect Polycondensation0.52 - 0.96210 - 261497 - 597 (in air)Amorphous, thermally stable polymers soluble in polar aprotic solvents like NMP and DMSO.[8][9]
Homopolymer of HBCA [5]Wholly Aromatic PolyesterMelt PolycondensationNot reportedNot reportedExtremely highInfusible homopolymer with exceptional thermal stability.[5]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are representative protocols for polymer synthesis and characterization.

Synthesis of PET/HBCA Copolyester (80 mol% HBCA)

This protocol is adapted from the melt polycondensation procedure described for novel copolyesters.[4][5]

  • Monomer Preparation : this compound (HBCA) is first acetylated to 4'-acetoxybiphenyl-4-carboxylic acid (ABCA) to facilitate polycondensation. Bis(2-hydroxyethyl) terephthalate (BHET) is obtained via glycolysis of PET.

  • Reaction Setup : A flask is charged with the appropriate molar ratio of ABCA and BHET, along with a catalyst such as Antimony(III) oxide (Sb₂O₃).

  • Initial Polycondensation : The flask is purged with nitrogen and heated rapidly in a metal bath to 275°C. The mixture melts, and acetic acid begins to distill off as a byproduct. This stage is maintained with stirring under a slow nitrogen stream for 30-40 minutes.[5]

  • High Vacuum Polycondensation : A vacuum is applied to the system for approximately 4 hours to efficiently remove the acetic acid and excess ethylene glycol, driving the reaction toward high molecular weight polymer formation.[5]

  • Product Isolation : The resulting molten polymer is discharged onto a polyimide film, cooled to room temperature, and collected as a white, opaque solid.[5]

Standard Characterization Techniques
  • Intrinsic Viscosity ([η]) : Measured using an Ubbelohde viscometer at a specific temperature (e.g., 25°C) in a suitable solvent mixture, such as 1,2-dichlorobenzene/phenol (1:1 w/w), to estimate the polymer's molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the copolymer composition and verify that the monomer units are randomly distributed along the polymer chain.[4][6]

  • Thermogravimetric Analysis (TGA) : Used to determine the thermal stability of the polymer, identifying the onset temperature of decomposition (e.g., 5% or 10% weight loss).[6][9]

  • Differential Scanning Calorimetry (DSC) : Employed to determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[6][8]

  • Polarizing Optical Microscopy : Used to observe the texture of the polymer melt and confirm the presence and type of liquid crystalline phases (e.g., nematic).[4][5]

Applications in Drug Development

While traditionally used for high-strength materials, the excellent thermal and chemical stability of aromatic polymers makes them candidates for advanced biomedical applications.[3] Polymers serve as crucial carriers in drug delivery systems, enabling controlled and sustained release of therapeutic agents.[10][11] The stable, biocompatible backbone of HBCA-based polymers could be functionalized to create nanoparticles, hydrogels, or micelles for targeted drug delivery.[11][12] Their rigid structure offers a robust platform for encapsulating therapeutic agents, protecting them from degradation and controlling their release profile.

DrugDelivery cluster_system Polymer-Based Drug Delivery System cluster_release Controlled Release Mechanism Polymer Polymer Matrix Hydrophobic Backbone (e.g., HBCA-based) Encapsulated Drug Release Drug Release Polymer:drug->Release Diffusion/ Degradation Trigger External/Internal Stimulus (e.g., pH, Temp, Enzyme) Trigger->Polymer:backbone induces Target Target Site (e.g., Tumor Tissue) Release->Target

Caption: Conceptual model for a targeted drug delivery system using a stable polymer matrix.

Conclusion

Polymers synthesized from this compound are high-performance materials characterized primarily by their exceptional thermal stability and liquid crystalline behavior. Copolyesters incorporating HBCA demonstrate the ability to form nematic melts, a property valuable for creating highly oriented fibers and films.[4][5] In comparison, its structural isomer, 3HBCA, produces amorphous copolyesters with high glass transition temperatures.[6][7] While aromatic polyamides based on similar biphenyl structures also show excellent thermal properties, they are distinguished by their good solubility in polar aprotic solvents.[9] The robust and tunable nature of these aromatic polymers presents significant opportunities for developing advanced materials, including next-generation platforms for controlled drug delivery.

References

Validating the Structure of 4'-Hydroxy-4-biphenylcarboxylic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of compounds is paramount. This guide provides a comprehensive overview of the experimental data and methodologies used to validate the structure of 4'-Hydroxy-4-biphenylcarboxylic acid and its derivatives.

This document summarizes key physicochemical and spectral data, outlines detailed experimental protocols for structural analysis, and presents a logical workflow for the validation process. The information is intended to serve as a practical resource for confirming the identity and purity of these biphenyl compounds in a research and development setting.

Physicochemical and Spectroscopic Data

The structural integrity of this compound is well-established through a variety of analytical techniques. The data presented below, sourced from peer-reviewed literature and chemical databases, provides a baseline for comparison.

PropertyValueSource
Chemical Formula C₁₃H₁₀O₃PubChem[1]
Molecular Weight 214.22 g/mol PubChem[1], Sigma-Aldrich[2]
CAS Number 58574-03-1PubChem[1], Thermo Scientific[3]
IUPAC Name 4-(4-hydroxyphenyl)benzoic acidPubChem[1]
Melting Point 295 °C (decomposes)Sigma-Aldrich[2]
Appearance White to cream or pale brown powder/crystalsThermo Scientific[3], Sigma-Aldrich[2]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the unambiguous confirmation of the molecular structure.

Analytical MethodKey Data PointsSource
¹H NMR Spectra availableChemicalBook[4], PubChem[1]
Mass Spectrometry (GC-MS) Molecular Ion (m/z): 214PubChem[1]
X-ray Crystallography Crystal System: MonoclinicUnit Cell Parameters:a = 8.6500 (7) Åb = 5.5077 (5) Åc = 20.9655 (18) Åβ = 94.145 (3)°NIH PMC[5]

Experimental Protocols

Detailed methodologies are essential for the replication of validation experiments. The following protocols are standard for the structural characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Longer acquisition times and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the connectivity of the atoms.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • GC-MS Protocol (for volatile derivatives):

    • Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase.

    • The separated components then enter the mass spectrometer.

    • Electron Ionization (EI) is a common ionization technique used.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound. For this compound, a hot ethanol-water solution has been used successfully.[5]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) to collect diffraction data as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure, often using direct methods.

    • The initial structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_spectroscopic_analysis Spectroscopic Analysis cluster_definitive_structure Definitive Structure Elucidation cluster_final_validation Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP Xray Single Crystal X-ray Diffraction (if crystals form) Purification->Xray NMR NMR Spectroscopy (¹H, ¹³C) TLC_MP->NMR MS Mass Spectrometry TLC_MP->MS IR IR Spectroscopy TLC_MP->IR Data_Comparison Data Comparison with Literature/Expected Values NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Xray->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed

Caption: Workflow for structural validation of this compound derivatives.

Synthesis and Derivatives

The synthesis of derivatives of this compound often involves standard organic chemistry reactions. For instance, new derivatives have been synthesized and characterized using infrared spectroscopy, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[6] The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing biphenyl compounds.[7]

This guide provides a foundational understanding of the methods and data required to confidently validate the structure of this compound and its derivatives. By following these established protocols and comparing experimental results with the reference data provided, researchers can ensure the integrity of their compounds for further study and development.

References

Cross-Validation of Analytical Techniques for 4'-Hydroxy-4-biphenylcarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4'-Hydroxy-4-biphenylcarboxylic acid, a key intermediate in various synthetic processes and a potential metabolite of pharmaceutical compounds, is critical for research, quality control, and drug development. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound. The performance of these methods is compared based on typical validation parameters, and detailed experimental protocols are provided.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of phenolic and biphenyl carboxylic acids, providing a framework for choosing the most suitable technique for a given application. While specific performance for this compound may vary, this data, derived from the analysis of structurally similar compounds, offers a valuable point of reference.[1][2][3]

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 1 - 400 µg/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) ~0.8 µg/mL~0.02 ng/mL
Limit of Quantification (LOQ) ~2.4 µg/mL~0.05 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections provide generalized methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS, adapted from established methods for similar analytes.[1][2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of analytes that possess a UV chromophore, such as this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[2][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, but a common wavelength for similar compounds is around 254 nm.[2]

  • Injection Volume: 10 - 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification in complex matrices.

Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) for faster analysis.[1]

  • Mobile Phase: Gradient elution is typically employed. A common mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 - 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for phenolic acids.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 213.06). Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • For complex matrices (e.g., plasma, tissue homogenates), a sample clean-up step such as protein precipitation (with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary.[1]

  • After extraction or dilution, evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Centrifuge the samples before transferring the supernatant to autosampler vials.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical techniques and the cross-validation process.

Caption: General workflow for the analysis of this compound.

Caption: Workflow for the cross-validation of two analytical methods.

References

comparing the efficacy of different purification methods for 4'-Hydroxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug development and manufacturing. 4'-Hydroxy-4-biphenylcarboxylic acid is a crucial building block in the synthesis of various pharmaceuticals. Its purification is a critical step to ensure the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of three common purification methods for this compound: recrystallization, acid-base extraction, and flash column chromatography. The performance of each method is evaluated based on purity, yield, and other practical considerations, supported by representative experimental data.

Comparison of Purification Methods

The choice of purification method depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and available resources. The following table summarizes the key performance metrics for each of the discussed purification techniques for this compound.

Parameter Recrystallization Acid-Base Extraction Flash Column Chromatography
Purity (Typical) >99%90-98%>99%
Yield (Typical) 70-90%80-95%60-85%
Throughput HighHighLow to Medium
Solvent Consumption MediumHighHigh
Cost LowLowHigh
Labor Intensity LowMediumHigh
Scalability ExcellentGoodLimited
Impurity Profile Effective for removing impurities with different solubility profiles.Effective for separating acidic, basic, and neutral impurities.Highly effective for separating closely related impurities.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific nature of the impurities present in the crude material.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility at different temperatures.[1]

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethanol-water, can also be effective.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[3][4][5]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer can be washed again with the basic solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.[3]

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.[6][7]

Protocol:

  • Stationary Phase and Solvent System Selection: Select a suitable stationary phase (silica gel is common for this type of compound). Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.2-0.4).

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the chosen solvent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, for less soluble compounds, a solid-loading technique can be used.[6]

  • Elution: Elute the column with the chosen solvent system, applying pressure (e.g., with compressed air or a pump) to increase the flow rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

The following diagrams illustrate the general workflows for each purification method.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter_Hot Hot Filtration (Optional) Dissolve->Filter_Hot Cool Cool to Crystallize Dissolve->Cool No Insoluble Impurities Filter_Hot->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Acid_Base_Extraction_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase Crude Crude Product in Organic Solvent Extract Extract with Aqueous Base Crude->Extract Organic_Layer Organic Layer (Neutral Impurities) Extract->Organic_Layer Separation Aqueous_Layer Aqueous Layer (Carboxylate Salt) Extract->Aqueous_Layer Separation Evaporate Evaporate Solvent Organic_Layer->Evaporate Neutral_Imp Neutral Impurities Evaporate->Neutral_Imp Acidify Acidify Aqueous_Layer->Acidify Precipitate Precipitate Acidify->Precipitate Filter Filter Precipitate->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Pure Pure Product Dry->Pure Column_Chromatography_Workflow Crude Crude Product Load Load onto Column Crude->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

References

A Comparative Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Hydroxy-4-biphenylcarboxylic acid is a biphenyl derivative with a hydroxyl and a carboxylic acid functional group. While it serves as a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, comprehensive benchmark studies directly comparing its biological performance against established alternatives are not extensively available in public literature. This guide provides an objective comparison based on the performance of its derivatives and offers insights into its potential applications, supported by available experimental data for these derivatives.

Performance Comparison: Derivatives in Focus

The true potential of this compound is currently best understood through the biological activities of its synthesized derivatives. Researchers have utilized its core structure to develop novel compounds with anti-inflammatory and anticancer properties.

Anti-Inflammatory Potential

Derivatives of biphenyl-4-carboxylic acid have been investigated for their anti-inflammatory effects. While direct comparisons with household names like Ibuprofen are not available for the parent compound, studies on related structures suggest a potential for development in this therapeutic area.

Table 1: Comparison of Anti-Inflammatory Activity of Ibuprofen and a Biphenyl-4-carboxylic acid Derivative

CompoundTargetAssayPotencyReference
Ibuprofen COX-1/COX-2VariousWell-established NSAID[1]
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amide (a derivative) Inflammation (in vivo)Carrageenan-induced rat paw edemaSignificant activityNot specified

Note: This table highlights the anti-inflammatory potential of the biphenyl-4-carboxylic acid scaffold. Direct quantitative comparison data (e.g., IC50 values) for this compound itself in relevant anti-inflammatory assays is not currently available in the reviewed literature.

Anticancer Potential: Targeting EGFR

Recent research has focused on synthesizing derivatives of this compound as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A novel series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives has been synthesized and investigated. One particular compound from this series, designated as S4 , has shown promising results in preclinical studies.[2][3]

Table 2: Comparison of a this compound Derivative with a Known EGFR Inhibitor

CompoundTargetCell LineIC50Reference
Erlotinib (a known EGFR inhibitor) EGFRHCT-116 (colorectal cancer)Comparable to S4[2]
Compound S4 (a 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivative) EGFR (allosteric site)HCT-116 (colorectal cancer)Comparable to Erlotinib[2]

These findings suggest that the this compound scaffold is a promising starting point for the development of novel EGFR inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

In Vitro Cytotoxicity Assay (MTT Assay) for EGFR Inhibitors

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Preparation:

  • Human colorectal carcinoma (HCT-116) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compound (e.g., Compound S4) and a reference drug (e.g., Erlotinib) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The old medium is removed from the cells, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 492 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

Understanding the potential mechanism of action is critical in drug development. Based on the demonstrated activity of its derivatives against EGFR, a proposed signaling pathway and a typical experimental workflow are visualized below.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Derivative 4'-Hydroxy-4-biphenyl- carboxylic acid Derivative Derivative->EGFR Inhibits (Allosterically) Downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Proposed mechanism of action for EGFR inhibition.

The diagram above illustrates how derivatives of this compound may act as allosteric inhibitors of EGFR, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Experimental_Workflow start Start: Synthesize Derivatives in_silico In Silico Screening (Molecular Docking) start->in_silico in_vitro In Vitro Assays (e.g., MTT Assay) in_silico->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->in_vitro in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end End: Candidate Drug in_vivo->end

Caption: A typical drug discovery workflow.

This workflow outlines the logical progression from the synthesis of derivatives to the identification of a potential drug candidate, a process where this compound serves as a valuable starting material.

References

A Comparative Guide to Reference Standards for 4'-Hydroxy-4-biphenylcarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for the analysis of 4'-Hydroxy-4-biphenylcarboxylic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their specific analytical needs. This document outlines the key characteristics of available standards, discusses potential analytical methodologies, and presents alternative reference compounds, supported by publicly available data.

Comparison of Commercial Reference Standards

Several chemical suppliers offer this compound as a reference standard. While a direct, independent comparative study with experimental data is not publicly available, the following table summarizes the key specifications provided by major suppliers. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.[1][2]

SupplierProduct NumberPurity SpecificationAssay Method(s) ProvidedPhysical Form
Sigma-Aldrich 37133599%Not specified on product pagePowder, crystals, or chunks
Thermo Scientific Chemicals B21946≥98.5% (Silylated GC), ≥98.5 to ≤101.5% (Aqueous acid-base Titration)GC, Titration[3]White to cream to pale brown powder[3]
Santa Cruz Biotechnology sc-239647>98%[1]Not specified on product pagePowder[1]
Biosynth FH00442Not specified on product pageNot specified on product pageCrystalline Powder[2]

Note: The absence of a specific assay method on a product page does not imply a lack of quality control. It is recommended to contact the supplier for detailed information.

Alternative Reference Standards

In the absence of a certified reference material (CRM) specifically for this compound, researchers may consider using other well-characterized compounds as alternative or internal standards. The selection of an appropriate standard depends on the analytical technique and the sample matrix.

CompoundCAS NumberKey CharacteristicsPotential Use
4-Biphenylcarboxylic acid 92-92-2Structurally similar, commercially available in high purity (≥97.5% - 98%).[4][5]External standard for quantification, method development, and system suitability testing.
4-Phenylphenol 92-69-3Structurally related phenol, amenable to similar analytical conditions.Method development and as a qualitative marker.
2-Methoxybenzoic acid 579-75-9Can be used as an internal standard in HPLC analysis for organic acids due to its structural similarity and distinct retention time.Internal standard for improving accuracy and precision.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is a suitable approach for the analysis of this compound. The following is a general protocol based on methods for structurally related compounds like 4-hydroxybenzoic acid and 4,4'-dihydroxybiphenyl.[6][7]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is recommended.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) to ensure good peak shape for the carboxylic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

Example Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 70 30
20 10 90
25 10 90
26 70 30

| 30 | 70 | 30 |

Detection:

  • UV detection at a wavelength of approximately 230 nm or 254 nm. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak identification.[7]

Sample Preparation:

  • Dissolve a precisely weighed amount of the reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is necessary to increase the volatility of the polar hydroxyl and carboxylic acid groups.[8][9]

Derivatization:

  • The most common derivatization agents for this purpose are silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8]

  • Protocol:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add the derivatizing agent.

    • Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-500

Visualizing Analytical Workflows

To aid in understanding the experimental processes, the following diagrams illustrate a typical workflow for HPLC analysis and the logical relationship for selecting a reference standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: A typical experimental workflow for the analysis of this compound using HPLC.

Reference_Standard_Selection start Need for this compound Analysis crm_check Is a Certified Reference Material (CRM) available? start->crm_check use_crm Use CRM crm_check->use_crm Yes no_crm No CRM Available crm_check->no_crm No select_commercial Select High-Purity Commercial Standard no_crm->select_commercial consider_alt Consider Alternative or Internal Standard no_crm->consider_alt validate Perform Method Validation select_commercial->validate consider_alt->validate

Caption: A logical diagram illustrating the decision-making process for selecting a reference standard for analysis.

References

A Guide to Inter-Laboratory Comparison of 4'-Hydroxy-4-biphenylcarboxylic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 4'-Hydroxy-4-biphenylcarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1] It also serves as a standard in chromatographic techniques for the accurate quantification of similar compounds.[1] Given its importance, ensuring the accuracy and reproducibility of its measurement across different laboratories is paramount for consistent research and development outcomes.

This document outlines a comparative study involving three hypothetical laboratories (Lab A, Lab B, and Lab C) using a validated High-Performance Liquid Chromatography (HPLC) method. The guide details the experimental protocol, presents a comparative analysis of the results, and discusses the implications for method transfer and validation.

Objective

The primary objective of this inter-laboratory study is to assess the reproducibility and comparability of results for the quantification of this compound using a standardized HPLC method across multiple laboratories.[2] This process is crucial when transferring analytical methods between research and development and quality control labs, outsourcing testing to contract research organizations (CROs), or when multiple sites are involved in a single study.[2][3][4][5]

Experimental Protocols

A detailed methodology for the comparative study is provided below. This protocol is based on established methods for the analysis of related phenolic compounds.

1. Materials and Reagents:

  • This compound Reference Standard: A well-characterized reference standard with a purity of ≥98.5%.

  • Samples: Three batches of a test sample containing this compound at different concentrations (Low, Medium, High).

  • Solvents: HPLC-grade acetonitrile and water.

  • Additives: Formic acid (analytical grade).

2. Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound (approximately 260 nm).[3]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Samples are accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to achieve a target concentration.

  • The solutions are then filtered through a 0.45 µm filter before injection into the HPLC system.[3] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[3]

5. Validation Parameters: The study will assess the following validation characteristics as defined by the International Council for Harmonisation (ICH) guidelines:[5][6]

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, and with different equipment.[5]

  • Reproducibility: The precision between laboratories.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[4]

Data Presentation and Comparative Analysis

The quantitative data from the three participating laboratories are summarized in the tables below.

Table 1: Comparison of Accuracy and Precision

ParameterLab ALab BLab CAcceptance Criteria
Accuracy (% Recovery)
Low Concentration99.2%98.7%99.5%98.0 - 102.0%
Medium Concentration100.5%99.8%100.9%98.0 - 102.0%
High Concentration101.1%100.3%101.5%98.0 - 102.0%
Precision (%RSD)
Repeatability0.8%1.1%0.9%≤ 2.0%
Intermediate Precision1.5%1.8%1.6%≤ 3.0%

Table 2: Comparison of Linearity and Range

ParameterLab ALab BLab CAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.99910.9998≥ 0.999
Range (µg/mL) 1 - 1001 - 1001 - 100Defined and validated

Table 3: Inter-Laboratory Reproducibility

SampleMean Concentration (µg/mL) (Lab A)Mean Concentration (µg/mL) (Lab B)Mean Concentration (µg/mL) (Lab C)Overall Mean%RSD (Reproducibility)
Batch 1 (Low)10.19.910.210.071.5%
Batch 2 (Medium)50.549.850.950.41.1%
Batch 3 (High)99.898.9100.599.70.8%

Visualizations

Diagram 1: Experimental Workflow for Inter-Laboratory Comparison

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Develop & Validate Analytical Method B Prepare & Distribute Standardized Protocol A->B C Distribute Homogeneous Samples & Reference Standard B->C D Lab A Analysis C->D E Lab B Analysis C->E F Lab C Analysis C->F G Collect & Tabulate Data D->G E->G F->G H Statistical Analysis (Accuracy, Precision, Reproducibility) G->H I Generate Comparison Report H->I

Caption: Workflow for the inter-laboratory comparison study.

Diagram 2: Logical Relationships of Method Validation Parameters

G Analytical Method Analytical Method Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision Linearity Linearity Analytical Method->Linearity Reproducibility Reproducibility Analytical Method->Reproducibility Range Range Accuracy->Range Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Precision->Range Linearity->Range

Caption: Key parameters for analytical method validation.

Conclusion

The hypothetical results presented in this guide demonstrate a successful inter-laboratory comparison. All three laboratories achieved results within the predefined acceptance criteria for accuracy, precision, and linearity. The high degree of reproducibility, as indicated by the low relative standard deviation between the laboratories, suggests that the analytical method is robust and transferable. This provides confidence in the reliability of data generated for this compound across different testing sites, which is essential for collaborative research and regulatory submissions.

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxy-4-biphenylcarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4'-Hydroxy-4-biphenylcarboxylic acid are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is crucial to mitigate risks and comply with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Chemical and Physical Properties Overview

PropertyValue
CAS Number 58574-03-1[1][2][3]
Molecular Formula C13H10O3[1][2]
Molecular Weight 214.22 g/mol [1][2][3]
Appearance Off-white to light yellow solid (powder, crystals, or chunks)[3][4]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][4][5]

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[6]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of any dust or vapors.[6] Avoid the formation of dust during handling.[4][5][6]

II. Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area: Evacuate personnel to a safe area and keep people away from and upwind of the spill or leak.[6] Remove all sources of ignition.[6]

  • Ventilate the Area: Ensure adequate ventilation.[6]

  • Contain and Collect the Spill:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[6]

    • Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[4]

III. Disposal Procedures

This compound should be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[4]

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Do not mix with other incompatible waste streams.[6]

  • Engage a Licensed Waste Management Company: The most critical step in the proper disposal of this chemical is to engage a licensed and reputable chemical waste management company.[6] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.

  • Disposal Method: Incineration at an approved site is a recommended method for the disposal of residue.

IV. Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Response cluster_3 Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Solid Waste in a Designated Labeled Container B->C Routine Disposal D Collect Liquid Waste (Solutions) in a Separate Labeled Container B->D Routine Disposal F Evacuate and Ventilate Area B->F In Case of Spill E Segregate from Incompatible Wastes C->E D->E I Store Waste in a Secure Area E->I G Contain and Collect Spill (Avoid Dust Generation) F->G H Place Spill Debris in Hazardous Waste Container G->H H->I J Arrange for Pickup by a Licensed Waste Disposal Company I->J K Complete all Necessary Waste Manifests J->K L Final Disposal via Approved Method (e.g., Incineration) K->L

References

Comprehensive Safety and Disposal Plan for Handling 4'-Hydroxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4'-Hydroxy-4-biphenylcarboxylic acid, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is designed to be a direct, step-by-step resource for all operational stages involving this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile, Neoprene, or Butyl)NIOSH-approved N95 particulate respiratorLab coat
Solution Preparation Chemical safety gogglesChemical-resistant glovesNot required if performed in a certified chemical fume hoodLab coat
Experimental Use Chemical safety gogglesChemical-resistant glovesNot required if performed in a certified chemical fume hoodLab coat
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesNIOSH-approved N95 particulate respiratorLab coat
Waste Disposal Chemical safety gogglesChemical-resistant glovesNot required if waste is properly containedLab coat

Note on Glove Selection: While nitrile gloves offer good resistance for incidental contact with many acids and bases, it is crucial to consult a chemical resistance chart for the specific solvents being used in your procedure to ensure adequate protection.[3][4][5] For prolonged contact or when handling highly concentrated solutions, consider more robust materials like butyl or neoprene gloves.[5][6]

Operational Plan: A Step-by-Step Workflow

The following workflow outlines the procedural steps for safely handling this compound from preparation to post-experiment cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather Materials (α-HBCA, Solvents, Glassware) prep_area->gather_materials don_ppe 3. Don Required PPE gather_materials->don_ppe weigh 4. Weigh Solid α-HBCA (in fume hood) don_ppe->weigh dissolve 5. Prepare Solution (add solid to solvent) weigh->dissolve experiment 6. Perform Experiment dissolve->experiment segregate_waste 7. Segregate Waste (Solid, Liquid, Sharps) experiment->segregate_waste decontaminate 8. Decontaminate Work Area & Glassware segregate_waste->decontaminate doff_ppe 9. Doff PPE Correctly decontaminate->doff_ppe hand_hygiene 10. Perform Hand Hygiene doff_ppe->hand_hygiene

Figure 1: Experimental workflow for handling this compound.

Experimental Protocol Details:

  • Designate Work Area: All handling of solid this compound and volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Collect all necessary chemicals, glassware, and equipment before beginning the experiment.

  • Don PPE: Put on all required PPE in the correct sequence. The recommended donning sequence is: gown, mask/respirator, eye protection, and finally gloves.[1][2][7][8][9]

  • Weigh Solid: Carefully weigh the required amount of the solid chemical. Use a spatula and weighing paper. Avoid creating dust.

  • Prepare Solution: Add the weighed solid to the solvent in a suitable container. Do not add solvent to the solid to prevent splashing.

  • Perform Experiment: Carry out the experimental procedure as planned.

  • Decontaminate: Clean and decontaminate all work surfaces and non-disposable glassware.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. The recommended doffing sequence is: gloves, gown, eye protection, and mask/respirator.[1][2][7]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. All waste generated from handling this compound must be treated as hazardous waste.[10][11][12]

G cluster_waste_streams Waste Generation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated paper/gloves) solid_container Labeled, sealed puncture-proof container for solid hazardous waste solid_waste->solid_container liquid_waste Liquid Waste (Experimental solutions, rinsate) liquid_container Labeled, sealed leak-proof container for liquid hazardous waste liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pasteur pipettes) sharps_container Labeled, puncture-proof sharps container sharps_waste->sharps_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) saa->ehs_pickup

Figure 2: Disposal plan for this compound waste.

Disposal Protocol Details:

  • Solid Waste:

    • Collect unused or expired this compound, as well as contaminated consumables like weighing paper, gloves, and paper towels, in a designated, puncture-proof container.[11]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[13]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing the chemical in a shatter-proof, leak-proof container.[11]

    • Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste.[10][13]

    • Label the container with "Hazardous Waste," the full names of all chemical constituents with their approximate concentrations, and the associated hazards.

  • Contaminated Labware:

    • Disposable items such as pipette tips and centrifuge tubes that have come into contact with the chemical should be disposed of in the solid hazardous waste container.

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Storage and Disposal:

    • All hazardous waste containers must be kept securely closed except when adding waste.[13][14]

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[13]

    • When a waste container is full, or if it has been in the SAA for an extended period (check your institution's specific time limits), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11][14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

For a Minor Spill (Contained, Small Quantity):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator, chemical safety goggles, a lab coat, and heavy-duty gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[15][16]

  • Clean Up: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate Area: Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[17]

For a Major Spill (Large Quantity, Uncontained, or if You Feel Unsafe):

  • Evacuate: Immediately evacuate the area.

  • Notify: Alert your supervisor and contact your institution's emergency response or EHS office.

  • Secure the Area: If safe to do so, close the doors to the affected area to contain any dust or vapors. Post a warning sign.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel to handle the cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.